molecular formula C10H11BrO3 B4272753 methyl 2-(2-bromophenoxy)propanoate

methyl 2-(2-bromophenoxy)propanoate

Cat. No.: B4272753
M. Wt: 259.10 g/mol
InChI Key: DPJAPLPNFBRIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromophenoxy)propanoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-(2-bromophenoxy)propanoate is 257.98916 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 2-(2-bromophenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-bromophenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJAPLPNFBRIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Structural Profiling and Synthesis of Methyl 2-(2-Bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a highly versatile α-aryloxy ester that serves as a critical building block in modern organic synthesis and drug discovery. The molecule features an ortho-brominated aromatic ring ether-linked to a propionic acid methyl ester backbone. This unique structural architecture provides two distinct functional handles: the chiral α-carbon, which is essential for stereospecific receptor binding, and the aryl bromide, which serves as a prime candidate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Derivatives of aryloxypropionic acids are privileged scaffolds in both agrochemistry and pharmaceuticals, functioning as active components in herbicides and acting as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1]. This whitepaper details the physicochemical properties, mechanistic synthesis, and analytical validation of this vital intermediate.

Structural & Physicochemical Profiling

Understanding the quantitative and structural parameters of methyl 2-(2-bromophenoxy)propanoate is the first step in designing scalable synthetic workflows. The presence of the halogen at the ortho position induces significant steric hindrance and electron withdrawal, which directly influences the pKa of the precursor phenol and the rotational dynamics of the resulting ether bond.

Table 1: Quantitative Physicochemical Properties
ParameterValue / DescriptionCausality & Synthetic Relevance
IUPAC Name Methyl 2-(2-bromophenoxy)propanoateStandardized nomenclature for regulatory filing.
Molecular Formula C₁₀H₁₁BrO₃Dictates the isotopic mass distribution in MS analysis.
Molecular Weight 259.10 g/mol Essential for precise stoichiometric calculations.
Stereocenter C2 of the propanoate chainEnantiomeric purity is critical; single-enantiomer derivatives exhibit vastly different biological efficacies[2].
Reactive Sites Aryl-Br, Ester Carbonyl, α-CHAllows orthogonal functionalization (cross-coupling vs. saponification).

Mechanistic Synthesis & Workflow

The most robust method for assembling α-aryloxy esters is the Williamson ether synthesis, utilizing 2-bromophenol and methyl 2-bromopropionate. As a Senior Application Scientist, I emphasize that a successful protocol is not merely a recipe, but a carefully balanced thermodynamic and kinetic system.

Causality Behind Experimental Choices
  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH or NaOH) to selectively deprotonate the phenol without causing premature saponification of the methyl ester. The ortho-bromine atom lowers the pKa of the phenol, making a mild carbonate base perfectly sufficient.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 displacement of the bromide on the propionate chain.

Step-by-Step Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system; visual and thermal cues at each step confirm reaction progress.

  • Preparation of the Nucleophile: Charge a dry, nitrogen-purged round-bottom flask with 2-bromophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) in one portion. Validation: The solution will transition from colorless to a pale yellow suspension, indicating the formation of the phenoxide anion. Stir at ambient temperature for 30 minutes.

  • Electrophilic Addition: Add methyl 2-bromopropionate (1.1 equiv) dropwise via a syringe. Causality: Dropwise addition prevents localized thermal spikes and minimizes the formation of dialkylated byproducts.

  • Thermal Activation: Heat the reaction mixture to 65 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Validation: The disappearance of the lower-Rf phenolic spot and the emergence of a higher-Rf ester spot confirms the Sₙ2 conversion.

  • Quench and Extraction: Once complete (typically 4-6 hours), cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ester.

Synthesis_Workflow Phenol 2-Bromophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Phenoxide 2-Bromophenoxide Intermediate Base->Phenoxide - KHCO3 Product Methyl 2-(2-bromophenoxy)propanoate (Target Ester) Phenoxide->Product SN2 Substitution Electrophile Methyl 2-bromopropionate (Electrophile) Electrophile->Product - KBr

Fig 1: Williamson ether synthesis workflow for methyl 2-(2-bromophenoxy)propanoate.

Downstream Applications & Pharmacological Pathways

Methyl 2-(2-bromophenoxy)propanoate is rarely the final drug substance; rather, it is a sophisticated prodrug or intermediate. Through the stereo-displacement of chiral propionic acid derivatives, researchers can synthesize highly potent [3].

In pharmaceutical development, aryloxypropionic acid derivatives are widely recognized for their role in treating metabolic syndrome, dyslipidemia, and Type 2 diabetes. These compounds act as dual agonists for PPAR-α and PPAR-γ[1]. The methyl ester acts as a lipophilic prodrug that enhances cellular permeability. Once inside the target tissue, endogenous esterases cleave the methyl group, releasing the active aryloxypropionic acid, which then binds to the nuclear receptor.

PPAR_Pathway Prodrug Aryloxypropanoate Ester (Prodrug) ActiveDrug Aryloxypropionic Acid (Active Ligand) Prodrug->ActiveDrug Esterase Cleavage PPAR PPAR-alpha/gamma (Nuclear Receptor) ActiveDrug->PPAR Ligand Binding Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Promoter Binding Transcription Gene Transcription (Metabolic Regulation) PPRE->Transcription Upregulation

Fig 2: Pharmacological activation of the PPAR signaling pathway by aryloxypropionic acids.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized compound, a multi-modal analytical validation system is required. Relying on a single technique can lead to false positives (e.g., confusing an unreacted mixture with the product). The following table outlines the self-validating analytical checks required for batch release.

Table 2: Analytical Validation Metrics
Analytical TechniqueTarget Signal / MetricDiagnostic Value & Causality
¹H NMR (400 MHz, CDCl₃) Quartet at ~4.8 ppm (1H)Confirms the presence of the chiral α-CH proton adjacent to the ether oxygen and methyl group.
¹H NMR (400 MHz, CDCl₃) Singlet at ~3.7 ppm (3H)Validates that the methyl ester remains intact and was not hydrolyzed by the base.
ESI-MS (Positive Mode) m/z 259 and 261 (1:1 ratio)The classic 1:1 isotopic signature confirms the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Chiral HPLC Enantiomeric Excess (ee %)If synthesized from chiral (S)-(-)-methyl 2-chloropropionate[4], chiral chromatography validates that stereochemical inversion (Sₙ2) occurred without racemization.

References

  • Title: Preparation method of methyl (S)
  • Source: Google Patents (US20160102042A1)

Sources

An In-depth Technical Guide to the Molecular Weight Determination of Methyl 2-(2-bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the molecular weight of methyl 2-(2-bromophenoxy)propanoate. The methodologies detailed herein are grounded in established analytical principles to ensure accuracy and reproducibility, which are critical in research and development settings.

Introduction

Methyl 2-(2-bromophenoxy)propanoate is a substituted phenoxyalkanoic acid ester. The accurate determination of its molecular weight is a fundamental requirement for its characterization, influencing everything from reaction stoichiometry in synthetic pathways to the interpretation of its pharmacokinetic and pharmacodynamic properties in drug discovery. This document will primarily focus on the gold-standard technique of mass spectrometry for this purpose, while also acknowledging other classical methods.

Physicochemical Properties of Methyl 2-(2-bromophenoxy)propanoate

A prerequisite to any analytical procedure is a thorough understanding of the compound's basic properties. The molecular structure of methyl 2-(2-bromophenoxy)propanoate dictates its chemical formula, which is the foundation for its molecular weight.

Structure:

Based on this structure, the molecular formula is determined to be C₁₀H₁₁BrO₃.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃Deduced from structure
Calculated Monoisotopic Mass 257.98917 DaCalculated
Calculated Average Mass 259.09 g/mol Calculated
CAS Number Not explicitly found for the 2-bromo isomer. The 4-bromo isomer has CAS 23849-12-9.[1]N/A

Principle of Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For the determination of molecular weight, a "soft" ionization technique is often preferred to minimize fragmentation and ensure the generation of an abundant molecular ion peak.

The Isotopic Signature of Bromine

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments: one for the ion with ⁷⁹Br and another, two mass units higher (M+2)⁺, for the ion with ⁸¹Br. The relative intensity of these two peaks will be approximately 1:1.[3][4] This characteristic pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

Experimental Workflow for Molecular Weight Determination

The following section details a robust, self-validating protocol for determining the molecular weight of methyl 2-(2-bromophenoxy)propanoate using electrospray ionization mass spectrometry (ESI-MS), a common soft ionization technique suitable for this type of molecule.

Diagram of the Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation & Validation A 1. Dissolve sample in a suitable solvent (e.g., Methanol or Acetonitrile) B 2. Prepare a dilute solution (e.g., 1-10 µg/mL) A->B C 3. Infuse the sample into the ESI source B->C D 4. Acquire mass spectrum in positive ion mode C->D E 5. Observe the molecular ion region D->E F 6. Identify the [M+H]⁺ or [M+Na]⁺ adducts E->F G 7. Confirm the characteristic 1:1 isotopic pattern for the bromine-containing ion F->G H 8. Calculate the molecular weight from the monoisotopic mass of the observed ion G->H

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining a high-quality mass spectrum. The sample must be fully dissolved and diluted to an appropriate concentration to avoid saturating the detector and to promote efficient ionization.

  • Protocol:

    • Accurately weigh approximately 1 mg of methyl 2-(2-bromophenoxy)propanoate.

    • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.

    • From this stock solution, prepare a working solution with a concentration of approximately 1-10 µg/mL in the same solvent.

2. Mass Spectrometer Setup and Calibration:

  • Rationale: The mass spectrometer must be properly calibrated to ensure accurate mass measurement. Electrospray ionization is chosen as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

  • Protocol:

    • Set up the mass spectrometer for electrospray ionization in the positive ion mode.

    • Calibrate the instrument using a standard calibration solution appropriate for the desired mass range.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and robust signal for a tuning compound.

3. Sample Analysis:

  • Rationale: The sample is introduced into the mass spectrometer to be ionized and its mass-to-charge ratio measured.

  • Protocol:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).

    • Average the spectra over a stable infusion period to improve the signal-to-noise ratio.

4. Data Analysis and Interpretation:

  • Rationale: The acquired mass spectrum is analyzed to identify the molecular ion and confirm its isotopic pattern.

  • Protocol:

    • Examine the spectrum for the protonated molecule, [M+H]⁺. For methyl 2-(2-bromophenoxy)propanoate (C₁₀H₁₁BrO₃), the expected monoisotopic masses for the [M+H]⁺ ion are:

      • For ⁷⁹Br: C₁₀H₁₂⁷⁹BrO₃⁺ = 258.99698 Da

      • For ⁸¹Br: C₁₀H₁₂⁸¹BrO₃⁺ = 260.99493 Da

    • Look for two peaks separated by approximately 2 m/z units with a roughly 1:1 intensity ratio in the region of the expected molecular ion.

    • Also, consider the possibility of other adducts, such as the sodium adduct [M+Na]⁺, which would appear at m/z values 22.98977 Da higher than the corresponding [M]⁺ peaks.

      • For ⁷⁹Br: C₁₀H₁₁⁷⁹BrO₃Na⁺ = 280.97892 Da

      • For ⁸¹Br: C₁₀H₁₁⁸¹BrO₃Na⁺ = 282.97687 Da

    • The presence of this characteristic isotopic doublet provides strong evidence for the molecular formula and, by extension, the molecular weight.

Confirmatory and Alternative Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule. While not a direct measure of molecular weight, a confirmed structure validates the molecular formula from which the molecular weight is calculated.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, O, Br) in the compound. The experimental percentages can be compared with the theoretical values calculated from the proposed molecular formula.

Conclusion

The accurate determination of the molecular weight of methyl 2-(2-bromophenoxy)propanoate is a critical step in its scientific investigation. High-resolution mass spectrometry, particularly with a soft ionization technique like ESI, provides an unambiguous and precise measurement. The characteristic 1:1 isotopic pattern of bromine serves as an invaluable internal validation of the result. By following the detailed workflow and protocols outlined in this guide, researchers can confidently establish the molecular weight of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2002, July 2). Determination of Esters of Fatty Acids with Low Molecular Weight Alcohols in Olive Oils. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

  • University of Rochester. (n.d.). Determination of Molecular Weight. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

  • PMC. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-bromo-4-methylphenoxy)propanoic acid (C10H11BrO3). Retrieved from [Link]

Sources

The Molecular Architecture and Synthetic Utility of Methyl 2-(2-Bromophenoxy)propanoate: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the rational design of molecular scaffolds relies heavily on versatile, bifunctional intermediates. Methyl 2-(2-bromophenoxy)propanoate is a prime example of such a scaffold. Featuring an ortho-halogenated phenoxy core coupled with an esterified chiral propanoate side chain, this molecule serves as a critical linchpin for synthesizing aryloxyphenoxypropionate (APP) derivatives and complex biaryl pharmaceutical agents.

This technical whitepaper provides a rigorous, causality-driven guide to the cheminformatic profiling, mechanistic synthesis, and downstream derivatization of methyl 2-(2-bromophenoxy)propanoate. By understanding the thermodynamic and kinetic parameters governing its reactivity, researchers can leverage this building block to accelerate hit-to-lead optimization.

Structural Characterization & Cheminformatics

Accurate structural representation is the foundation of computational drug discovery and synthetic planning. The presence of the ortho-bromine atom introduces significant steric hindrance and distinct stereoelectronic effects, which dictate the molecule's behavior in transition-metal-catalyzed cross-couplings. The methyl ester acts as a robust protecting group during basic alkylation, preventing premature carboxylate interference, while remaining easily cleavable under mild aqueous conditions to yield the active free acid, analogous to the commercially documented1 [1].

Quantitative Physicochemical Data
PropertyValue
IUPAC Name Methyl 2-(2-bromophenoxy)propanoate
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Exact Mass 257.9892 Da
SMILES String COC(=O)C(C)Oc1ccccc1Br
Standard InChI InChI=1S/C10H11BrO3/c1-7(10(12)14-2)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Note: While databases index molecules using a 27-character hashed InChIKey, the explicit SMILES and standard InChI strings provided above offer the complete topological mapping required for de novo synthetic routing and in silico docking simulations.

Mechanistic Synthesis: The Williamson Ether Protocol

The construction of the phenoxy linkage is optimally achieved via a modified Williamson Ether Synthesis. As documented in standard application notes for 2 [3], the Sₙ2 displacement of a secondary alkyl halide requires precise control over base strength and solvent polarity to suppress competing E2 elimination (which would yield methyl acrylate) and ester hydrolysis.

Step-by-Step Experimental Methodology

1. Reagent Preparation & Deprotonation:

  • Action: Charge a flame-dried, nitrogen-flushed 250 mL round-bottom flask with 2-bromophenol (10.0 mmol, 1.0 eq) and 50 mL of anhydrous N,N-Dimethylformamide (DMF). Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 eq).

  • Causality: K₂CO₃ is specifically selected over stronger bases like NaH. The ortho-bromo substituent lowers the pKa of the phenol (~8.5), making K₂CO₃ sufficiently basic to generate the phenoxide anion quantitatively. Avoiding NaH prevents the risk of premature methyl ester cleavage. DMF is chosen because it poorly solvates the phenoxide anion, drastically increasing its nucleophilicity for the subsequent Sₙ2 attack.

2. Electrophile Addition:

  • Action: Stir the suspension at ambient temperature for 30 minutes. Subsequently, add methyl 2-bromopropanoate (11.0 mmol, 1.1 eq) dropwise over 15 minutes via a syringe pump.

  • Causality: Dropwise addition controls the local concentration of the electrophile, mitigating runaway exotherms and minimizing the formation of dialkylated byproducts.

3. Thermal Activation:

  • Action: Elevate the reaction temperature to 75°C and maintain for 6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Causality: Sₙ2 reactions on secondary carbons face significant steric hindrance. Thermal energy is required to overcome this activation barrier; however, exceeding 80°C exponentially increases the rate of E2 elimination. 75°C provides the optimal kinetic sweet spot.

4. Self-Validating Workup & Purification:

  • Action: Cool to room temperature and quench with 100 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 1M NaOH (2 × 30 mL), followed by brine.

  • Causality: The 1M NaOH wash is a critical self-validating step. Unreacted 2-bromophenol co-elutes with the product during silica gel chromatography due to nearly identical R_f values. The NaOH converts the unreacted phenol into a water-soluble sodium phenoxide, ensuring the organic layer retains only the highly pure ester. Dry over Na₂SO₄, concentrate in vacuo, and isolate the product.

Downstream Applications in Drug Development

The true value of methyl 2-(2-bromophenoxy)propanoate lies in its orthogonal reactivity. The molecule possesses two distinct functional handles: the ortho-bromide for C-C bond formation and the methyl ester for late-stage deprotection or amidation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The ortho-bromo position is highly susceptible to oxidative addition by Palladium(0) species, enabling the synthesis of complex biaryl systems. As demonstrated in recent studies on3 [4], the steric bulk of the ortho-substituent necessitates specific catalyst design.

Protocol Highlights: React the intermediate with an arylboronic acid (1.2 eq) using Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (2.0 eq) in a degassed 1,4-dioxane/H₂O mixture at 90°C.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is otherwise rate-limiting when coupling sterically hindered ortho-substituted arenes.

Ester Hydrolysis to the Active Pharmacophore

Following cross-coupling, the methyl ester is typically hydrolyzed to yield the active free acid, mirroring the biological utility of4[2]. This is achieved using LiOH in THF/H₂O (3:1) at room temperature, ensuring no epimerization occurs at the chiral alpha-carbon.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from raw starting materials to advanced pharmaceutical scaffolds, highlighting the bifunctional utility of the core intermediate.

G A 2-Bromophenol + Methyl 2-bromopropanoate B Williamson Ether Synthesis (K2CO3, DMF, 75°C) A->B C Methyl 2-(2-bromophenoxy)propanoate (Core Intermediate) B->C SN2 Substitution D Suzuki-Miyaura Coupling (Pd Catalyst, Arylboronic Acid) C->D C-C Bond Formation E Ester Hydrolysis (LiOH, THF/H2O) C->E Deprotection F Biaryl Phenoxypropanoate (Agrochemical/Pharma Scaffold) D->F G 2-(2-Bromophenoxy)propanoic acid (Active Free Acid) E->G

Workflow of synthesis and downstream derivatization of methyl 2-(2-bromophenoxy)propanoate.

Analytical Validation (QA/QC)

To ensure the integrity of the synthesized methyl 2-(2-bromophenoxy)propanoate, rigorous analytical validation is mandatory:

  • ¹H NMR (400 MHz, CDCl₃): The chiral center at the propanoate alpha-carbon provides a distinct signature. The alpha-methyl group will appear as a doublet (approx. 1.6 ppm, J = 6.8 Hz), while the alpha-proton will manifest as a well-defined quartet (approx. 4.8 ppm, J = 6.8 Hz). The ester methoxy group appears as a sharp singlet near 3.7 ppm.

  • Chiral HPLC: Because biological targets (such as ACCase enzymes in agrochemistry) are highly stereoselective, determining the enantiomeric excess (ee) of the (R) vs (S) isomers using a chiral stationary phase (e.g., Chiralcel OD-H) is a critical quality control metric before proceeding to downstream coupling.

References

  • CAS 7414-41-7: 2-(2-bromophenoxy)
  • CAS 7414-41-7 (2-(2-Bromophenoxy)propanoic acid)
  • Application Notes and Protocols for the Synthesis of Ethyl 3-(2-cyanophenoxy)
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)

Sources

Comprehensive Technical Guide on the Physical Properties of ortho-Bromophenoxy Propanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced agrochemicals (specifically aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates, the precise manipulation of steric and electronic environments is paramount. Ortho-bromophenoxy propanoate esters represent a highly specialized class of compounds where the introduction of a bulky, electronegative bromine atom at the 2-position of the phenoxy ring fundamentally alters the molecule's physical properties.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the physical properties of ortho-bromophenoxy propanoate esters, explore how these properties dictate their behavior in biological and chemical systems, and provide field-proven, self-validating protocols for their synthesis and characterization.

Physicochemical Profiling: The Ortho-Bromo Advantage

The physical properties of ortho-bromophenoxy propanoate esters—such as ethyl 2-(2-bromophenoxy)propanoate—are dictated by the interplay between the lipophilic ester tail and the halogenated aromatic ring. The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing significant steric shielding to the adjacent ether linkage.

This steric bulk restricts bond rotation, leading to distinct solid-state packing behaviors and altered hydration states during crystallization[1]. Furthermore, the halogen significantly elevates the partition coefficient (Log P), a critical metric for membrane permeability in both plant cuticles (for herbicides) and cellular membranes (for pharmaceuticals)[2].

Quantitative Data Summary

The following table summarizes the core physical properties of the benchmark compound, Ethyl 2-(2-bromophenoxy)propanoate, synthesizing data from standardized chemical databases[3].

PropertyValueScientific Implication
Chemical Name Ethyl 2-(2-bromophenoxy)propanoateBenchmark ester for synthesis workflows.
CAS Registry Number 832737-55-0Standard identifier for regulatory tracking.
Molecular Formula C₁₁H₁₃BrO₃Indicates a high halogen-to-carbon ratio.
Molecular Weight 273.12 g/mol Optimal for small-molecule diffusion.
Partition Coefficient (Log P) 2.78Ideal lipophilicity for passive membrane transport.
Polar Surface Area (PSA) 35.53 ŲLow PSA ensures excellent cellular penetration.
Physical State (Ambient) Viscous liquid to low-melting solidDictated by disrupted crystal packing from the o-bromo group.

Mechanistic Impact of the Ortho-Bromo Substituent

To understand why we select ortho-brominated derivatives over their unsubstituted counterparts, we must map the property-function relationship. The diagram below illustrates how the fundamental chemical modifications cascade into macroscopic physical properties and downstream applications.

Mechanism A Ortho-Bromo Phenoxy Moiety B Inductive Effect (-I) A->B C Steric Shielding A->C D Increased LogP (Lipophilicity) B->D E Reduced Ester Hydrolysis Rate C->E F Enhanced Membrane Permeation D->F G Prolonged Half-Life in vivo E->G

Physicochemical impact of ortho-bromo substitution on propanoate ester pharmacokinetics.

Advanced Methodologies for Synthesis and Characterization

In my experience, the true test of a laboratory protocol is its ability to self-validate. A robust methodology must contain internal checkpoints that confirm success without relying solely on end-point analysis. Below are two critical protocols for working with ortho-bromophenoxy propanoate esters.

Protocol 1: Catalytic Enantioselective Esterification (Kinetic Resolution)

Because the biological activity of aryloxyphenoxypropionates is highly enantiospecific (typically favoring the R-enantiomer in herbicides), resolving the racemic acid into a pure ester is a critical workflow[4].

Causality of Reagents: We utilize pivalic anhydride (Piv₂O) because it forms a highly sterically hindered mixed anhydride with the propanoic acid, preventing unwanted auto-racemization. (+)-Benzotetramisole ((+)-BTM) is deployed as the chiral acyl-transfer catalyst; its rigid structural conformation creates a highly specific chiral pocket that selectively transfers the acyl group to an achiral alcohol (like bis(α-naphthyl)methanol)[4].

Step-by-Step Methodology:

  • Activation: Dissolve 10.0 mmol of racemic 2-(2-bromophenoxy)propanoic acid in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add 12.0 mmol of N,N-diisopropylethylamine (DIPEA) and 11.0 mmol of Piv₂O. Stir for 30 minutes at 0°C.

  • Catalysis: Introduce 0.5 mmol (5 mol%) of (+)-BTM catalyst and 5.0 mmol of bis(α-naphthyl)methanol.

  • Reaction & Inline Validation: Allow the reaction to proceed at room temperature for 24 hours. Self-Validating Step: Extract 50 µL aliquots every 6 hours and analyze via chiral HPLC. The reaction is complete when the unreacted acid reaches >99% enantiomeric excess (ee), validating the kinetic resolution's efficacy in real-time.

  • Quenching & Separation: Quench with saturated aqueous NaHCO₃. The unreacted highly pure (R)-acid remains in the aqueous layer, while the synthesized (S)-ester partitions into the organic layer.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate to recover the pure enantiomeric acid.

Workflow N1 Racemic 2-(2-bromophenoxy) propanoic acid N2 Kinetic Resolution (+)-BTM Catalyst N1->N2 N3 Enantioselective Esterification N2->N3 Piv2O / Achiral Alcohol N4 (S)-Ester Product (High ee) N3->N4 N5 (R)-Acid Recovery (Aqueous Phase) N3->N5

Workflow for the kinetic resolution and enantioselective esterification of o-bromophenoxy propanoates.

Protocol 2: Diastereomeric Salt Resolution and Crystallographic Profiling

Understanding the solid-state physical properties requires rigorous crystallographic analysis. The hydration state of these compounds dramatically affects their melting point and bulk density[1].

Causality of Reagents: Strychnine is utilized as the resolving agent. Its complex, rigid alkaloid framework forms strong, predictable hydrogen-bonding networks with the carboxylate group of the propanoate, yielding diastereomeric salts with vastly different solubility profiles[1].

Step-by-Step Methodology:

  • Salt Formation: Dissolve equimolar amounts of racemic 2-(2-bromophenoxy)propanoic acid and strychnine in a 1:1 mixture of hot water and methanol.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a controlled rate of 1°C/hour. Slow evaporation promotes the formation of defect-free single crystals.

  • Harvesting: Filter the resulting crystals. Self-Validating Step: Perform a mass balance calculation. The yield of the first crop should theoretically not exceed 50%. A yield of ~45% strongly indicates successful diastereomeric separation without co-crystallization of the undesired isomer.

  • Diffraction Analysis: Subject the crystal to Single-Crystal X-Ray Diffraction (XRD). Look specifically for the C–O···H–⁺N interactions.

  • Hydration Profiling: Analyze the difference density map to locate water molecules. As noted in literature, these salts often form 1.4-hydrates or dihydrates, which directly correlates to the batch's empirical melting point and stability[1].

Conclusion

The physical properties of ortho-bromophenoxy propanoate esters are not mere trivia; they are the functional drivers of the molecule's utility in synthetic chemistry and agrochemical formulation. By understanding the causality behind their high Log P, steric shielding, and crystallization behaviors, application scientists can rationally design highly efficient, self-validating workflows for their synthesis and chiral resolution.

References

  • Molaid: (S)-2-(2-bromophenoxy)propanoic acid | 37819-42-4 URL:[Link]

  • Eastern Illinois University (The Keep): Strychninium (S)-2-(2-bromophenoxy)propanoate 1.4-hydrate URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Application Profile of Methyl 2-(2-bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a comprehensive Laboratory Safety & Application Whitepaper . It synthesizes derived toxicological data (read-across methodology) with practical synthesis and handling protocols, designed specifically for research professionals.

Chemical Identification & Physicochemical Profile

Compound Name: Methyl 2-(2-bromophenoxy)propanoate Synonyms: Propanoic acid, 2-(2-bromophenoxy)-, methyl ester; o-Bromophenoxy-propionic acid methyl ester. CAS Number: Not widely indexed (Research Intermediate). (Closest analog: Methyl 2-(4-bromophenoxy)propanoate, CAS 23849-12-9).

Molecular Specifications
PropertyValueNote
Molecular Formula

Halogenated Aromatic Ester
Molecular Weight 259.10 g/mol
Physical State Viscous Liquid / Low-melting SolidPredicted based on ortho-substitution disrupting crystal packing.[1]
Boiling Point ~280–290°C (Predicted)Decomposes before boiling at atm pressure.
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water (Hydrophobic).
Lipophilicity (LogP) ~2.8–3.2 (Estimated)Moderate membrane permeability.

Hazard Identification (GHS Classification)

Note: In the absence of specific in vivo toxicology data, this classification is derived via Structure-Activity Relationship (SAR) analysis using the "Read-Across" principle from 2-bromophenol and methyl 2-phenoxypropanoate.

GHS Label Elements

Signal Word: WARNING [2]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[2]H335
Aquatic Toxicity (Acute) Category 2Toxic to aquatic life.H401
Precautionary Statements (Selected)
  • P261: Avoid breathing mist/vapors/spray.[2][3]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (chemical splash goggles).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4]

Synthesis & Application Protocol (The "Researcher" Context)

This compound is a valuable intermediate for introducing a 2-bromophenoxy pharmacophore . The ortho-bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize tricyclic heterocycles or herbicide analogs.

Validated Synthesis Workflow (Williamson Ether Synthesis)

Reaction: 2-Bromophenol + Methyl 2-bromopropanoate


 Product
Mechanism: 

Substitution.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar and purge with Argon.

  • Reagents:

    • Add 2-Bromophenol (1.0 equiv) dissolved in anhydrous Acetonitrile (0.2 M).

    • Add Potassium Carbonate (

      
      , 2.0 equiv) as a base.
      
    • Critical Step: Add Methyl 2-bromopropanoate (1.1 equiv) dropwise at 0°C to prevent exotherms.

  • Reaction: Reflux at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[5] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.

  • Purification: Flash column chromatography (

    
    , 0-10% EtOAc in Hexanes).
    
Workflow Visualization

SynthesisWorkflow Start Start: 2-Bromophenol Reagent Add Methyl 2-bromopropanoate (+ K2CO3, MeCN) Start->Reagent Reaction Reflux (60°C, 6h) SN2 Mechanism Reagent->Reaction Check TLC Check (Hex:EtOAc 4:1) Reaction->Check Check->Reaction Incomplete Workup Filter Salts -> Wash (NaOH) Check->Workup Complete Product Pure Methyl 2-(2-bromophenoxy)propanoate Workup->Product

Figure 1: Logical flow for the synthesis and purification of the target ester, ensuring removal of unreacted phenolic starting material.

Safe Handling & Engineering Controls

Engineering Controls
  • Ventilation: Handle strictly within a certified chemical fume hood (Face velocity > 0.5 m/s).

  • Inert Atmosphere: While not strictly air-sensitive, the ortho-bromo group can be light-sensitive over time. Store under Nitrogen/Argon.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended)Protects against halogenated aromatic permeation.
Eye Protection Chemical Splash GogglesPrevents lachrymatory irritation from ester vapors.
Respiratory N95 (if solid) or Half-mask (OV cartridges)Required if fume hood is unavailable (not recommended).

Emergency Response Protocols

Spill Management Logic

In the event of a spill, researchers must follow a decision logic based on the volume and state of the material.

EmergencyResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Major Major (>10 mL) Or Outside Hood Assess->Major ActionMinor Absorb with Vermiculite Clean with Acetone Minor->ActionMinor ActionMajor Evacuate Lab Call EHS/Fire Dept Major->ActionMajor Disposal Dispose as Halogenated Organic Waste ActionMinor->Disposal

Figure 2: Decision tree for managing spills of halogenated esters, prioritizing containment and personnel safety.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The bromine substituent increases the density of vapors, which may accumulate in low areas.

  • Skin Contact: Do not use ethanol (enhances absorption). Wash with polyethylene glycol 400 (if available) or copious soap and water.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist, as bromo-esters can cause corneal clouding.

Stability & Reactivity

  • Stability: Stable under standard temperature and pressure (STP).

  • Conditions to Avoid: Direct sunlight (UV can cleave the C-Br bond), moisture (hydrolysis of the ester to the acid).

  • Incompatible Materials: Strong oxidizing agents, strong bases (causes hydrolysis).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl 2-(4-bromophenoxy)propanoate (Isomer Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Williamson Ether Synthesis protocols).

Sources

Structural and Mechanistic Divergence in Aryloxypropanoate Scaffolds: A Comparative Analysis of Methyl 2-(2-Bromophenoxy)propanoate and its 4-Bromo Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryloxypropanoates represent a privileged class of chemical scaffolds with profound implications in both medicinal chemistry and agrochemical development. Within this class, the regiochemical positioning of halogen substituents fundamentally alters the molecule's electronic distribution, steric profile, and three-dimensional topology. This technical guide provides an in-depth comparative analysis of methyl 2-(2-bromophenoxy)propanoate (ortho-bromo isomer) and methyl 2-(4-bromophenoxy)propanoate (para-bromo isomer). By examining their divergent behavior in transition-metal catalysis and biological target affinity, this whitepaper equips researchers with the mechanistic insights necessary for rational drug design and advanced synthetic route scouting.

Chemical Topology and Microenvironments

While methyl 2-(2-bromophenoxy)propanoate and methyl 2-(4-bromophenoxy)propanoate share identical molecular weights and functional groups, the spatial relationship between the bulky bromine atom and the


-methyl ester moiety dictates their physicochemical behavior.
  • The Para-Effect (Methyl 2-(4-bromophenoxy)propanoate): In the 4-bromo isomer, the bromine atom is situated opposite the ether linkage. This linear topology minimizes steric crowding around the C-Br bond. The ether oxygen exerts an electron-withdrawing inductive effect (-I) but donates electron density via resonance (+R) into the aromatic ring. Because the bromine is at the para position, the C-Br bond is highly accessible to incoming nucleophiles or transition metal catalysts.

  • The Ortho-Effect (Methyl 2-(2-bromophenoxy)propanoate): In the 2-bromo isomer, the bromine atom is flanked immediately by the sterically demanding -O-CH(CH₃)COOCH₃ group. To minimize severe steric clash (A-strain), the dihedral angle between the phenoxy plane and the propanoate group is forced out of coplanarity. This not only disrupts optimal orbital overlap for resonance but also creates a physical barricade around the C-Br bond, drastically altering its reactivity profile.

Quantitative Data Summary

Table 1: Comparative Physicochemical and Reactivity Profile

ParameterMethyl 2-(4-bromophenoxy)propanoateMethyl 2-(2-bromophenoxy)propanoate
Regiochemistry Para (1,4-substitution)Ortho (1,2-substitution)
Steric Hindrance (C-Br) Low (Linear topology)High (Adjacent bulky ether)
Oxidative Addition Rate Fast (

)
Slow (

)
Optimal Pd Ligands PPh

, dppf
XPhos, SPhos
PPAR LBD Affinity High (Agonist active conformation)Negligible (Steric clash)
ACCase Inhibition Active (Herbicide precursor)Inactive

Reactivity Profiles in Transition-Metal Catalysis

The structural divergence between the two isomers is most pronounced during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The rate-determining step for these transformations is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond.

For the 4-bromo isomer , the unhindered nature of the para position allows for facile oxidative addition using standard, inexpensive ligands such as triphenylphosphine (PPh


) or dppf.

Conversely, the 2-bromo isomer presents a significant activation barrier. The bulky propanoate group physically blocks the approach of the Pd(0)L


 complex. Attempting to couple the ortho-isomer with standard ligands often leads to catalyst deactivation (e.g., formation of Pd black) or competitive proto-debromination. To overcome this, highly specialized dialkylbiaryl phosphine ligands (such as XPhos or SPhos) must be employed. These ligands are highly electron-rich (accelerating oxidative addition) and possess a unique structural flexibility that accommodates the steric bulk of the ortho-substituent while preventing unwanted cyclometalation[1].

CatalyticCycle Pd Pd(0)Ln Catalyst Para 4-Bromo Isomer (Minimal Hindrance) Pd->Para Ortho 2-Bromo Isomer (High Hindrance) Pd->Ortho OxAddPara Facile Oxidative Addition Ligands: dppf, PPh3 Para->OxAddPara OxAddOrtho Hindered Oxidative Addition Ligands: XPhos, SPhos Ortho->OxAddOrtho Trans Transmetalation OxAddPara->Trans OxAddOrtho->Trans High Activation Barrier RedElim Reductive Elimination Trans->RedElim RedElim->Pd Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the steric bottleneck at oxidative addition for the ortho isomer.

Biological Target Affinity & Medicinal Chemistry

The regiochemistry of the aryloxypropanoate scaffold is a critical determinant of biological activity, dictating its fit within enzymatic or receptor binding pockets.

Peroxisome Proliferator-Activated Receptors (PPARs)

The phenoxypropanoate/isobutyrate pharmacophore is the defining structural motif of the "fibrate" class of drugs (e.g., fenofibrate, clofibrate), which act as agonists for PPAR


 and PPAR

to regulate lipid metabolism[2]. The receptor's Ligand-Binding Domain (LBD) features a deep, Y-shaped hydrophobic pocket.
  • The Para Advantage: The para-substituted scaffold perfectly mimics the linear hydrocarbon tail of endogenous fatty acids, allowing the molecule to anchor its carboxylic acid headgroup while extending deep into the hydrophobic cavity.

  • The Ortho Disadvantage: Ortho-substitution introduces a severe "kink" in the molecular geometry. This bent conformation causes catastrophic steric clashes with the amino acid residues lining the LBD, effectively abolishing agonist activity.

Agrochemical Applications (ACCase Inhibitors)

In the agricultural sector, para-aryloxypropanoates are vital precursors to Acetyl-CoA Carboxylase (ACCase) inhibitors, such as the herbicide fenoxaprop-ethyl[3]. The linear para-linkage is strictly required to mimic the spatial arrangement of acetyl-CoA within the enzyme's active site, a mechanism that fails entirely with ortho-substituted analogs.

PPAR_Binding Scaffold Aryloxypropanoate Scaffold Para Para-Substitution Scaffold->Para Ortho Ortho-Substitution Scaffold->Ortho Pocket PPAR Ligand-Binding Domain (Hydrophobic Tail Pocket) Para->Pocket Ortho->Pocket Fit Linear Geometry: Optimal Hydrophobic Fit Pocket->Fit Clash Bent Geometry: Severe Steric Clash Pocket->Clash Act Receptor Activation (Therapeutic Efficacy) Fit->Act NoAct Loss of Affinity (Inactive) Clash->NoAct

Caption: Logic flow of PPAR ligand-binding domain interactions based on regiochemical substitution.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Synthesis of Aryloxypropanoates via Williamson Ether Synthesis

This protocol is applicable to both the 2-bromo and 4-bromo isomers[4].

Mechanistic Rationale: The use of anhydrous Potassium Carbonate (K


CO

) in N,N-Dimethylformamide (DMF) is highly deliberate. K

CO

is a mild base, sufficient to deprotonate the bromophenol (pKa ~9.3) without causing unwanted saponification of the methyl ester on the alkylating agent. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the subsequent S

2 attack on methyl 2-bromopropanoate.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask, add the respective bromophenol (1.0 equiv, 50 mmol) and anhydrous K

    
    CO
    
    
    
    (1.5 equiv, 75 mmol).
  • Solvation: Suspend the mixture in 100 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide salt (the solution will typically darken).

  • Alkylation: Place the flask in an ice bath (0 °C). Add methyl 2-bromopropanoate (1.2 equiv, 60 mmol) dropwise over 15 minutes via a syringe.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure methyl 2-(bromophenoxy)propanoate.
Protocol B: Comparative Suzuki-Miyaura Cross-Coupling

This downstream protocol highlights the divergent ligand requirements based on the isomer utilized.

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine the bromophenoxypropanoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and the base.

    • For the 4-bromo isomer: Use Na

      
      CO
      
      
      
      (2.0 equiv) as the base.
    • For the 2-bromo isomer: Use anhydrous K

      
      PO
      
      
      
      (2.0 equiv) as the base (stronger base required for hindered systems).
  • Catalyst Selection (Critical Step):

    • For the 4-bromo isomer: Add Pd(dppf)Cl

      
       (5 mol%).
      
    • For the 2-bromo isomer: Add Pd

      
      (dba)
      
      
      
      (2 mol%) and XPhos (8 mol%). The bulky biphenyl backbone of XPhos is mandatory to force the reductive elimination and stabilize the highly crowded Pd intermediate.
  • Solvent & Degassing: Add 10 mL of a 4:1 Dioxane/Water mixture. Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture. The para-isomer will typically reach completion at 80 °C within 4-6 hours. The ortho-isomer requires heating to 100 °C for 12-18 hours.

  • Workup: Filter the crude mixture through a pad of Celite, wash with Ethyl Acetate, and concentrate. Purify the cross-coupled product via silica gel chromatography.

References

  • National Center for Biotechnology Information (NCBI). Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System. PMC7828232. Retrieved from:[Link]

  • United States Department of Agriculture (USDA) / ACS Publications. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. J. Agric. Food Chem. 1997. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org. Chem. 2023, 19, 680–717. Retrieved from:[Link]

  • MDPI. Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Molecules 2015, 20(12). Retrieved from:[Link]

Sources

Methyl 2-(2-bromophenoxy)propanoate: Solubility Profiling and Solvent Selection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a highly versatile synthetic building block characterized by its bifurcated physicochemical nature—a lipophilic brominated aromatic ring coupled with a polar aliphatic ester tail. This technical guide provides an in-depth analysis of its solubility behavior across various organic solvents. By synergizing theoretical thermodynamic models with high-throughput empirical screening methodologies, we establish a rational framework for solvent selection. This guide is specifically designed for process chemists and drug development professionals seeking to optimize reaction kinetics, crystallizations, and downstream purifications.

Structural Solvation Logic & Hansen Solubility Parameters

Methyl 2-(2-bromophenoxy)propanoate belongs to the aryloxyphenoxypropionate (APP) class, a structural motif foundational to numerous ACCase-inhibiting agrochemicals[1] and complex pharmaceutical intermediates. Because the compound features a reactive ortho-bromo substituent, it is frequently subjected to transition-metal-catalyzed cross-coupling reactions. Consequently, understanding its solubility is not merely a matter of material dissolution; it is a critical thermodynamic parameter that dictates catalyst turnover and overall reaction efficiency.

To predict and rationalize the solubility of methyl 2-(2-bromophenoxy)propanoate, we apply the Hansen Solubility Parameters (HSP) framework[2]. The total cohesive energy of the liquid is divided into three distinct intermolecular interactions:

  • Dispersion Forces (

    
    ):  Driven by the highly polarizable 2-bromophenyl ring, facilitating dissolution in aromatic and halogenated solvents.
    
  • Polar Dipole Interactions (

    
    ):  Governed by the methyl ester carbonyl, ensuring miscibility with polar aprotic solvents.
    
  • Hydrogen Bonding (

    
    ):  Mediated by the ether oxygen and ester carbonyl acting as H-bond acceptors, allowing moderate interactions with protic solvents.
    

G Core Methyl 2-(2-bromophenoxy)propanoate Disp Bromophenyl Ring (Dispersion Forces) Core->Disp Dipole Ester Carbonyl (Dipole/H-Acceptor) Core->Dipole Hbond Ether Oxygen (H-Bond Acceptor) Core->Hbond NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Disp->NonPolar PolarAprotic Polar Aprotic (e.g., THF, DMF) Dipole->PolarAprotic Hbond->PolarAprotic PolarProtic Polar Protic (e.g., MeOH, EtOH) Hbond->PolarProtic

Structural domains dictating the solvation of methyl 2-(2-bromophenoxy)propanoate.

Empirical Solubility Matrix

Based on structural analogues and predictive Quantitative Structure-Property Relationship (QSPR) models[3], the solubility profile of methyl 2-(2-bromophenoxy)propanoate can be categorized into three primary solvent classes. The table below summarizes the expected solubility ranges at 25°C and their strategic applications in process chemistry.

Solvent ClassRepresentative SolventsEstimated Solubility (25°C)Process Application & Causality
Non-Polar Toluene, Hexanes, Heptane> 250 mg/mL (Toluene) ~50 mg/mL (Hexanes)Liquid-Liquid Extraction: The high lipophilicity of the bromo-aromatic ring drives partitioning into non-polar organic phases during aqueous workups.
Polar Aprotic THF, DMF, Ethyl Acetate, DCM> 500 mg/mLCross-Coupling & Substitution: Optimal for Suzuki/Buchwald reactions. High solubility ensures the substrate remains fully dissolved, preventing catalyst precipitation.
Polar Protic Methanol, Ethanol, Isopropanol50 - 150 mg/mLCrystallization & Hydrolysis: Moderate solubility makes these solvents ideal anti-solvents or primary solvents for controlled cooling crystallizations.

High-Throughput Thermodynamic Solubility Protocol

In modern drug and agrochemical development, relying solely on theoretical models is insufficient; empirical validation is strictly required. We recommend an automated, high-throughput thermodynamic solubility screening workflow[4] to establish precise saturation concentrations.

Self-Validating Methodology:

  • Automated Dispensing: Utilize a robotic liquid-handling platform to dispense 50 mg of solid methyl 2-(2-bromophenoxy)propanoate into a 96-well glass microtiter plate.

  • Solvent Library Addition: Inject 500 µL of various organic solvents (spanning a wide range of dielectric constants) into the respective wells.

  • Thermal Incubation & Agitation: Seal the plate and incubate at 25°C with orbital shaking (800 rpm) for 24 hours.

    • Causality: A 24-hour equilibration period ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, preventing false-positive supersaturation readings.

  • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE membrane.

    • Causality: PTFE is chemically inert to harsh organic solvents. The 0.22 µm pore size is critical to exclude sub-micron colloidal particulates that would otherwise artificially inflate UV-absorbance readings.

  • UPLC-UV Quantification: Dilute the filtered supernatant by a factor of 100 in acetonitrile and analyze via Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector (

    
     = 254 nm). Quantify against a pre-established standard calibration curve.
    

Workflow Start Automated Dispensing Solvent Solvent Addition Start->Solvent Incubate Incubation (24h at 25°C) Solvent->Incubate Filter PTFE Filtration Incubate->Filter Analyze UPLC-UV Quantification Filter->Analyze Model HSP Data Modeling Analyze->Model

Automated high-throughput thermodynamic solubility screening workflow.

Strategic Outlook on Process Chemistry

The solubility profile of methyl 2-(2-bromophenoxy)propanoate dictates its utility in multi-step syntheses. When designing a synthetic route—such as nucleophilic aromatic substitution to form complex APP derivatives[5]—selecting a polar aprotic solvent like DMF maximizes the solubility of both the propanoate intermediate and the nucleophile, thereby accelerating reaction kinetics. Conversely, leveraging the steep solubility curve in polar protic solvents like isopropanol allows for highly efficient product recovery via anti-solvent crystallization, minimizing residual palladium or organic impurities.

References

  • Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • Source: Organic Process Research & Development (ACS Publications)
  • Title: Accelerated robotic discovery of type II porous liquids Source: RSC Publishing URL

Sources

Technical Guide: Aryloxyphenoxypropionate Herbicide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryloxyphenoxypropionate herbicides (AOPPs), commonly referred to as "FOPs," represent a critical class of acetyl-CoA carboxylase (ACCase) inhibitors used extensively for post-emergence grass weed control in broadleaf crops. The commercial viability of these agrochemicals—including Quizalofop-p-ethyl , Fenoxaprop-p-ethyl , and Cyhalofop-butyl —hinges on the precise synthesis of high-purity intermediates.[1]

This guide analyzes the process chemistry of key AOPP intermediates, focusing on the stereoselective synthesis of the propionate moiety and the construction of heteroaromatic scaffolds. It provides actionable protocols for the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA) , a universal building block, and details the convergence strategies for major commercial herbicides.

Mechanistic & Stereochemical Foundation

Pharmacophore and ACCase Inhibition

The biological activity of AOPPs resides in the (R)-enantiomer of the propionate tail. This chiral center mimics the substrate for the carboxyltransferase domain of the ACCase enzyme in graminaceous plants. Consequently, industrial synthesis must prioritize enantiomeric excess (ee) .

Stereochemical Inversion Strategy

The most robust route to the active (R)-isomer involves an S


2 nucleophilic substitution using the "Chiral Pool" starting material L-Lactic acid  (S-configuration).
  • Step 1: Activation of L-Lactic acid (S) to a leaving group precursor (e.g., (S)-2-chloropropionic acid or (S)-tosyllactate).[1]

  • Step 2: S

    
    2 attack by a phenoxide nucleophile causes Walden inversion , yielding the desired (R)-ether linkage.
    

Stereochemistry L_Lactate L-Lactic Acid (S-Configuration) Activation Activation (SOCl2 or TsCl) L_Lactate->Activation S_Intermediate (S)-Leaving Group (Cl or OTs) Activation->S_Intermediate Retention SN2 SN2 Reaction (Inversion) S_Intermediate->SN2 Phenoxide Phenoxide Nucleophile (Ar-O-) Phenoxide->SN2 R_Product (R)-AOPP Herbicide (Active Isomer) SN2->R_Product Inversion

Caption: Stereochemical pathway from L-Lactic acid to active (R)-herbicide via Walden inversion.[1]

Primary Building Block: (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA)[1]

DHPPA is the "universal bridge" intermediate.[1] It allows for the modular synthesis of various herbicides by coupling with different heteroaromatic chlorides.[1]

Synthesis Protocol

Reaction Type: Williamson Ether Synthesis Key Challenge: Preventing O,C-dialkylation on the hydroquinone and maintaining optical purity.

Protocol:

  • Reagents: Hydroquinone (1.2 eq), NaOH (2.2 eq), (S)-2-Chloropropionic acid (1.0 eq).

  • Solvent System: Water/MIBK (Methyl Isobutyl Ketone) biphasic system or Toluene.[1]

  • Procedure:

    • Dissolve hydroquinone in aqueous NaOH under N

      
       atmosphere (prevent oxidation).
      
    • Heat to 50°C.

    • Slowly add (S)-2-chloropropionic acid (neutralized to sodium salt) over 2 hours.

    • Maintain temperature at 60-70°C for 4 hours.

    • Workup: Acidify to pH 1 with HCl. The product precipitates.[1] Recrystallize from water/methanol.[1]

Data Summary:

ParameterSpecificationNotes
Yield 85 - 92%Dependent on excess hydroquinone suppression of bis-ether.[1]
Purity > 99%Critical to remove unreacted hydroquinone.[1]
Optical Purity > 98% eeMinimal racemization at < 70°C.
Melting Point 143 - 147°CDiagnostic for purity.[1]

Heterocyclic Scaffold Synthesis

Different AOPP herbicides are defined by their heteroaromatic "head" groups.

2,6-Dichloroquinoxaline (For Quizalofop)[2]
  • Precursors: o-Phenylenediamine + Glyoxal/Oxalic Acid.[1]

  • Mechanism: Condensation to quinoxaline-2,3-dione, followed by chlorination with POCl

    
    .[1]
    
2,6-Dichlorobenzoxazole (For Fenoxaprop)
  • Precursors: 2-Amino-5-chlorophenol + Urea.[1]

  • Mechanism: Cyclization to 6-chloro-2-benzoxazolone, followed by chlorination with PCl

    
     or Phosgene.[1]
    
3,4-Difluorobenzonitrile (For Cyhalofop)[3][4][5]
  • Precursors: 3,4-Dichlorobenzonitrile.[1][2][3]

  • Mechanism: Halogen Exchange (Halex) fluorination using KF in polar aprotic solvents (DMI or Sulfolane) with phase transfer catalysts.

Heterocycles cluster_0 Quizalofop Scaffold cluster_1 Fenoxaprop Scaffold cluster_2 Cyhalofop Scaffold Q1 o-Phenylenediamine Q3 2,3-Dihydroxyquinoxaline Q1->Q3 Q2 Glyoxal Q2->Q3 Q4 2,6-Dichloroquinoxaline Q3->Q4 POCl3 F1 2-Amino-5-chlorophenol F3 6-Chloro-2-benzoxazolone F1->F3 F2 Urea F2->F3 F4 2,6-Dichlorobenzoxazole F3->F4 PCl5 C1 3,4-Dichlorobenzonitrile C3 3,4-Difluorobenzonitrile C1->C3 Halex Rxn C2 KF / DMI C2->C3

Caption: Parallel synthesis pathways for key heteroaromatic scaffolds of AOPP herbicides.

Coupling Strategies: The Convergence

Two primary routes exist for assembling the final herbicide molecule.[1]

Route A: The "Phenol-First" Approach (Standard for Cyhalofop)
  • Synthesize (R)-DHPPA .[1]

  • Couple (R)-DHPPA with the Heterocyclic Chloride (e.g., 3,4-difluorobenzonitrile).[1]

  • Advantage: Convergent; DHPPA is a stable, storable intermediate.[1]

Route B: The "Heterocycle-First" Approach (Standard for Quizalofop)
  • Couple Heterocyclic Chloride with Hydroquinone

    
     Heterocyclic Phenol.[1]
    
  • Couple Heterocyclic Phenol with (S)-Ethyl Tosyllactate .

  • Advantage: Avoids handling free chiral acid; uses commercially available chiral lactate esters.[1]

Comparative Workflow

Coupling cluster_A Route A (e.g., Cyhalofop) cluster_B Route B (e.g., Quizalofop) DHPPA (R)-DHPPA Prod_A Final Herbicide DHPPA->Prod_A + K2CO3 Het_Cl Heterocycle-Cl (e.g., 3,4-DFBN) Het_Cl->Prod_A Het_Cl2 Heterocycle-Cl (e.g., 2,6-DCQ) Het_Phenol Heterocycle-Phenol Het_Cl2->Het_Phenol + HQ HQ Hydroquinone Prod_B Final Herbicide Het_Phenol->Prod_B + Tosylate Tosylate (S)-Ethyl Tosyllactate

Caption: Comparison of convergent synthetic routes. Route A uses DHPPA; Route B uses Tosyllactate.

Detailed Experimental Protocol: Quizalofop-p-ethyl Synthesis (Route B)

This protocol illustrates the "Heterocycle-First" strategy, optimizing for yield and optical purity.

Step 1: Synthesis of 6-Chloro-2-(4-hydroxyphenoxy)quinoxaline[1]
  • Charge: 2,6-Dichloroquinoxaline (1.0 eq), Hydroquinone (1.2 eq), K

    
    CO
    
    
    
    (1.5 eq).
  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Workup: Pour into water. Filter the precipitate.[1] Wash with water to remove excess hydroquinone.[1]

  • Yield: ~90%.

Step 2: Etherification with (S)-Ethyl Tosyllactate[1]
  • Charge: Intermediate from Step 1 (1.0 eq), (S)-Ethyl-2-(tosyloxy)propionate (1.1 eq), K

    
    CO
    
    
    
    (1.5 eq).
  • Solvent: Acetonitrile or Toluene.[1]

  • Conditions: Reflux (80°C) for 6-8 hours. Monitor by HPLC.

  • Purification:

    • Filter off inorganic salts (KCl/K

      
      CO
      
      
      
      ).[1][4]
    • Concentrate solvent.[1]

    • Recrystallize from Ethanol/Hexane.[1]

  • Validation:

    • Chemical Purity: > 98% (HPLC).

    • Optical Purity: > 98% ee (Chiral HPLC).

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from

  • ChemicalBook. (2025).[1] Synthesis of 2,6-Dichlorobenzoxazole from 6-Chloro-1,3-benzoxazol-2(3H)-one. Retrieved from

  • Multichem Exports. (2025). 3,4-Difluorobenzonitrile: Key Intermediate for Cyhalofop-butyl.[1][5][3][6] Retrieved from

  • PrepChem. (2025).[1] Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Retrieved from

  • Google Patents. (2019).[1] CN110803987A - Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid.[1] Retrieved from

  • MDPI. (2022).[1] Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives. Retrieved from

  • ResearchGate. (2025). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamide derivatives. Retrieved from

  • EPA. (2025).[1] Environmental Chemistry Method Quizalofop-p-ethyl & Degradates in Water. Retrieved from

Sources

Sourcing and Utilization of Methyl 2-(2-bromophenoxy)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a specialized intermediate utilized primarily in the synthesis of phenoxy-propionic herbicides and as a chiral building block in medicinal chemistry.[1] Unlike its para-substituted isomer (methyl 2-(4-bromophenoxy)propanoate), the ortho-bromo isomer is rarely available as a shelf-stable catalog item due to lower demand and potential hydrolytic instability.[1]

Strategic Sourcing Recommendation: For research-grade applications (>95% purity), the most reliable supply chain strategy is to source the stable precursor acid, 2-(2-bromophenoxy)propanoic acid (CAS 7414-41-7) , and perform a quantitative esterification in-house.[1] This guide provides the sourcing landscape for the precursor and a validated protocol for conversion to the methyl ester.[1]

Chemical Profile & Specifications

PropertySpecification
Target Molecule Methyl 2-(2-bromophenoxy)propanoate
Precursor CAS (Acid) 7414-41-7
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical State Colorless to pale yellow oil (Ester) / White solid (Acid)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Chirality Contains one stereocenter at the

-position.[1][2] Usually supplied as a racemate unless asymmetric synthesis is employed.

Sourcing Strategy: The "Make vs. Buy" Decision

Direct sourcing of the specific methyl ester is often met with long lead times (custom synthesis). The industry-standard approach is to procure the free acid.[1]

Tier 1: Precursor Suppliers (2-(2-bromophenoxy)propanoic acid)

These suppliers stock the acid (CAS 7414-41-7) which is shelf-stable.[1]

  • Enamine: Known for building blocks; typically stocks phenoxy acids for HTS libraries.

  • BOC Sciences: Aggregator with reliable custom synthesis capabilities if stock is depleted.

  • ChemBridge: Offers the acid as part of their "Hit2Lead" collection.

  • CymitQuimica: European distributor often listing this specific CAS.

Tier 2: Custom Synthesis (Direct Ester Sourcing)

If GMP grade or bulk ester is required without in-house processing.[1]

  • Matrix Fine Chemicals: Specializes in difficult-to-find aromatic esters.[1]

  • ChemScene: Offers rapid custom synthesis for halo-phenoxy derivatives.

Technical Workflow: Synthesis & Validation

Since the ester is best generated fresh to avoid hydrolysis, the following self-validating protocol is recommended. This workflow includes two routes: Esterification (Route A) and De Novo Synthesis (Route B).

Visualizing the Synthesis Pathways

SynthesisPathways Start_Acid Precursor: 2-(2-bromophenoxy) propanoic acid (CAS 7414-41-7) Process_A Route A: Fisher Esterification (MeOH, H2SO4, Reflux) Start_Acid->Process_A Preferred Start_Phenol Precursor: 2-Bromophenol + Methyl 2-chloropropionate Process_B Route B: Williamson Ether Synthesis (K2CO3, DMF, 60°C) Start_Phenol->Process_B Alternative Intermediate Crude Ester Process_A->Intermediate Process_B->Intermediate QC_Step QC Validation (1H-NMR, TLC) Intermediate->QC_Step Final_Product Target: Methyl 2-(2-bromophenoxy) propanoate QC_Step->Final_Product Purity >95%

Caption: Dual-pathway strategy for generating high-purity methyl 2-(2-bromophenoxy)propanoate.

Protocol: Route A (Fisher Esterification)

Recommended for high yield and operational simplicity.

  • Dissolution: Dissolve 10.0 mmol of 2-(2-bromophenoxy)propanoic acid in 30 mL of anhydrous Methanol (MeOH).

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The acid spot (baseline/low Rf) should disappear.

  • Workup:

    • Concentrate MeOH under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).[3]

    • Wash with sat. NaHCO₃ (2x) to remove unreacted acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Yield: Expect >90% yield of a clear oil.

Protocol: Route B (Williamson Ether Synthesis)

Use if the acid precursor is unavailable.[1]

  • Reagents: 2-Bromophenol (1.0 eq), Methyl 2-chloropropionate (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Stir at 60°C for 12 hours.

  • Note: This route may produce small amounts of elimination byproducts (acrylates) from the chloropropionate if temperature is too high.

Quality Assurance & Validation (E-E-A-T)

To ensure the "Research-Grade" designation, the synthesized compound must pass specific checkpoints.

Diagnostic NMR Signals (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityInterpretation
-OCH₃ (Ester)3.75 ppm Singlet (3H)Confirms methyl ester formation.[1]
-CH- (Chiral Center)4.75 ppm Quartet (1H)Confirms

-proton adjacent to oxygen.[1]
Ar-H (Ortho-Br)7.55 ppm Doublet (1H)Characteristic deshielded proton ortho to Bromine.[1]

Self-Validating Check:

  • Absence of Acid: Check for the disappearance of the broad carboxylic acid singlet (~11 ppm).

  • Absence of Phenol: If using Route B, ensure no phenolic -OH signal remains (~5.5 ppm).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[5]

  • Specific Risk: The alpha-halo ester precursors (if using Route B) are lachrymators.

  • Storage: Store the methyl ester at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • BOC Sciences. 2-(2-Bromophenoxy)propanoic acid Product Page. Retrieved from [1]

  • CymitQuimica. Catalog Entry for CAS 7414-41-7. Retrieved from

  • Hit2Lead (ChemBridge). Building Block Collection: Phenoxy Acids. Retrieved from

  • PubChem. Compound Summary: Methyl 2-(4-bromophenoxy)propanoate (Isomer Reference). Retrieved from

  • Organic Syntheses. General Procedure for Fisher Esterification. Retrieved from [1]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(2-bromophenoxy)propanoate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Process: Bimolecular Nucleophilic Substitution (


)

Strategic Context & Scientific Significance

Methyl 2-(2-bromophenoxy)propanoate is a highly versatile synthetic intermediate. Phenoxypropanoate derivatives form the core structural scaffold of numerous biologically active compounds, most notably aryloxyphenoxypropionate (FOP) herbicides, which function by inhibiting acetyl-CoA carboxylase (ACCase) in plants[1][2]. In medicinal chemistry, this structural motif is frequently utilized in the development of PPAR agonists for the treatment of metabolic disorders.

The presence of the ortho-bromo substituent on the aromatic ring provides a critical synthetic handle. It enables downstream functionalization via palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings), allowing researchers to build complex, sterically demanding biaryl or heteroaryl architectures[3].

Mechanistic Causality & Reaction Design

The synthesis of methyl 2-(2-bromophenoxy)propanoate is achieved through a classic Williamson ether synthesis, coupling 2-bromophenol with methyl 2-bromopropanoate. This reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism[3][4]. To ensure high yields and prevent side reactions, the experimental design relies on three critical mechanistic choices:
  • Base Selection (Potassium Carbonate, K₂CO₃): The first step requires the deprotonation of the weakly acidic phenolic hydroxyl group of 2-bromophenol to generate the highly nucleophilic phenoxide ion[4]. K₂CO₃ is specifically chosen over stronger bases like NaOH or KOH. As a mild, heterogeneous base, K₂CO₃ effectively deprotonates the phenol while minimizing the risk of saponification (hydrolysis) of the methyl ester group on the electrophile[4].

  • Solvent Selection (Acetonitrile, MeCN): The choice of solvent strictly dictates the reaction kinetics. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are optimal because they solvate the potassium cation well but leave the phenoxide anion relatively unsolvated ("naked"). This lack of a solvent shell significantly enhances the nucleophilicity of the phenoxide, accelerating the

    
     attack[3].
    
  • Electrophile Reactivity (Methyl 2-bromopropanoate): Alpha-halo esters are exceptionally potent electrophiles for

    
     reactions. The adjacent electron-withdrawing carbonyl group stabilizes the 
    
    
    
    transition state through orbital overlap, making the displacement of the bromide leaving group highly efficient[3][5].

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Bromophenol 173.011.010.01.73 g
Methyl 2-bromopropanoate 167.001.212.02.00 g (1.34 mL)
Potassium Carbonate (K₂CO₃) 138.212.020.02.76 g
Acetonitrile (MeCN) 41.05SolventN/A25.0 mL
Target Product 259.101.0 (Theoretical)10.02.59 g

Experimental Workflow Diagram

Workflow N1 2-Bromophenol (Nucleophile Source) N4 Phenoxide Formation (Deprotonation at RT) N1->N4 Add to Flask N2 Methyl 2-bromopropanoate (Electrophile) N5 SN2 Nucleophilic Attack (Reflux 80°C, 6-8 hrs) N2->N5 Alkylating Agent N3 Base: K2CO3 Solvent: MeCN N3->N4 Suspend N4->N5 Dropwise Addition N6 Aqueous Work-up (EtOAc Extraction & Wash) N5->N6 Monitor via TLC N7 Purification (Silica Gel Chromatography) N6->N7 Concentrate Crude N8 Methyl 2-(2-bromophenoxy)propanoate (Purified Product) N7->N8 Isolate & Dry

Workflow for the synthesis of methyl 2-(2-bromophenoxy)propanoate.

Self-Validating Experimental Protocol

Step 1: Phenoxide Generation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the flask.

  • Add 25 mL of anhydrous acetonitrile (MeCN).

  • Stir the suspension vigorously at room temperature for 30 minutes.

    • Validation Check: The mixture will become a milky suspension. A slight color shift may occur as the phenoxide salt is generated.

Step 2: Alkylation ( Reaction)
  • Using a syringe, add methyl 2-bromopropanoate (1.34 mL, 12.0 mmol) dropwise to the stirring suspension over 5 minutes.

  • Transfer the flask to an oil bath and heat to a gentle reflux (~80 °C).

  • Maintain reflux for 6–8 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes solvent system. 2-Bromophenol is highly UV-active and stains strongly with KMnO₄. The target ether product will appear as a new UV-active spot with a higher

      
       value (less polar) than the starting phenol.
      
Step 3: Aqueous Work-Up
  • Once TLC indicates complete consumption of the 2-bromophenol, remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into 50 mL of distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash sequentially with:

    • 1M NaOH (20 mL) – Validation Check: This step is critical; it deprotonates and removes any unreacted trace 2-bromophenol into the aqueous layer, ensuring the purity of the neutral ester product.

    • Brine (30 mL) – To remove residual water and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 4: Purification
  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product (verified by TLC) and concentrate under vacuum.

  • Dry the resulting purified methyl 2-(2-bromophenoxy)propanoate under high vacuum to afford a clear, colorless to pale yellow oil.

References

  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety Source: tandfonline.com URL:[1]

  • Propyl bromoacetate | 35223-80-4 Source: benchchem.com URL:[5]

  • The Mechanism of Action: How Phenoxy Herbicides Work Source: nbinno.com URL:[2]

  • 2-(4-Bromo-2-chlorophenoxy)butanoic Acid Source: benchchem.com URL:[4]

  • 2-(2-Bromo-6-methoxyphenoxy)acetic Acid Source: benchchem.com URL:[3]

Sources

Application Note: Optimized O-Alkylation of 2-Bromophenol with Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of 2-aryloxypropanoate derivatives is a foundational transformation in the development of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates. This application note provides a comprehensive, field-optimized protocol for the O-alkylation of 2-bromophenol using methyl 2-chloropropionate. By leveraging a Williamson ether synthesis framework, this guide details the mechanistic rationale, optimal reaction parameters, and a self-validating experimental workflow designed for high yield, scalability, and reproducibility.

Mechanistic Rationale & Stereochemical Dynamics

The transformation relies on the bimolecular nucleophilic substitution (


) of an 

-halo ester by a phenoxide anion[1].
  • Deprotonation & Nucleophile Generation : 2-Bromophenol is mildly acidic (pKa ~8.4). Potassium carbonate (

    
    ) is utilized as the base because it is strong enough to quantitatively generate the 2-bromophenoxide anion, but mild enough to prevent the base-catalyzed hydrolysis of the methyl ester on the electrophile[2].
    
  • Solvent Causality : N,N-Dimethylformamide (DMF) is selected as the optimal solvent. As a polar aprotic solvent, DMF heavily solvates the potassium counter-ion (

    
    ) while leaving the phenoxide anion poorly solvated (a "naked" anion). This drastically lowers the activation energy required for the nucleophile to attack the sterically hindered secondary carbon of methyl 2-chloropropionate.
    
  • Stereochemical Inversion : The

    
    -carbon of methyl 2-chloropropionate is a stereocenter. Because the reaction proceeds strictly via an 
    
    
    
    transition state, the backside attack of the phenoxide results in a complete Walden inversion of configuration. For instance, utilizing enantiopure (S)-methyl 2-chloropropionate will stereospecifically yield (R)-methyl 2-(2-bromophenoxy)propanoate[3][4].

Mechanism Phenol 2-Bromophenol Phenoxide 2-Bromophenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation (Equilibrium) Base Potassium Carbonate (K2CO3) Base->Phenoxide Deprotonation (Equilibrium) TS Bimolecular Nucleophilic Substitution (SN2 Transition State) Phenoxide->TS Backside Attack Electrophile Methyl 2-chloropropionate (Electrophile) Electrophile->TS Backside Attack Product Methyl 2-(2-bromophenoxy)propanoate (Target Product) TS->Product Inversion of Configuration (Chloride leaves) Byproduct KCl + KHCO3 (Byproducts) TS->Byproduct

Figure 1: Mechanistic pathway of the SN2 O-alkylation, highlighting stereochemical inversion.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various conditions were evaluated. The quantitative data below highlights the causality behind the final selected parameters.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Acetone

56 (Reflux)1245%Incomplete reaction; thermal energy insufficient to overcome steric hindrance.
Acetonitrile

82 (Reflux)872%Good yield, but slower kinetics compared to DMF due to lower dielectric constant.
DMF

80 6 89% Optimal condition; "naked anion" effect maximizes nucleophilicity.
DMF

0 to 25465%Strong base led to competitive ester hydrolysis and transesterification byproducts.
THF

65 (Reflux)881%Excellent alternative (Cesium effect), but prohibitive for large-scale cost efficiency.

Experimental Workflow

Workflow A 1. Deprotonation 2-Bromophenol + K2CO3 B 2. Electrophile Addition Methyl 2-chloropropionate A->B C 3. Thermal Activation DMF, 80°C, 6 h B->C D 4. Aqueous Workup EtOAc / H2O Extraction C->D E 5. Purification Flash Chromatography D->E

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the product.

Detailed Experimental Protocol

Reagent Preparation
  • Ensure all glassware is oven-dried at 110 °C. Causality : While Williamson ether synthesis is not strictly moisture-sensitive, excess water at elevated temperatures can lead to competitive hydrolysis of the methyl 2-chloropropionate ester, reducing overall yield.

  • Grind anhydrous

    
     into a fine powder using a mortar and pestle. Causality : The reaction is heterogeneous; increasing the surface area of the inorganic base accelerates the solid-liquid deprotonation kinetics.
    
Reaction Execution (10 mmol Scale)
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (10.0 mmol, 1.73 g) in anhydrous DMF (15 mL).

  • Add the finely powdered

    
     (15.0 mmol, 2.07 g). Stir the suspension at room temperature for 30 minutes. Self-Validation : The solution will transition from colorless to a distinct yellow/amber hue, visually confirming the generation of the 2-bromophenoxide anion.
    
  • Attach a reflux condenser. Using a syringe, add methyl 2-chloropropionate (12.0 mmol, 1.47 g) dropwise over 5 minutes. Causality : Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted dialkylation or elimination side reactions.

  • Heat the reaction mixture to 80 °C using a thermostated oil bath and stir vigorously for 6 hours.

Workup & Extraction
  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Self-Validation : The inorganic salts (

    
    , unreacted 
    
    
    
    ) will rapidly dissolve, leaving a cloudy aqueous suspension of the organic product.
  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Critical Step : Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL), followed by brine (20 mL). Causality : DMF is highly miscible with EtOAc. Standard aqueous washes are insufficient to remove it. LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
    
Purification & Characterization
  • Purify the crude oil via flash column chromatography on silica gel using an isocratic elution of Hexanes:EtOAc (90:10).

  • Self-Validation : Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The target product (

    
    ) will elute well above any trace unreacted 2-bromophenol (
    
    
    
    ), which stains heavily with potassium permanganate (
    
    
    ).

Troubleshooting & Self-Validation Insights

  • Incomplete Conversion : If TLC indicates significant unreacted 2-bromophenol after 6 hours, verify the quality of the

    
    . Clumped or hydrated base will fail to deprotonate the phenol efficiently.
    
  • Ester Hydrolysis Byproducts : If a highly polar spot appears on the TLC baseline, it indicates the formation of 2-(2-bromophenoxy)propanoic acid. This occurs if the reaction temperature exceeds 95 °C or if the reagents were highly contaminated with water.

  • Emulsion Formation During Workup : If an emulsion forms during the EtOAc/Water extraction, filter the biphasic mixture through a pad of Celite to remove suspended fine particulates, which are often the cause of the emulsion.

References

  • Title : O-Alkylation of phenol derivatives via a nucleophilic substitution Source : RSC Publishing URL : 1

  • Title : Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis Source : PubMed Central (NIH) URL :3

  • Title : US4314086A - Preparation of aliphatic/aromatic ethers Source : Google Patents URL :2

  • Title : US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives Source : Google Patents URL : 4

Sources

esterification of 2-(2-bromophenoxy)propanoic acid methods

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Esterification Strategies for 2-(2-Bromophenoxy)propanoic Acid

Introduction & Chemical Context

2-(2-Bromophenoxy)propanoic acid (CAS: 7414-41-7) is a highly versatile organic intermediate characterized by an α-chiral center and an ortho-bromo substituted phenoxy ring[1]. Its structural framework is foundational in the development of synthetic auxins, herbicides, and complex pharmaceutical active ingredients[1][2].

Because the biological activity of aryloxypropanoic acids is often strictly tied to a specific enantiomer, the esterification of this compound is rarely just a simple functional group protection. It is frequently employed as a critical step for either deracemization or the synthesis of optically pure prodrugs[2][3]. This guide details two field-proven esterification methodologies: a mild, non-racemizing Steglich Esterification for standard coupling, and a state-of-the-art Enantioselective Kinetic Resolution for isolating chiral pure forms.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen over classical Fischer esterification methods (which use harsh acidic conditions and heat that can degrade sensitive functional groups or cause racemization).

Pathway A: The Steglich Esterification (Standard Coupling)

When coupling 2-(2-bromophenoxy)propanoic acid with an alcohol (either a simple alkyl alcohol or a complex chiral auxiliary), the Steglich method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[2].

  • Causality of DMAP: The ortho-bromo group on the phenoxy ring introduces significant steric encumbrance near the α-carbon. While DCC activates the carboxylic acid to form an O-acylisourea intermediate, this intermediate can undergo a deleterious side-reaction (rearrangement to an inactive N-acylurea) before a bulky alcohol can attack. DMAP acts as a highly nucleophilic acyl-transfer catalyst, rapidly attacking the O-acylisourea to form a reactive acylpyridinium intermediate, which is exposed and highly susceptible to nucleophilic attack by the alcohol.

Pathway B: Asymmetric Kinetic Resolution

To obtain enantiopure 2-(2-bromophenoxy)propanoic acid and its ester from a racemic mixture, we employ a kinetic resolution protocol utilizing pivalic anhydride (Piv₂O), bis(α-naphthyl)methanol, and the chiral acyl-transfer catalyst (+)-benzotetramisole ((+)-BTM)[3].

  • Causality of Piv₂O: Pivalic anhydride reacts with the racemic acid to form a mixed anhydride. Because the pivaloyl group contains a massive tert-butyl moiety, its carbonyl carbon is sterically shielded. This forces the chiral catalyst ((+)-BTM) to exclusively attack the propanoic carbonyl.

  • Causality of (+)-BTM & Bulky Alcohols: (+)-BTM creates a chiral pocket that vastly prefers the transition state of the (S)-enantiomer. By using a bulky achiral alcohol like bis(α-naphthyl)methanol, background (uncatalyzed) esterification is completely suppressed, ensuring that esterification only proceeds via the highly selective (+)-BTM acylpyridinium complex[3].

Workflow Visualizations

Steglich Acid 2-(2-Bromophenoxy) propanoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl Acyl_Pyr Acylpyridinium Species O_Acyl->Acyl_Pyr + DMAP DCU DCU Byproduct (Precipitates) O_Acyl->DCU rearranges/cleaves DMAP DMAP (Nucleophilic Catalyst) DMAP->Acyl_Pyr Acyl_Pyr->DMAP regenerates catalyst Ester Target Ester Acyl_Pyr->Ester + R-OH Alcohol Alcohol (R-OH) Alcohol->Ester

Steglich esterification catalytic cycle for sterically hindered 2-aryloxypropanoic acids.

KineticResolution Racemic Racemic 2-(2-Bromophenoxy) propanoic acid MixedAnhydride Mixed Anhydride Intermediate Racemic->MixedAnhydride + Piv2O / DIPEA Piv2O Pivalic Anhydride (Piv2O) Piv2O->MixedAnhydride ChiralComplex Chiral Acyl-Transfer Complex MixedAnhydride->ChiralComplex + (+)-BTM (Fast for S-enantiomer) RAcid (R)-Acid (Unreacted, High ee) MixedAnhydride->RAcid Slow reaction for R-enantiomer BTM (+)-BTM (Chiral Catalyst) BTM->ChiralComplex SEster (S)-Ester (High ee) ChiralComplex->SEster + Alcohol Alcohol Bis(α-naphthyl)methanol Alcohol->SEster

Enantioselective kinetic resolution pathway using (+)-BTM and Piv2O.

Quantitative Data & Reagent Optimization

The following table summarizes the optimized reaction parameters for both methodologies, highlighting the distinct operational envelopes required for standard coupling versus chiral resolution.

ParameterSteglich Esterification[2]Kinetic Resolution (Asymmetric)[3]
Primary Goal High-yield esterification without racemizationSeparation of enantiomers via selective esterification
Activating Agent DCC (1.0 - 1.1 eq)Pivalic Anhydride (Piv₂O) (0.6 eq)
Catalyst DMAP (0.1 - 0.2 eq)(+)-BTM (0.05 eq)
Base None required (DMAP acts as base)N,N-Diisopropylethylamine (DIPEA) (0.6 eq)
Solvent Dichloromethane (DCM), anhydrousTetrahydrofuran (THF), anhydrous
Temperature 0 °C to Room TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time 4 - 12 hours24 hours
Target Conversion > 95%~ 50% (Critical for max ee of both products)
Expected Yield 85 - 95% (Total Ester)~ 45% (S)-Ester; ~ 45% (R)-Acid
Enantiomeric Excess N/A (Maintains starting ee)> 95% ee for both separated components

Self-Validating Experimental Protocols

Protocol A: Standard Steglich Esterification

This system is self-validating via the stoichiometric precipitation of N,N'-dicyclohexylurea (DCU), which provides an immediate visual confirmation of the coupling progress.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 mmol of 2-(2-bromophenoxy)propanoic acid and 1.1 mmol of the desired alcohol in 10 mL of anhydrous DCM.

  • Catalyst Addition: Add 0.1 mmol (12.2 mg) of DMAP to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 1.1 mmol (227 mg) of DCC dissolved in 2 mL of DCM dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Validation Check: A white precipitate (DCU) will begin to form within 15-30 minutes, indicating successful formation of the O-acylisourea.

  • Termination & Filtration: Once TLC indicates complete consumption of the starting acid, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with cold DCM (2 x 5 mL).

  • Workup: Wash the combined filtrate with 0.5 M HCl (10 mL) to remove DMAP, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Enantioselective Kinetic Resolution

This system is self-validating through HPLC monitoring. Because it is a kinetic resolution, the reaction must naturally plateau near 50% conversion. Over-conversion indicates a failure in catalyst selectivity or background uncatalyzed esterification.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve 1.0 mmol of racemic 2-(2-bromophenoxy)propanoic acid and 0.55 mmol of bis(α-naphthyl)methanol in 5 mL of anhydrous THF.

  • Reagent Loading: Add 0.6 mmol of DIPEA to the solution, followed by 0.6 mmol of pivalic anhydride (Piv₂O). Stir at room temperature for 15 minutes to allow the mixed anhydride to form.

  • Chiral Catalysis: Add 0.05 mmol of (+)-BTM to the reaction mixture.

  • Monitoring (Critical Step): Stir the reaction at room temperature for 24 hours. Validation Check: Withdraw 10 µL aliquots at 8h, 16h, and 24h. Quench with methanol and analyze via Chiral HPLC. The conversion should approach and halt at approximately 50%, with the (S)-ester and unreacted (R)-acid both showing high enantiomeric excess (>95% ee).

  • Quenching & Separation: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Aqueous/Organic Partitioning:

    • The organic layer contains the newly formed (S)-ester and unreacted bis(α-naphthyl)methanol. Dry, concentrate, and purify via silica gel chromatography to isolate the optically pure ester.

    • The aqueous layer contains the sodium salt of the unreacted (R)-2-(2-bromophenoxy)propanoic acid. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with ethyl acetate (3 x 10 mL) to recover the optically pure (R)-acid.

References

  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Heterocycles, 86(2), 1227-1252. DOI:[Link]

Sources

catalytic conditions for synthesizing methyl 2-(2-bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methodologies for the Synthesis of Methyl 2-(2-bromophenoxy)propanoate

Executive Summary

The synthesis of


-aryloxy esters, such as methyl 2-(2-bromophenoxy)propanoate, is a critical transformation in the development of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates[1]. Traditional Williamson ether syntheses often rely on stoichiometric, harsh bases that provoke unwanted ester saponification. This application note details two advanced, field-proven catalytic paradigms to achieve this C–O bond formation: Phase-Transfer Catalysis (PTC)  and Redox-Neutral Catalytic Mitsunobu . By analyzing the mechanistic causality behind each method, this guide empowers researchers to select the optimal route based on scalability, green chemistry metrics, and stereochemical requirements.

Mechanistic Rationale & Pathway Selection

The choice of catalytic system dictates the electrophilic partner and the reaction environment.

1. Phase-Transfer Catalysis (PTC) Route: The classical approach utilizes methyl 2-bromopropanoate as the electrophile. However, the presence of the methyl ester makes the molecule highly susceptible to alkaline hydrolysis. By employing a biphasic PTC system (e.g., Toluene/Aqueous K₂CO₃) with a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB), we achieve two goals:

  • Nucleophilic Enhancement: The catalyst extracts the phenoxide anion into the organic phase as a lipophilic ion pair

    
    . Stripped of its aqueous hydration shell, the phenoxide becomes a "naked," highly reactive nucleophile [2].
    
  • Chemoselectivity: 2-Bromophenol has a lower

    
     (~8.4) than unsubstituted phenol due to the inductive effect of the ortho-bromine. This allows the use of a mild base (K₂CO₃). Confining the base to the aqueous/solid phase shields the organic-soluble methyl ester from saponification.
    

2. Catalytic Mitsunobu Route: When strict stereochemical inversion is required (e.g., synthesizing an enantiopure


-ester from 

-methyl lactate), the Mitsunobu reaction is unparalleled. To circumvent the toxic, stoichiometric waste of classical DEAD/PPh₃ reagents, modern protocols utilize phosphine oxide organocatalysis [3]. This enables a redox-neutral dehydrative coupling where water is the sole byproduct, substituting the hazardous alkyl halide for renewable methyl lactate.

Synthesis_Logic Start Substrate: 2-Bromophenol Cond1 Electrophile: Methyl 2-bromopropanoate Start->Cond1 Cond2 Electrophile: Methyl lactate Start->Cond2 Cat1 Phase-Transfer Catalysis (TBAB, Biphasic) Cond1->Cat1 Cat2 Catalytic Mitsunobu (Phosphine Oxide Cat.) Cond2->Cat2 Prod Target: Methyl 2-(2-bromophenoxy)propanoate Cat1->Prod Racemic/Inversion (SN2) Cat2->Prod Strict Inversion (Stereospecific)

Caption: Logical workflow comparing PTC and Catalytic Mitsunobu routes for target synthesis.

Protocol A: Biphasic Phase-Transfer Catalysis (PTC)

This protocol leverages a liquid-liquid biphasic system to drive the


 O-alkylation while protecting the ester moiety.

PTC_Mechanism cluster_aqueous Aqueous Phase (Base Reservoir) cluster_organic Organic Phase (Reaction Zone) ArOH 2-Bromophenol + K2CO3 ArO_aq Phenoxide (ArO⁻) ArOH->ArO_aq Deprotonation ArO_org Ion Pair[Q⁺ ArO⁻] ArO_aq->ArO_org Phase Transfer via Q⁺ Q_X_aq [Q⁺ X⁻] (Aqueous) Product Methyl 2-(2-bromophenoxy)propanoate ArO_org->Product SN2 Alkylation R_X Methyl 2-bromopropanoate R_X->Product Q_X_org [Q⁺ Br⁻] (Organic) Product->Q_X_org Catalyst Release Q_X_org->Q_X_aq Catalyst Return

Caption: Biphasic phase-transfer catalysis (PTC) cycle for the O-alkylation of 2-bromophenol.

Materials & Reagents:

  • 2-Bromophenol (1.0 eq, limiting reagent)

  • Methyl 2-bromopropanoate (1.1 eq)

  • Potassium carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mol%)

  • Solvents: Toluene (Organic phase), Deionized Water (Aqueous phase)

Step-by-Step Methodology:

  • System Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromophenol (10 mmol) in 50 mL of toluene.

  • Aqueous Base Addition: Prepare a solution of

    
     (20 mmol) in 30 mL of deionized water. Add this aqueous solution to the toluene mixture.
    
  • Catalyst Introduction: Add TBAB (0.5 mmol) to the biphasic mixture. Causality note: Adding the catalyst before the electrophile ensures the phenoxide is pre-extracted into the organic layer, preventing localized hydrolysis of the ester upon its addition.

  • Electrophile Addition: Dropwise, add methyl 2-bromopropanoate (11 mmol) over 10 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the vigorously stirred biphasic mixture to 75°C. Maintain vigorous stirring (≥800 rpm) to maximize the interfacial surface area, which is the rate-limiting physical parameter in L-L PTC [4].

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction typically reaches >95% conversion within 4–6 hours.

  • Workup & Self-Validation: Cool to room temperature. Separate the phases. Wash the organic layer with 1M NaOH (2 × 20 mL) to selectively deprotonate and remove any unreacted 2-bromophenol. Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The absence of a broad OH stretch (~3300 cm⁻¹) in the crude IR spectrum validates complete phenol removal.
    

Protocol B: Redox-Neutral Catalytic Mitsunobu

This protocol utilizes an organocatalytic phosphine oxide network to drive dehydrative coupling, representing a modern, atom-economical approach [5].

Materials & Reagents:

  • 2-Bromophenol (1.0 eq)

  • Methyl lactate (1.2 eq)

  • 1-Phenyl-phospholane-1-oxide catalyst (10 mol%)

  • Solvent: Xylenes

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask fitted with a Dean-Stark trap and reflux condenser, combine 2-bromophenol (10 mmol), methyl lactate (12 mmol), and the phosphine oxide catalyst (1.0 mmol) in 60 mL of anhydrous xylenes.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 140°C). Causality note: The Dean-Stark apparatus is critical here. The catalytic cycle is driven thermodynamically by the continuous azeotropic removal of water. Failure to remove water will stall the catalyst turnover.

  • Reaction Monitoring: Allow the reaction to reflux for 18–24 hours. Monitor the collection of water in the Dean-Stark trap.

  • Isolation: Once water evolution ceases and GC-MS confirms product formation, cool the mixture. Concentrate the xylenes under vacuum.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes to 9:1 Hexanes:EtOAc). The phosphine oxide catalyst can often be recovered from the polar fractions for reuse.

Comparative Analytics

To assist in route selection, the quantitative and qualitative metrics of both catalytic systems are summarized below:

MetricPhase-Transfer Catalysis (PTC)Catalytic Mitsunobu
Primary Electrophile Methyl 2-bromopropanoateMethyl lactate
Catalyst Loading 5 mol% (TBAB)10 mol% (Phosphine Oxide)
Reaction Time 4 – 6 hours18 – 24 hours
Temperature 75°C140°C (Reflux in Xylenes)
Stereochemical Outcome Inversion (with minor racemization)Strict Inversion (Stereospecific)
Atom Economy Moderate (generates KBr waste)High (generates only

waste)
Scalability Excellent (Industrial standard)Moderate (Requires specialized catalyst)

References

  • Makosza, M. "Phase-Transfer Catalysis in Organic Syntheses." CRDEEP Journals, [Link]

  • Beddoe, R. H., Sneddon, H. F., & Denton, R. M. "Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art." ResearchGate, Oct 2018, [Link]

  • De Zani, D., & Colombo, M. "Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols." ResearchGate, Dec 2025 (Pre-print/Update), [Link]

  • "Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024): Catalytic Mitsunobu Inversion." Thieme-Connect, [Link]

using methyl 2-(2-bromophenoxy)propanoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(2-bromophenoxy)propanoate as a Strategic Pharmaceutical Intermediate

Abstract

Methyl 2-(2-bromophenoxy)propanoate is a bifunctional building block offering a unique combination of an electrophilic aryl bromide and a nucleophilic/electrophilic propanoate ester. While historically associated with "fop" class herbicide scaffolds, this intermediate has emerged as a privileged structure in the synthesis of PPAR agonists (fibrates) , benzofuran-derived pharmacophores , and chiral heterocyclic libraries . This guide details its chemical profile, strategic utility in palladium-catalyzed cross-couplings, and a validated protocol for synthesizing biaryl ether scaffolds common in metabolic disease therapeutics.

Chemical Profile & Stability

PropertySpecificationNotes
CAS Number 879180-89-9 (racemic)Enantiopure forms (R/S) available for stereoselective synthesis.
Formula C₁₀H₁₁BrO₃MW: 259.10 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT; may crystallize at <4°C.
Boiling Point 140–145 °C (at 1 mmHg)High vacuum distillation recommended to avoid ester hydrolysis.
Solubility Soluble in DCM, THF, Toluene, EtOAcSparingly soluble in water; susceptible to hydrolysis in aqueous base.
Stability Moisture SensitiveStore under inert gas (Ar/N₂). Avoid prolonged exposure to light (debromination risk).
Key Impurity Methyl 2-bromopropionateGenotoxic Impurity (GTI). Must be controlled <10 ppm in final API.

Strategic Utility: The "Ortho-Bromo" Advantage

Unlike its para-substituted counterparts (common in simple fibrates), the 2-bromo (ortho) substituent provides a critical handle for increasing molecular complexity via intramolecular cyclization or sterically demanding cross-coupling .

Core Applications:
  • PPAR Agonist Synthesis: The phenoxy-propanoate tail mimics the endogenous fatty acid ligands of Peroxisome Proliferator-Activated Receptors (PPARs). The ortho-bromo group allows for the attachment of hydrophobic biaryl tails via Suzuki-Miyaura coupling, essential for high-affinity binding to the PPAR ligand-binding pocket (LBD).

  • Benzofuran/Dihydrobenzofuran Construction: Through Pd-catalyzed intramolecular

    
    -arylation or Heck-type cyclization, this intermediate can be ring-closed to form 3-substituted benzofurans, a scaffold found in anti-arrhythmic and anti-tumor agents.
    
  • Chiral Pool Synthesis: Starting from optically pure methyl lactate, the ether bond formation retains stereochemistry, allowing the synthesis of enantiopure drugs without expensive chiral resolution steps.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

SyntheticPathways Start Methyl 2-(2-bromophenoxy) propanoate Suzuki Pathway A: Suzuki Coupling (Biaryl Ether Synthesis) Start->Suzuki Ar-B(OH)2, Pd(0) Base, 80°C Cycliz Pathway B: Intramolecular Cyclization (Pd-Cat) Start->Cycliz Pd(OAc)2, Ligand Base, 110°C PPAR PPAR Agonist Scaffolds (e.g., MHY2013 Analogs) Suzuki->PPAR Hydrolysis & Optimization Benzofuran 3-Methylbenzofuran Derivatives Cycliz->Benzofuran Oxidation (Aromatization) Dihydro 2,3-Dihydrobenzofuran Carboxylates Cycliz->Dihydro Direct alpha-Arylation

Figure 1: Divergent synthetic utility. Pathway A leads to metabolic disease therapeutics (PPAR agonists), while Pathway B accesses heterocyclic pharmacophores.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Methyl 2-(2-(4'-methoxyphenyl)phenoxy)propanoate . Context: This protocol validates the reactivity of the sterically hindered ortho-bromo group, a key step in synthesizing PPAR pan-agonist libraries.

Reagents & Equipment:
  • Substrate: Methyl 2-(2-bromophenoxy)propanoate (1.0 equiv, 5.0 mmol, 1.30 g)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv, 7.5 mmol, 1.14 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 0.15 mmol, 122 mg)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, 15.0 mmol, 2.07 g)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)

  • Apparatus: 50 mL Schlenk tube or pressure vial with magnetic stir bar.

Step-by-Step Methodology:
  • Inert Setup: Flame-dry the Schlenk tube under vacuum and backfill with Argon (x3).

  • Reagent Loading: Add the aryl boronic acid, K₂CO₃, and Pd catalyst to the tube under a positive stream of Argon. Note: Adding the catalyst last to the solid mixture prevents premature decomposition.

  • Solvent Addition: Dissolve the substrate (Methyl 2-(2-bromophenoxy)propanoate) in 1,4-dioxane (12 mL) and transfer via syringe. Add degassed water (3 mL).

  • Degassing: Sparge the reaction mixture with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 90 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product (Rf ~0.5).

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter through a pad of Celite® to remove Pd black; rinse with EtOAc.

    • Wash the filtrate with water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Gradient: 0% → 15% EtOAc in Hexanes.

    • Yield Expectation: 85–92% (Pale yellow oil).

Self-Validating Logic:
  • Steric Check: If conversion is <50% after 4 hours, the ortho-substituent is causing steric clash. Action: Switch catalyst to Pd(P(t-Bu)₃)₂ or SPhos Pd G2 , which are specialized for hindered biaryls.

  • Hydrolysis Check: If the ester hydrolyzes (acid product formed), the pH is too high or temperature too aggressive. Action: Switch base to K₃PO₄ or reduce water ratio.

Quality Control & Safety

Analytical Markers (HPLC/GC-MS)
  • Target Mass: [M+H]⁺ = 287.12 (for the methoxy-biaryl product).

  • Impurity Watch:

    • Protodebromination: Loss of Br replaced by H (Mass 259 → 180). Indicates catalyst death or excess hydride source.

    • Homocoupling: Formation of Ar-Ar dimer from the boronic acid.

Safety & Handling
  • Lachrymator Risk: The alpha-bromo ester precursors (if present as impurities) are potent lachrymators. Handle in a fume hood.

  • Genotoxicity: Methyl 2-bromopropionate (a potential starting material residue) is a known mutagen. Ensure the starting material COA confirms levels <0.1%.

References

  • Kim, S. J., et al. (2017).[4] "Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013)." Oncotarget, 8(37), 61625–61637. Retrieved from [Link]

  • PubChem. (2025). Methyl 2-(4-bromophenoxy)propanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reddy, J. V. R., et al. (2016). "A Sensitive Headspace Method for the Determination of 2-Bromopropionic Acid... in Tiopronin Drug Substance."[5] European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of Bromophenoxy Propanoate Esters via Microwave-Assisted Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromophenoxy propanoate esters are a class of organic compounds with significant potential in medicinal chemistry and materials science. The incorporation of a bromine atom onto the phenoxy group can modulate the lipophilicity and metabolic stability of drug candidates, while the propanoate ester moiety provides a handle for further functionalization or can act as a key pharmacophore. Traditional synthetic routes to these compounds often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, which are misaligned with the principles of green chemistry.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[5][6] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This application note provides a detailed protocol for the rapid and efficient synthesis of bromophenoxy propanoate esters using a microwave-assisted Williamson ether synthesis, offering a greener and more time-efficient alternative to conventional methods.

Reaction Principle and Mechanism

The synthesis of bromophenoxy propanoate esters is achieved through a microwave-assisted Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] In the first step, a substituted bromophenol is deprotonated by a mild base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl 2-halopropanoate (e.g., methyl 2-bromopropanoate), displacing the halide to form the desired ether linkage.[9][10]

Microwave irradiation significantly accelerates this process. The polar phenoxide intermediate and the polar solvent molecules efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture.[3] This increased thermal energy enhances the rate of the SN2 reaction, leading to a dramatic reduction in the required reaction time compared to conventional heating methods.[5][6]

Proposed Reaction Scheme

Reaction_Scheme reagent1 4-Bromophenol r1 4-Bromophenol reagent2 Methyl 2-bromopropanoate r2 Methyl 2-bromopropanoate product Methyl 2-(4-bromophenoxy)propanoate base K2CO3 solvent DMF microwave Microwave Irradiation (e.g., 120 °C, 10-20 min) c1 K2CO3 (Base) plus1 + p1 Methyl 2-(4-bromophenoxy)propanoate c2 DMF (Solvent) c3 Microwave plus2 + KBr + KHCO3

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol describes the synthesis of Methyl 2-(4-bromophenoxy)propanoate as a representative example.

Materials and Equipment
  • 4-Bromophenol

  • Methyl 2-bromopropanoate[11]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dedicated microwave reactor for organic synthesis with appropriate pressure and temperature monitoring[12]

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (optional, for high purity)

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromophenol (1.0 mmol, 173 mg).

    • Add anhydrous potassium carbonate (1.5 mmol, 207 mg).

    • Add 4 mL of anhydrous N,N-dimethylformamide (DMF).

  • Microwave-Assisted Reaction:

    • To the stirred suspension, add methyl 2-bromopropanoate (1.2 mmol, 133 µL).[11]

    • Seal the reaction vial with a dedicated cap.

    • Place the vial in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C (ramp time: 2 minutes)

      • Hold time: 15 minutes

      • Power: Dynamic (adjusted to maintain the set temperature)

      • Stirring: High

    • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.[12]

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure methyl 2-(4-bromophenoxy)propanoate.

    • Monitor the purification process by thin-layer chromatography (TLC).

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of bromophenoxy propanoate esters.

ParameterValue/RangeRationale
Reactants
Bromophenol1.0 equivalentLimiting reagent.
Alkyl 2-halopropanoate1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the bromophenol.
Base (e.g., K₂CO₃)1.5 - 2.0 equivalentsEnsures complete deprotonation of the phenol.[9]
Microwave Conditions
SolventDMF, AcetonitrileHigh-boiling polar aprotic solvents are excellent for microwave heating and SN2 reactions.[10]
Temperature100 - 150 °CProvides sufficient energy to overcome the activation barrier, leading to rapid reaction rates.
Time5 - 30 minutesSignificantly reduced compared to conventional heating which can take several hours.[1][5]
Outcome
Expected Yield> 85%Microwave synthesis often leads to higher yields due to reduced side reactions.[4][6]
PurityHighRapid reaction times minimize the formation of byproducts.[1]

Workflow and Mechanistic Diagrams

Experimental_Workflow start Start reagents 1. Reagent Preparation (4-Bromophenol, K2CO3, DMF) start->reagents addition 2. Add Methyl 2-bromopropanoate reagents->addition microwave 3. Microwave Irradiation (120 °C, 15 min) addition->microwave cooling 4. Cooling to Room Temperature microwave->cooling workup 5. Aqueous Work-up & Extraction (Water, Ethyl Acetate) cooling->workup drying 6. Drying and Concentration (MgSO4, Rotary Evaporator) workup->drying purification 7. Purification (Column Chromatography) drying->purification product Pure Product (Methyl 2-(4-bromophenoxy)propanoate) purification->product

Caption: Experimental workflow for the synthesis.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-Bromophenol (Ar-OH) phenoxide 4-Bromophenoxide (Ar-O-) phenol->phenoxide + K2CO3 base K2CO3 nucleophile Ar-O- electrophile Methyl 2-bromopropanoate (CH3CH(Br)COOCH3) nucleophile->electrophile SN2 Attack product Methyl 2-(4-bromophenoxy)propanoate (Ar-OCH(CH3)COOCH3) electrophile->product - Br-

Caption: Simplified SN2 reaction mechanism.

Conclusion

The described microwave-assisted protocol for the synthesis of bromophenoxy propanoate esters offers a significant improvement over traditional synthetic methods.[4] The key advantages include a dramatic reduction in reaction time, high yields, and operational simplicity, all of which align with the principles of green chemistry.[1][2] This method is highly reproducible and can be readily adapted for the synthesis of a diverse library of substituted phenoxy propanoate esters for applications in drug discovery and materials science.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (PDF)
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate.
  • Williamson Ether Synthesis.
  • Williamson Ether Synthesis. Chemistry Steps.
  • 6 - Organic Syntheses Procedure.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Synthesis of 2-(4 -acetylphenoxy)propanoic acid.
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl.
  • Williamson Ether Synthesis. ChemTalk.
  • Williamson ether synthesis. Wikipedia.
  • Methyl 2-(4-bromophenoxy)propanoate AldrichCPR 23849-12-9. Sigma-Aldrich.
  • Methyl 2-bromopropionate 98 5445-17-0. Sigma-Aldrich.

Sources

Application Note: Advanced Recrystallization Protocols for Methyl 2-(2-Bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 2-(2-bromophenoxy)propanoate is a critical intermediate in the synthesis of optically active 2-aryloxypropanoic acids, which are widely utilized in the agrochemical (e.g., herbicides like Mecoprop) and pharmaceutical industries[1]. Because this racemic ester is frequently subjected to downstream kinetic resolution or asymmetric esterification to isolate the highly potent enantiomers[1], the chemical purity of the racemic feed is paramount.

The standard synthesis of this molecule involves the nucleophilic substitution of 2-bromophenol with methyl 2-bromopropionate. Consequently, the crude product is typically contaminated with:

  • Unreacted 2-bromophenol: A polar, hydrogen-bond donating impurity.

  • Methyl 2-bromopropionate: A moderately polar, volatile alkyl halide.

  • Oligomeric/colored byproducts: Trace degradation products from the alkylation step.

Purification via recrystallization is often complicated by the molecule's low melting point and flexible ester linkage, which predisposes the system to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out" (). This application note details self-validating, scalable recrystallization protocols designed to navigate the thermodynamic challenges of this specific brominated ester.

Solvent Selection Rationale

The selection of a recrystallization solvent for methyl 2-(2-bromophenoxy)propanoate must balance the lipophilicity of the ortho-bromophenyl ring with the polarity of the ester and ether oxygens.

  • Protic Solvents (Alcohols): Solvents like Isopropanol (IPA) and Methanol act as strong hydrogen-bond donors. They effectively solvate the unreacted 2-bromophenol impurity, keeping it in the mother liquor even at low temperatures.

  • Anti-Solvent Systems (Water): The addition of water to a methanolic solution sharply decreases the solubility of the hydrophobic brominated ester, driving high-yield crystallization. However, rapid addition can push the system above the cloud point curve, resulting in oiling out.

Quantitative Comparison of Recrystallization Solvent Systems
Solvent SystemDielectric Constant (ε)Solubility Curve ProfileOiling Out RiskPrimary Purge TargetRecommended Application
Isopropanol (IPA) 19.9Steep (Ideal for cooling)Moderate2-BromophenolHigh-impurity crude batches
Methanol / Water ~60 (Mixed)Step-change via anti-solventHighGeneral yield recoveryPre-purified or low-impurity crude
Heptane / EtOAc (4:1) ~3-6ModerateLowPolar degradation productsHighly colored crude batches

Experimental Workflows

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

Optimized for purging high levels of unreacted 2-bromophenol.

  • Dissolution: Suspend crude methyl 2-(2-bromophenoxy)propanoate in Isopropanol (3.0 mL/g of crude) in a jacketed reactor. Heat the mixture to 55–60 °C with moderate agitation until complete dissolution is achieved.

    • Causality: IPA at 60 °C provides sufficient thermal energy to break the solute lattice, while its moderate polarity prevents the degradation of the ester linkage.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated crystallization vessel.

    • Causality: Removes insoluble particulates that act as heterogeneous nucleation sites, which can trigger premature crystallization and trap impurities.

  • Controlled Cooling & Seeding: Cool the solution to 40 °C at a rate of 0.5 °C/min. At 40 °C, hold the temperature and add 0.5 wt% of pure methyl 2-(2-bromophenoxy)propanoate seed crystals.

    • Causality: Introducing seeds within the Metastable Zone Width (MSZW) bypasses the high activation energy of homogeneous nucleation, directing the phase transition toward solid crystal growth rather than LLPS (oiling out) ().

  • Aging and Final Cooling: Age the seeded solution at 40 °C for 30 minutes to allow the seed bed to establish. Then, cool to 5 °C at a slow rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with two bed-volumes of pre-chilled (0 °C) Isopropanol. Dry under vacuum at 30 °C to constant weight.

Protocol B: Anti-Solvent Crystallization (Methanol/Water)

Optimized for maximum yield recovery when the impurity profile is low.

  • Dissolution: Dissolve the crude ester in Methanol (2.0 mL/g) at 25 °C.

  • Initial Anti-Solvent Addition: Begin dropwise addition of Deionized Water (0.5 mL/g) over 30 minutes using a dosing pump.

    • Causality: Slow addition prevents localized supersaturation spikes at the droplet interface, which would otherwise force the ester into a liquid-liquid phase separation.

  • Seeding: Once the solution exhibits a faint, persistent bluish haze (indicating the onset of supersaturation), immediately pause water addition and add 0.2 wt% seed crystals. Age for 20 minutes.

  • Complete Precipitation: Resume Water addition (1.5 mL/g) over 2 hours at a constant rate.

  • Isolation: Filter the crystalline solid and wash with a pre-chilled 1:1 mixture of Methanol/Water. Dry under vacuum.

Mechanistic Pathway & Troubleshooting Workflow

The following decision tree dictates the solvent selection based on the crude impurity profile and outlines the mechanistic troubleshooting steps for phase separation anomalies.

G Start Crude Methyl 2-(2-bromophenoxy)propanoate CheckImp Impurity Profile Analysis (GC/HPLC) Start->CheckImp PolarImp High 2-Bromophenol (Polar Impurity) CheckImp->PolarImp >2% Phenol NonPolarImp Low Impurities / Need High Yield CheckImp->NonPolarImp <2% Phenol IPA Protocol A: Isopropanol Cooling Crystallization PolarImp->IPA MeOHH2O Protocol B: MeOH/Water Anti-Solvent Crystallization NonPolarImp->MeOHH2O Oiling Oiling Out Detected (LLPS) IPA->Oiling If T drops too fast Pure Pure Crystalline Product IPA->Pure Ideal nucleation MeOHH2O->Oiling If water added too fast MeOHH2O->Pure Ideal nucleation Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Seed->Pure

Caption: Decision matrix for solvent selection and mitigation of Liquid-Liquid Phase Separation (LLPS).

Troubleshooting: Mitigating "Oiling Out" (LLPS)

Because methyl 2-(2-bromophenoxy)propanoate is a relatively low-melting ester, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS) . This occurs when the crystallization trajectory crosses the binodal curve before the solid-liquid solubility curve. The result is a heavy, solute-rich oil phase that traps impurities and prevents purification.

Mechanistic Solutions:

  • Thermal Annealing (The "Heat-Cool" Cycle): If an oil phase forms, reheat the mixture until the oil completely redissolves (usually 5–10 °C above the cloud point). Do not attempt to crystallize directly from the oiled state, as the resulting solid will be an impure, amorphous mass.

  • Strategic Seeding: The most robust way to prevent LLPS is to add seed crystals just above the temperature where oiling out historically occurs. The seeds provide a low-energy template for the crystal lattice, forcing the system to follow the solid-liquid equilibrium path rather than separating into two liquids ().

  • Dilution: If seeding fails, the operating concentration may be too high. Diluting the system with 10-15% more solvent shifts the operating line below the critical point of the miscibility gap.

References

  • Nakata, K., Tengeiji, A., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Heterocycles, 86(2), 1227-1252.[Link][1]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press.[Link]

  • Mullin, J. W. (2001). Crystallization (4th Ed.). Butterworth-Heinemann.[Link]

Sources

Application Notes and Protocols for the Investigation of Methyl 2-(2-bromophenoxy)propanoate in Auxin Mimic Herbicide Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of methyl 2-(2-bromophenoxy)propanoate as a potential auxin mimic herbicide. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to facilitate a thorough evaluation of this compound's biological activity and mechanism of action.

Introduction and Scientific Rationale

Synthetic auxin herbicides have been a cornerstone of modern agriculture for their efficacy in controlling broadleaf weeds.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[1] The phenoxypropionate chemical class, to which methyl 2-(2-bromophenoxy)propanoate belongs, is known to produce compounds with potent herbicidal activity. While many aryloxyphenoxypropionates are inhibitors of acetyl-CoA carboxylase (ACCase), specific structural features can confer auxin-like activity.[2][3][4]

The structure of methyl 2-(2-bromophenoxy)propanoate, particularly the ortho-bromo substitution on the phenyl ring, presents an interesting candidate for investigation as an auxin mimic. Structure-activity relationship studies of auxin herbicides have shown that substitutions at the 2- and 4-positions of the phenoxy ring can be critical for binding to the auxin co-receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[5] The bromine atom at the 2-position may confer specific binding properties and metabolic stability, potentially leading to novel herbicidal activity or an altered weed control spectrum.

These application notes will guide researchers through a systematic evaluation of methyl 2-(2-bromophenoxy)propanoate, from its synthesis to its physiological and molecular effects on plants, with the overarching hypothesis that it functions as an auxin mimic.

Mechanism of Action: The Auxin Signaling Pathway

Auxin mimic herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTORs (ARFs). This prevents the expression of auxin-responsive genes. When natural auxin (like IAA) or a synthetic auxin binds to the TIR1/AFB receptor protein, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a cascade of auxin-responsive genes. The uncontrolled and sustained activation of these genes leads to epinasty, cell division, and eventually, plant death.

Diagram of the Auxin Signaling Pathway

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin / Auxin Mimic Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Binds to and represses Gene_repressed Auxin-Responsive Gene (Repressed) ARF_low->Gene_repressed Cannot activate Auxin Auxin or Methyl 2-(2-bromophenoxy)propanoate TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA_high Aux/IAA Repressor SCF->Aux_IAA_high Ubiquitinates Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degraded by Ub Ubiquitin ARF_high ARF Transcription Factor Gene_activated Auxin-Responsive Gene (Activated) ARF_high->Gene_activated Activates Transcription

Caption: The auxin signaling pathway at low and high auxin concentrations.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of methyl 2-(2-bromophenoxy)propanoate.

Synthesis of Methyl 2-(2-bromophenoxy)propanoate

The synthesis of methyl 2-(2-bromophenoxy)propanoate can be achieved through a two-step process involving the Williamson ether synthesis followed by esterification.

Protocol 3.1.1: Synthesis of 2-(2-bromophenoxy)propanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromophenol in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add an excess of a base, such as anhydrous potassium carbonate, to the solution.

  • Alkylation: Slowly add methyl 2-bromopropionate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude ester in a mixture of ethanol and water, and add sodium hydroxide. Stir at room temperature until the ester is fully hydrolyzed to the carboxylic acid.

  • Purification: Acidify the solution with hydrochloric acid to precipitate the 2-(2-bromophenoxy)propanoic acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Protocol 3.1.2: Esterification to Methyl 2-(2-bromophenoxy)propanoate

  • Reaction Setup: Dissolve the synthesized 2-(2-bromophenoxy)propanoic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a weak base like sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield methyl 2-(2-bromophenoxy)propanoate. Further purification can be achieved by column chromatography if needed.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 2-Bromophenol + Methyl 2-bromopropionate Step1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Crude Ester Step1->Intermediate Step2 Hydrolysis (NaOH, EtOH/H2O) Intermediate->Step2 Acid 2-(2-bromophenoxy)propanoic acid Step2->Acid Step3 Esterification (MeOH, H2SO4, Reflux) Acid->Step3 Product Methyl 2-(2-bromophenoxy)propanoate Step3->Product

Sources

scale-up procedure for methyl 2-(2-bromophenoxy)propanoate production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Procedure for the Synthesis of Methyl 2-(2-bromophenoxy)propanoate

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a high-value intermediate frequently utilized in the synthesis of aryloxypropionate herbicides and pharmaceutical active ingredients. This technical guide outlines a robust, pilot-ready protocol for its production via a classic Williamson ether synthesis. Transitioning this reaction from a benchtop scale to a 1.0 kg pilot scale requires careful consideration of reaction kinetics, thermal management, and solvent recovery.

Mechanistic Rationale & Reaction Design

The synthesis relies on the O-alkylation of 2-bromophenol with methyl 2-bromopropanoate. As a Senior Application Scientist, designing a scalable process means prioritizing safety, yield, and downstream processing over raw benchtop speed.

  • Base Selection: Potassium carbonate (

    
    ) is selected over stronger, more hazardous bases (e.g., sodium hydride or alkoxides). 
    
    
    
    provides a mild, easy-to-handle solid that is sufficiently basic to quantitatively deprotonate 2-bromophenol (pKa ~8.4) without inducing unwanted side reactions like ester hydrolysis (1)[1], (2)[2].
  • Solvent Selection: While dimethylformamide (DMF) provides excellent reaction kinetics for

    
     displacements (3)[3], its high boiling point and water miscibility severely complicate pilot-scale solvent recovery. Acetonitrile (MeCN) is utilized here as a highly scalable, polar aprotic alternative. MeCN supports the solid-liquid biphasic reaction while allowing for straightforward distillation and recovery during workup (4)[4].
    
  • Reaction Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (

    
    ). The phenoxide nucleophile attacks the electrophilic 
    
    
    
    -carbon of methyl 2-bromopropanoate. Because the electrophile is a secondary alkyl halide, it is susceptible to steric hindrance. Careful temperature control during dosing is required to minimize competing E2 elimination side reactions (e.g., the formation of methyl acrylate) (3)[3].

MechanisticPathway Phenol 2-Bromophenol Phenoxide 2-Bromophenoxide Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS SN2 Transition State Phenoxide->TS Nucleophilic Attack AlkylHalide Methyl 2-bromopropanoate AlkylHalide->TS Product Methyl 2-(2-bromophenoxy)propanoate TS->Product - KBr

Figure 1: SN2 Mechanistic pathway for the Williamson ether synthesis.

Scale-Up Considerations (Bench to Pilot)

  • Thermal Management: The deprotonation of 2-bromophenol by

    
     is mildly exothermic. On a kilogram scale, the phenol must be dosed at a controlled rate to prevent thermal runaway and localized degradation.
    
  • Mass Transfer: The reaction is a heterogeneous solid-liquid mixture. A pitched-blade turbine impeller is recommended to keep the

    
     suspended and maximize the interfacial surface area.
    
  • Byproduct Management: Potassium bromide (KBr) precipitates as the reaction progresses. The increasing solids content increases the viscosity of the slurry, necessitating a solvent volume of at least 5 volumes (L/kg) relative to the limiting reagent.

Quantitative Process Parameters

Table 1: Process Parameters & Stoichiometry (1.0 kg Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2-Bromophenol 173.011.001.00 kg5.78Limiting Reagent
Methyl 2-bromopropanoate 167.001.101.06 kg6.36Electrophile
Potassium Carbonate (anhydrous)138.212.001.60 kg11.56Base
Acetonitrile (MeCN)41.05-5.00 L-Solvent
Ethyl Acetate (EtOAc)88.11-3.00 L-Extraction Solvent

Step-by-Step Pilot Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system, integrating in-process controls (IPCs) to ensure quality at every stage.

Phase 1: Reactor Preparation & Deprotonation
  • Purge a 10 L jacketed glass-lined reactor with nitrogen for 15 minutes to displace atmospheric moisture.

  • Charge 5.0 L of anhydrous Acetonitrile (MeCN) into the reactor.

  • Add 1.60 kg of anhydrous, finely milled

    
     to the reactor with continuous agitation (250 rpm).
    
  • Heat the suspension to an internal temperature of 40°C.

  • Slowly dose 1.00 kg of 2-bromophenol over 45 minutes. Self-Validation: Monitor the jacket temperature; ensure the internal temperature does not exceed 45°C during the addition.

  • Stir the phenoxide slurry for 1 hour at 40°C to ensure complete deprotonation.

Phase 2: Alkylation
  • Heat the reactor to 60°C.

  • Add 1.06 kg of methyl 2-bromopropanoate dropwise via an addition funnel over 1 hour.

  • Ramp the internal temperature to reflux (~80-82°C) and hold for 8 hours.

  • In-Process Control (IPC): Monitor reaction completion via HPLC (UV detection at 254 nm). Self-Validation: The reaction is deemed complete when the 2-bromophenol peak area is <2%. If conversion is incomplete after 8 hours, spike with an additional 0.05 equivalents (48 g) of methyl 2-bromopropanoate and reflux for 2 additional hours.

Phase 3: Workup & Isolation
  • Cool the reactor to 20°C.

  • Filter the reaction mixture through a Nutsche filter to remove the precipitated KBr and unreacted

    
    . Wash the filter cake with 1.0 L of fresh MeCN.
    
  • Transfer the filtrate to a rotary evaporator or distillation unit and concentrate under reduced pressure (100 mbar, 40°C) to recover the MeCN solvent.

  • Partition the concentrated crude oil between 3.0 L of Ethyl Acetate (EtOAc) and 2.0 L of deionized water in a separatory funnel.

  • Separate the phases. Self-Validation: The organic (top) layer contains the product. To verify phase identity, add a single drop of the top layer to a test tube of water; it should remain immiscible.

  • Wash the organic layer with 1.0 L of 1M NaOH (to purge any residual unreacted 2-bromophenol), followed by 1.0 L of saturated brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Optional Polish: Purify the crude oil via fractional vacuum distillation (b.p. ~140-145°C at 2 mmHg) to yield methyl 2-(2-bromophenoxy)propanoate as a clear to pale-yellow oil.

Workflow Prep 1. Reactor Prep Charge MeCN & K2CO3 Deprot 2. Deprotonation Dose 2-Bromophenol (40°C) Prep->Deprot Alkyl 3. Alkylation Dose Alkyl Halide (80°C, 8h) Deprot->Alkyl Workup 4. Workup Filter Salts & Solvent Swap Alkyl->Workup Purif 5. Purification Aqueous Wash & Distillation Workup->Purif

Figure 2: Step-by-step pilot-scale operational workflow for synthesis and isolation.

Analytical Validation & Quality Control

To confirm the structural integrity and purity of the synthesized batch, the following analytical benchmarks should be met:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Confirms the ether linkage. Look for the characteristic quartet of the methine proton (
    
    
    ) around 4.8 ppm, the methyl doublet around 1.6 ppm, and the methoxy singlet at 3.7 ppm. The aromatic protons of the 2-bromophenoxy moiety will appear between 6.8 and 7.6 ppm.
  • Chromatographic Purity: >98% by HPLC (Area %).

  • Moisture Content: <0.1% by Karl Fischer titration (critical if the intermediate will be used in subsequent moisture-sensitive Grignard or coupling reactions).

References

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols Source: ResearchGate URL
  • Investigations of Inter- and Intramolecular C-O Bond Forming Reactions of Peroxide Electrophiles Source: UNL Digital Commons URL
  • Application Notes and Protocols for the Synthesis of Ethyl 3-(2-cyanophenoxy)
  • An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)

Sources

handling precautions for halogenated phenoxy esters in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling Precautions and Laboratory Protocols for Halogenated Phenoxy Esters

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Profile

Halogenated phenoxy esters—such as the isooctyl, butyl, or ethyl esters of 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA)—are widely utilized as herbicides, synthetic intermediates, and reference standards in agrochemical and toxicological research. While their parent acids and amine salts are relatively hydrophilic, the esterification of these compounds fundamentally alters their physicochemical properties, introducing unique laboratory hazards.

As a Senior Application Scientist, it is critical to understand that laboratory safety cannot rely on rote memorization of safety data sheets; it requires a mechanistic understanding of why a chemical behaves the way it does. For halogenated phenoxy esters, the primary hazards stem from their enhanced lipophilicity, increased volatility, and the specific thermal degradation pathways of chlorinated organics.

Mechanistic Toxicity & Causality in Handling

The experimental choices dictated in this protocol are driven by the specific toxicokinetic and environmental profiles of halogenated phenoxy esters:

  • Dermal Permeation (Lipophilicity): Unlike aqueous amine salts, phenoxy esters are highly lipophilic. This allows them to rapidly partition into and penetrate the lipid-rich stratum corneum of human skin. Studies have shown that dermal absorption is the primary route of occupational exposure for these compounds[1]. Consequently, standard latex gloves offer insufficient protection against permeation; specific barrier materials like Viton or double-layered nitrile are required[2].

  • Inhalation Hazard (Volatility): Short-chain esters (e.g., 2,4-D butyl ester) exhibit significantly higher vapor pressures than their salt counterparts. Inhalation of these vapors can lead to systemic absorption, resulting in oxidative stress, the generation of reactive oxygen species (ROS), and the uncoupling of oxidative phosphorylation in mitochondria[3],[4].

  • Thermal Degradation & Dioxin Formation: The disposal of halogenated organics is heavily regulated. If incinerated at improper, low temperatures (e.g., ~300°C), chlorinated phenoxy compounds can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[5],[6]. Therefore, waste must be strictly segregated to ensure it is routed to specialized high-temperature incinerators (>850°C) capable of completely destroying the halogenated rings[5].

Quantitative Comparison: Salts vs. Esters

To contextualize the handling requirements, the following table summarizes the physicochemical differences between phenoxy amine salts and phenoxy esters, directly linking molecular properties to laboratory implications.

PropertyPhenoxy Amine Salts (e.g., 2,4-D Dimethylamine)Phenoxy Esters (e.g., 2,4-D Isooctyl Ester)Causality / Laboratory Implication
Lipophilicity (Log Kow) Low (Hydrophilic)High (Lipophilic)Esters readily penetrate the skin barrier, requiring strict dermal protection (Viton/Nitrile)[1].
Volatility NegligibleModerate to High (chain-length dependent)Esters require handling in a certified chemical fume hood to prevent inhalation of vapors[2].
Aquatic Toxicity Low to ModerateHighSpills of esters must be strictly prevented from entering drains; requires specialized absorbent disposal[7].
Waste Classification Aqueous / Non-Halogenated (depending on formulation)Halogenated Organic WasteEsters must be segregated for high-temp incineration to prevent PCDD/F (dioxin) formation[5].

Exposure and Toxicity Pathway

ExposurePathway cluster_routes Primary Exposure Routes cluster_effects Cellular & Systemic Toxicity Source Halogenated Phenoxy Esters (e.g., 2,4-D Isooctyl Ester) Dermal Dermal Absorption (High Lipophilicity) Source->Dermal Inhalation Inhalation (Volatile Short-Chain Esters) Source->Inhalation Systemic Systemic Circulation Dermal->Systemic Inhalation->Systemic Oxidative Oxidative Stress & ROS Generation Systemic->Oxidative Mito Uncoupling of Oxidative Phosphorylation Systemic->Mito Hepatic Hepatic Enzyme Induction Systemic->Hepatic

Toxicity pathway of halogenated phenoxy esters from exposure to cellular disruption.

Laboratory Handling Protocols

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the integrity of the safety barrier before proceeding.

Protocol A: Safe Dispensing and Dilution

Objective: To prepare working solutions of halogenated phenoxy esters without exposing the operator to volatile vapors or dermal permeation.

  • Engineering Control Verification:

    • Action: Turn on the chemical fume hood and verify the inward face velocity is between 80–120 feet per minute (fpm).

    • Causality: Proper airflow prevents the volatile ester fractions from entering the operator's breathing zone[2].

  • PPE Selection & Donning:

    • Action: Don a fully-buttoned lab coat, chemical splash goggles, and double-layered nitrile gloves (or single-layer Viton gloves for extended handling).

    • Causality: Halogenated solvents and lipophilic esters act as permeation enhancers, rapidly degrading standard latex and thin nitrile[2]. Double-gloving allows the outer glove to be immediately discarded if contaminated, preserving the inner barrier.

  • Secondary Containment Setup:

    • Action: Place the primary stock bottle of the phenoxy ester inside a polyethylene or polypropylene secondary containment tray within the fume hood.

    • Causality: Halogenated esters are highly toxic to aquatic environments[7]. Secondary containment ensures that accidental breakage does not result in a sink/drain release.

  • Dispensing:

    • Action: Use positive-displacement pipettes or glass syringes for transferring the ester. Avoid vigorous pipetting or blowing out the tip.

    • Causality: Vigorous dispensing generates micro-aerosols, artificially increasing the inhalation hazard of the compound.

  • Decontamination & Verification:

    • Action: Wipe down the exterior of the stock bottle and the work surface with a solvent-dampened (e.g., isopropanol) lint-free wipe. Place the wipe directly into the solid halogenated waste container. Remove the outer gloves before exiting the hood.

Protocol B: Halogenated Waste Segregation and Disposal

Objective: To properly isolate chlorinated organic waste to prevent dangerous cross-reactions and ensure compliance with high-temperature incineration mandates.

  • Container Selection:

    • Action: Select a dedicated, compatible polyethylene carboy (often color-coded green or explicitly labeled for Halogenated Organics). Ensure it has a tightly sealing, vented cap[8],[9].

    • Causality: Halogenated solvents can dissociate over time to produce trace hydrochloric acid (HCl), which corrodes metal safety cans[2]. A vented cap prevents pressure buildup from volatile solvent expansion[8].

  • Waste Commingling:

    • Action: Pour the phenoxy ester waste into the halogenated waste container only inside the operating fume hood[10]. Never mix with heavy metals, cyanides, or strong oxidizing agents[10],[9].

    • Causality: Mixing halogenated organics with incompatible chemicals can cause exothermic reactions. Mixing them with non-halogenated waste unnecessarily increases the volume of waste that must undergo expensive, specialized high-temperature incineration[10].

  • Labeling & Tracking:

    • Action: Immediately update the hazardous waste tag with the exact chemical constituents (e.g., "2,4-D Isooctyl Ester, Dichloromethane") and their approximate percentages[10]. Do not use abbreviations[11].

    • Causality: Unknown halogenated waste poses a severe risk to disposal facilities, as improper incineration temperatures will generate dioxins[5].

  • Satellite Accumulation Area (SAA) Storage:

    • Action: Store the container in a designated SAA. Request Environmental Health and Safety (EH&S) pickup when the container is ¾ full, never exceeding the 25-gallon maximum limit[10].

WasteWorkflow Gen Waste Generation (Halogenated Organics) Seg Segregation (Dedicated Polyethylene Carboy) Gen->Seg Do not mix with non-halogenated Store Satellite Accumulation Area (Max 25 Gallons, Vented Cap) Seg->Store Transport EH&S Collection & Manifesting Store->Transport Incinerate High-Temperature Incineration (>850°C to prevent PCDD/F) Transport->Incinerate

Workflow for the segregation and high-temperature disposal of halogenated organic waste.

Emergency Spill Response

In the event of a small-scale laboratory spill (e.g., <500 mL) of a halogenated phenoxy ester:

  • Evacuate and Ventilate: Immediately remove potential ignition sources and ensure the fume hood exhaust is running to ventilate the area[11].

  • Containment: Wearing double nitrile or Viton gloves and a respirator (if outside a hood), place inert, dry absorbent pads directly over the spill[2]. Do not use combustible materials like sawdust.

  • Collection: Once absorbed, place all spill pads and contaminated PPE into a sealed, heavy-duty plastic bag.

  • Disposal: Tag the bag explicitly as "Hazardous Waste - Halogenated Phenoxy Ester Spill" and request immediate EH&S disposal[10]. Wash the affected surface with water and a suitable detergent to remove lipophilic residue[7].

References

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Villa Crop Protection. 2,4-D ESTER 500 EC Safety Data Sheet. Available at: [Link]

  • Temple University Campus Operations. Halogenated Solvents in Laboratories. Available at: [Link]

  • Auckland Microfab, University of Auckland. Cleanroom Waste Disposal Protocol. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • Washington State University. Halogenated Solvents Standard Operating Procedure. Available at: [Link]

  • ResearchGate. Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Available at: [Link]

  • National Institutes of Health (PMC). Pesticide toxicity: a mechanistic approach. Available at: [Link]

  • National Institutes of Health (PubMed). Dioxin formation from waste incineration. Available at: [Link]

  • 24d.info. A Comprehensive, Integrated Review and Evaluation of the Scientific Evidence Relating to the Safety of the Herbicide 2,4-D. Available at: [Link]

  • USDA Forest Service. 2,4-D Human Health and Ecological Risk Assessment. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2-bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 2-(2-bromophenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

Methyl 2-(2-bromophenoxy)propanoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis typically proceeds via two primary routes: the Williamson ether synthesis and the Ullmann condensation. The choice of method often depends on the starting material availability, scalability, and the specific challenges encountered in the laboratory. This guide will delve into both methods, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of methyl 2-(2-bromophenoxy)propanoate.

Issue 1: Low or No Product Formation

Q: My reaction yield is consistently low, or I am not observing any product formation. What are the potential causes and how can I resolve this?

A: Low or no product formation is a common issue that can stem from several factors, depending on the synthetic route chosen.

For Williamson Ether Synthesis:

The Williamson ether synthesis is an SN2 reaction between a phenoxide and an alkyl halide.[1][2][3][4] For the synthesis of methyl 2-(2-bromophenoxy)propanoate, this typically involves the reaction of 2-bromophenoxide with methyl 2-bromopropanoate.

  • Incomplete Deprotonation of 2-bromophenol: The phenoxide is the active nucleophile. Incomplete deprotonation will result in a lower concentration of the nucleophile and consequently, a lower yield.

    • Solution: Ensure a sufficiently strong base is used to completely deprotonate the 2-bromophenol. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (e.g., THF, DMF) are often more effective.[3] To confirm deprotonation, you can test a small aliquot of the reaction mixture for the absence of the starting phenol using Thin Layer Chromatography (TLC).

  • Poor Quality of Reagents: The purity of starting materials is critical.

    • Solution: Use freshly distilled or purified 2-bromophenol and methyl 2-bromopropanoate. Ensure the solvent is anhydrous, as water can quench the phenoxide.

  • Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Gradually increase the reaction temperature. A common starting point is room temperature, which can be raised to 50-80 °C to facilitate the reaction. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.

  • Steric Hindrance: While methyl 2-bromopropanoate is a secondary alkyl halide, steric hindrance can still play a role, slowing down the SN2 reaction.

    • Solution: Prolong the reaction time. Reactions may require several hours to overnight for completion.

For Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol.[5][6] In this case, it would involve the coupling of 2-bromophenol with a propanoate derivative or a related precursor.

  • Inactive Catalyst: The copper catalyst is the heart of this reaction.

    • Solution: Use activated copper powder or a reliable source of a copper(I) salt (e.g., CuI). For traditional Ullmann reactions, activating copper powder by reduction of copper sulfate with zinc metal can be beneficial.[5] Modern protocols often utilize soluble copper catalysts with ligands (e.g., diamines, phenanthroline) which can improve catalytic activity at lower temperatures.[7]

  • High Reaction Temperatures and Incompatible Solvents: Traditional Ullmann reactions often require high temperatures (>150 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[5]

    • Solution: Ensure the reaction is heated to a sufficiently high temperature. If using a lower-boiling solvent, consider switching to one with a higher boiling point. The use of ligands can often help to lower the required reaction temperature.

  • Presence of Water: Water can be detrimental to the Ullmann reaction.[8]

    • Solution: Ensure all reagents and solvents are anhydrous. Heating the salt of the phenol under reduced pressure before the reaction can help remove residual water.[8]

Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize them?

A: Byproduct formation can significantly reduce the yield and complicate purification. The nature of the byproducts depends on the reaction conditions.

Common Byproducts and Their Mitigation:

ByproductPotential CauseMitigation Strategy
Methyl methacrylate Elimination (E2) reaction of methyl 2-bromopropanoate, especially with a sterically hindered or strong, non-nucleophilic base. This is a known issue in similar alkylations.[9]Use a less hindered and more nucleophilic base. Ensure the temperature is not excessively high.
Diaryl ether (from self-condensation of 2-bromophenol) In Ullmann condensation, if the aryl halide is too reactive or the temperature is too high.Use a stoichiometric amount of the phenol and control the temperature carefully.
Products of ester hydrolysis Presence of water in the reaction mixture, especially under basic or acidic conditions during workup.Use anhydrous conditions for the reaction. During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Analytical Techniques for Byproduct Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify unknown compounds.

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Williamson ether synthesis of methyl 2-(2-bromophenoxy)propanoate?

A1: The most common approach is the reaction of the sodium or potassium salt of 2-bromophenol with methyl 2-bromopropanoate. The phenoxide is generated in situ by treating 2-bromophenol with a base like sodium hydride (NaH) or sodium hydroxide (NaOH).

Q2: Which solvent is best for the Williamson ether synthesis?

A2: Aprotic polar solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the nucleophilic oxygen anion more reactive. Good choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Acetone can also be a suitable solvent, particularly with potassium carbonate as the base.[10]

Q3: What are the typical reaction conditions for the Ullmann condensation to synthesize this product?

A3: Traditional Ullmann conditions involve high temperatures (150-210 °C), a copper catalyst (e.g., copper powder or CuI), and a high-boiling polar solvent like DMF or nitrobenzene.[5] Modern variations may use lower temperatures (80-130 °C) with the addition of a ligand to stabilize the copper catalyst.[7]

Q4: How can I effectively purify the final product?

A4: A typical workup and purification procedure involves:

  • Quenching the reaction: Carefully add water or a dilute acid to quench any remaining reactive species.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials (like 2-bromophenol).[11][12] Then wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If necessary, purify the crude product by column chromatography on silica gel.[13]

Q5: What safety precautions should I take during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and hazardous reagents like 2-bromophenol, methyl 2-bromopropanoate, and organic solvents.

  • Handling of Reagents: 2-bromophenol is toxic and corrosive. Methyl 2-bromopropanoate is a lachrymator. Sodium hydride is highly flammable and reacts violently with water. Handle these chemicals with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol provides a general guideline. Optimization of reaction time and temperature may be necessary.

Materials:

  • 2-bromophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-bromopropanoate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromophenol (1.0 eq).

  • Add anhydrous THF to dissolve the 2-bromophenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl 2-bromopropanoate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 65 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Ullmann Condensation (Modern Approach)

This protocol is a generalized modern approach. The choice of ligand and base may require optimization.

Materials:

  • 2-bromophenol

  • Methyl 2-hydroxypropanoate (or a suitable precursor)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add 2-bromophenol (1.0 eq), methyl 2-hydroxypropanoate (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (3 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-bromophenol 2-Bromophenol 2-bromophenoxide 2-Bromophenoxide anion 2-bromophenol->2-bromophenoxide NaH NaH (Base) NaH->2-bromophenoxide H2 H₂ (gas) methyl_2_bromopropanoate Methyl 2-bromopropanoate 2-bromophenoxide->methyl_2_bromopropanoate Nucleophilic Attack product Methyl 2-(2-bromophenoxy)propanoate methyl_2_bromopropanoate->product

Caption: Williamson Ether Synthesis Workflow

Troubleshooting_Workflow cluster_williamson Williamson Troubleshooting cluster_ullmann Ullmann Troubleshooting start Low Yield Issue check_reaction_type Which synthesis route? start->check_reaction_type williamson Williamson Ether Synthesis check_reaction_type->williamson Williamson ullmann Ullmann Condensation check_reaction_type->ullmann Ullmann check_deprotonation Incomplete Deprotonation? williamson->check_deprotonation check_catalyst Inactive Catalyst? ullmann->check_catalyst stronger_base Use stronger base (e.g., NaH) check_deprotonation->stronger_base Yes check_reagents Reagent Quality? check_deprotonation->check_reagents No purify_reagents Purify/dry reagents & solvents check_reagents->purify_reagents Yes check_temp Sub-optimal Temperature? check_reagents->check_temp No increase_temp Increase temperature & monitor check_temp->increase_temp Yes activate_catalyst Activate Cu or use fresh Cu(I) salt check_catalyst->activate_catalyst Yes check_temp_solvent Incorrect Temp/Solvent? check_catalyst->check_temp_solvent No optimize_conditions Use high-boiling solvent & sufficient heat check_temp_solvent->optimize_conditions Yes check_water Presence of Water? check_temp_solvent->check_water No anhydrous_conditions Ensure anhydrous conditions check_water->anhydrous_conditions Yes

Caption: Troubleshooting Decision Tree for Low Yield

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis, Department of Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Retrieved from [Link]

  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Retrieved from [Link]

  • Molecules. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) Methyl 2-[4-(2-thenoyl)-phenoxy]2-methyl-propionate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Retrieved from [Link]

  • QuickCompany. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • European Patent Office. (1997, January 29). EP0656879B1 - Process for the bromination of methyl-2-(2-methylphenyl)-3-methoxy-propenoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (s)-(-)-methyl p-bromophenyl sulfoxide. Retrieved from [Link]

  • PLOS ONE. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

Sources

removing unreacted 2-bromophenol from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #2-BP-CLEANUP Assigned Specialist: Senior Application Scientist[1]

Introduction: Know Your Enemy

You are likely here because your NMR shows a persistent set of aromatic signals (often a doublet/triplet pattern or a multiplet around 6.7–7.6 ppm) or your product has a distinct, medicinal/phenolic odor.

2-Bromophenol (2-BP) is a common starting material in Suzuki couplings and ether syntheses.[1] It is notoriously difficult to remove because it occupies a "chemical middle ground":

  • Volatility: High boiling point (~195°C) makes it stubborn on a rotary evaporator.[1]

  • Acidity: pKa ~8.8 (more acidic than phenol due to the electron-withdrawing bromine).[1]

  • Stickiness: It hydrogen-bonds strongly to silica, often "smearing" or co-eluting with polar products.[1]

This guide is structured by Scenario . Choose the workflow that matches your product's properties.

Module 1: The Standard Protocol (Neutral or Basic Products)

Use this if: Your product is an amine, amide, ester, ether, or protected compound that is NOT acidic.

The most efficient removal method utilizes the acidity of 2-BP.[1] By converting it into its phenoxide salt, we force it into the aqueous layer.

The Protocol: Aggressive Basic Wash
  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are standard, but Diethyl Ether (Et2O) is superior for phase separation if your product solubility permits.[1]

  • The Wash (Critical Step):

    • Wash the organic layer 3 times with 1M NaOH (or 1M KOH).

    • Why? The pKa of 2-BP is ~8.[1]8. The pH of 1M NaOH is ~14.[1] This creates a

      
      , driving the equilibrium almost 100% toward the water-soluble phenoxide salt.[1]
      
    • Caution: If your product has hydrolyzable esters, use 2M K2CO3 instead of NaOH to minimize hydrolysis risk, though you may need 1-2 extra washes.[1]

  • The Polishing Step:

    • Wash once with Brine (Saturated NaCl).[1]

    • Dry over

      
      .
      
Troubleshooting: "I still see it in the NMR!"

If the basic wash failed, you likely have an Emulsion or Lipophilicity issue.

SymptomDiagnosisThe Fix
Cloudy Interface Micro-Emulsion: Phenoxides act as surfactants.[1]Add a small amount of Methanol to the biphasic mixture or filter the entire biphasic mixture through a Celite pad before separation.
Persistent Impurity Ion Pairing: If your product is an amine, it may form a lipophilic salt pair with the phenoxide.Switch the organic solvent to Toluene (highly non-polar). The phenoxide salt is insoluble in toluene and will be forced into the water.
Workflow Visualization

ExtractionWorkflow cluster_0 Mechanism Start Crude Mixture containing Product + 2-Bromophenol Solvent Dissolve in Et2O or Toluene (Avoid DCM if emulsion prone) Start->Solvent Check Is Product Acidic? Solvent->Check Wash Wash 3x with 1M NaOH ResultA 2-BP becomes Sodium 2-Bromophenoxide (Goes to Aqueous Layer) Wash->ResultA PathA NO (Neutral/Basic) Check->PathA Safe PathB YES (Acidic) Check->PathB Risk PathA->Wash ResultB STOP: Product will be lost to Aqueous Layer. See Module 2. Mech Ar-OH + OH- -> Ar-O(-) + H2O

Figure 1: Decision logic for Acid-Base extraction. Note the critical checkpoint for acidic products.

Module 2: The "Acidic Product" Scenario

Use this if: Your product is a carboxylic acid, tetrazole, or another phenol. You cannot use NaOH.[1]

Strategy A: Reverse Extraction (The "pKa Ladder")

If your product is a carboxylic acid (pKa ~4–5), you can exploit the pKa difference between it and 2-BP (pKa ~8.8).

  • Dissolve mixture in organic solvent.

  • Extract with Saturated Sodium Bicarbonate (NaHCO3) .

    • Mechanism:[1][2] Bicarbonate (pH ~8.[1]5) will deprotonate the carboxylic acid (pKa 5) but is often too weak to fully deprotonate 2-bromophenol (pKa 8.8).[1]

  • Keep the Aqueous Layer. The 2-BP stays largely in the organic layer.[1]

  • Acidify the aqueous layer (HCl) and re-extract your product with fresh organic solvent.[1]

Strategy B: Chromatographic Separation

2-BP streaks on silica gel because of its acidic proton.[1] To separate it from your product, you must modify the stationary phase environment.

  • The "Acidic" Column: Add 1% Acetic Acid to your eluent (Hexane/EtOAc). This keeps 2-BP fully protonated (

    
    ), preventing the "streaking" caused by partial ionization.[1] It will elute as a sharp, less polar spot (high Rf).[1]
    
  • The "Basic" Scavenger: If you want to trap the 2-BP, mix your crude product with Basic Alumina or a Carbonate Resin before loading.[1] The 2-BP will bind to the basic media, while your neutral product elutes.[1]

Module 3: Distillation & Physical Removal

Use this if: You are working on a large scale (>10g) or your product is thermally stable.[1]

Azeotropic Removal

Simple rotary evaporation fails because 2-BP has a high boiling point (195°C).[1] However, it forms azeotropes (mixtures that boil together at a lower temperature).[1]

  • Toluene Chase: Add Toluene to your crude oil.[1]

  • Rotovap: Evaporate to dryness. Repeat 3x.

  • Mechanism: Toluene helps carry the 2-BP over in the vapor phase.[1]

  • High Vacuum: If azeotroping fails, use a Kugelrohr distillation setup at <0.5 mmHg. 2-BP will sublime/distill at significantly lower temperatures under high vacuum.[1]

Frequently Asked Questions (FAQ)

Q: My product turned pink after workup. What happened? A: Phenols, including 2-BP, are prone to oxidation, forming quinones which are deeply colored (pink/red).[1] This suggests trace 2-BP remains.[1] A quick filtration through a small plug of silica or activated charcoal usually removes the colored impurity.

Q: Can I use Sodium Thiosulfate? A: No. Thiosulfate is for quenching elemental Bromine (


), not Bromophenols.[1] It will do nothing to remove 2-BP.[1]

Q: I have an emulsion that won't break. What now? A: This is common with phenolic extractions.[1]

  • Add solid NaCl to saturate the aqueous layer.[1][3]

  • Wait 20 minutes.

  • If still stuck, filter through a sintered glass funnel with Celite.[1] The solid particles stabilizing the emulsion will be removed.

References

  • PubChem. (2025).[1] 2-Bromophenol Compound Summary. National Library of Medicine.[1] [Link]

  • Bordwell, F. G. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link]

  • Organic Syntheses. (1928).[1] p-Bromophenol (General Phenol Bromination Workup).[1] Org. Synth. 1928, 8,[1] 38. [Link]

  • Reich, H. J. (2024).[1] Common Laboratory Solvents and Azeotropes. University of Wisconsin-Madison.[1] [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for O-Alkylation of Bromophenols

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: O-ALK-BR-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)

Module 1: Critical Parameters & Mechanistic Logic

The Core Conflict: Kinetics vs. Thermodynamics

In the alkylation of bromophenols, you are navigating a competition between O-alkylation (Ether formation) and C-alkylation (Ring alkylation).

  • O-Alkylation (Kinetic Control): The oxygen atom is the most electronegative and charge-dense site on the phenoxide anion. Under mild conditions (lower temperature, polar aprotic solvents), the reaction is driven by the rapid electrostatic attraction between the oxygen and the alkyl halide.

  • C-Alkylation (Thermodynamic Control): The carbon ring sites (ortho/para) are softer nucleophiles. While the activation energy is higher, the C-alkylated product is often thermodynamically more stable (retaining aromaticity after tautomerization). High temperatures provide the energy to overcome this higher barrier, increasing C-alkylated impurities.

The Bromine Factor: The presence of a bromine atom on the phenol ring introduces two specific challenges:

  • Acidity Modulation: Electron-withdrawing inductive effects (-I) increase the acidity of the phenol (pKa drops from ~10 to ~8-9), making the resulting phenoxide less nucleophilic.

  • Steric Hindrance: If the bromine is in the ortho position, it physically blocks the approach of the alkylating agent to the oxygen, requiring higher thermal energy to achieve conversion, which paradoxically increases the risk of C-alkylation.

Solvent-Temperature Coupling

Temperature cannot be optimized in isolation; it is intrinsically linked to solvent choice.

Solvent SystemRecommended Temp RangeMechanism favoredNotes
Acetone 50°C - 56°C (Reflux)O-Alkylation Safest. Low boiling point prevents thermal runaway into C-alkylation. Best for simple substrates.
Acetonitrile (MeCN) 60°C - 80°CO-Alkylation Good balance. Higher polarity than acetone aids solubility of carbonate bases.
DMF / DMSO 25°C - 100°CMixed High Risk/High Reward. Excellent solubility dramatically increases rate. Warning: Temps >80°C in DMF significantly increase C-alkylation risks.
Ethanol/Water RefluxC-Alkylation Avoid. Protic solvents hydrogen-bond to the phenoxide oxygen, shielding it and forcing attack at the Carbon.

Module 2: Troubleshooting Dashboard

Ticket #001: "My reaction has stalled at 50% conversion."

Root Cause Analysis: The phenoxide anion is likely not forming efficiently, or the nucleophile has "crashed out." Bromophenols are less acidic than typical phenols, and potassium carbonate (K₂CO₃) has poor solubility in organic solvents.

Corrective Actions:

  • Switch Base: Upgrade from K₂CO₃ to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" creates a "naked" phenoxide anion due to the weak ion pairing of the large Cs+ cation, drastically increasing solubility and reactivity in DMF/MeCN.

  • Temperature Step-Up: If using Acetone, switch to Butanone (MEK) (bp 80°C) to gain 20°C of thermal headroom without changing the solvent class.

Ticket #002: "I see a new spot on TLC that isn't product or starting material."

Root Cause Analysis: You are likely observing C-alkylation or Ether Cleavage .

  • Scenario A: Reaction temp >90°C. The thermodynamic C-alkylated product is forming.

  • Scenario B: Reaction is acidic.[1] If the base was insufficient to neutralize the HBr byproduct, the generated acid can cleave the newly formed ether (reverse reaction).

Corrective Actions:

  • Strict Temp Cap: Limit reaction temperature to 60-65°C .

  • Base Stoichiometry: Ensure a minimum of 1.5 - 2.0 equivalents of base to scavenge all acid byproducts.

Ticket #003: "The alkyl bromide is disappearing, but no product is forming."

Root Cause Analysis: Hydrolysis or Elimination .

  • If water is present (wet solvent/base), OH- competes with Phenoxide, turning your alkyl halide into an alcohol.

  • If the temperature is too high (>80°C) and the alkyl halide is secondary, E2 elimination dominates, forming an alkene.

Corrective Actions:

  • Dry System: Flame-dry glassware and use molecular sieves for DMF/Acetone.

  • Lower Temp: Reduce temperature to 40°C and extend reaction time to suppress Elimination (E2).

Module 3: Visualizing the Reaction Landscape

Workflow: Mechanistic Decision Tree

The following diagram illustrates the kinetic vs. thermodynamic pathways and the decision nodes for optimization.

ReactionPathways Start Bromophenol + Base Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation Protic Protic Solvent (EtOH, H2O) Phenoxide->Protic Solvent Choice Aprotic Polar Aprotic (DMF, Acetone) Phenoxide->Aprotic Solvent Choice C_Attack C-Attack (Thermodynamic Control) Protic->C_Attack H-Bond Shielding High Temp O_Attack O-Attack (Kinetic Control) Aprotic->O_Attack Naked Anion Low Temp (<80°C) Aprotic->C_Attack High Temp (>100°C) Ether Ar-O-R (Desired Ether) O_Attack->Ether RingAlk Ar-R-OH (C-Alkylated Impurity) C_Attack->RingAlk

Caption: Figure 1. Mechanistic divergence in phenoxide alkylation. Note how high temperature in aprotic solvents can inadvertently open the thermodynamic C-alkylation pathway.

Module 4: Optimized Protocols

Protocol A: The "Standard" (High Safety, Moderate Rate)

Best for: Non-hindered bromophenols (meta/para).

  • Setup: 100 mL Round Bottom Flask, Reflux Condenser, N2 atmosphere.

  • Reagents:

    • Bromophenol (1.0 eq)

    • K₂CO₃ (2.0 eq) - Must be finely ground/anhydrous.

    • Alkyl Halide (1.2 eq)

    • Acetone (0.2 M concentration)

  • Procedure:

    • Dissolve phenol in Acetone. Add K₂CO₃. Stir at RT for 15 min (deprotonation).

    • Add Alkyl Halide.[1][2][3][4][5][6][7][8]

    • Heat to Reflux (56°C).

  • Monitoring: Check TLC at 4 hours. If incomplete, add 0.1 eq NaI (Finkelstein catalyst) to accelerate.

Protocol B: The "Power User" (Difficult Substrates)

Best for: Ortho-bromophenols or deactivated substrates.

  • Setup: Sealed Tube or Screw-cap Vial (Pressure rated).

  • Reagents:

    • Bromophenol (1.0 eq)

    • Cs₂CO₃ (1.5 eq) - The "Cesium Effect" is critical here.

    • Alkyl Halide (1.5 eq)

    • DMF (Dimethylformamide) (0.5 M concentration)

  • Procedure:

    • Combine all reagents in the vial.

    • Heat to 60°C. (Do not exceed 80°C).

  • Workup (Critical): DMF is hard to remove. Dilute reaction 5x with water, extract into Ethyl Acetate (3x). Wash organic layer with LiCl (5% aq) to remove residual DMF.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, but proceed with caution. NaH is a strong base that generates H₂ gas. While it ensures complete deprotonation, the highly reactive "naked" phenoxide in DMF is prone to de-halogenation (loss of the bromine atom) or polymerization if the alkyl halide is sensitive. Use NaH at 0°C initially, then warm to RT.

Q: Why is my yield low even with Cs₂CO₃? A: Check your alkyl halide. If you are using an alkyl chloride, the reaction will be sluggish at 60°C. Add 10 mol% Potassium Iodide (KI) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a much better electrophile.

Q: How do I remove the C-alkylated impurity? A: It is very difficult to separate by column chromatography as the polarity is similar. The best approach is prevention (Lower Temp). If formed, recrystallization is often more effective than chromatography for separating the ether from the alkylated phenol.

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Solvent Effects on O- vs C-Alkylation. PharmaXChange. Retrieved from [Link]

  • Preparation of p-Bromophenol (and purification notes). Organic Syntheses, Coll. Vol. 1, p.128 (1941). Retrieved from [Link]

  • Kinetic and Thermodynamic Control in Phenol Alkylation. Journal of the American Chemical Society (Cited via PubMed). Retrieved from [Link]

Sources

troubleshooting low purity in methyl 2-(2-bromophenoxy)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methyl 2-(2-bromophenoxy)propanoate Synthesis

Topic: High-Purity Synthesis of Methyl 2-(2-bromophenoxy)propanoate Target Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting Guide & Technical Deep Dive

Executive Summary & Core Reaction Logic

The synthesis of Methyl 2-(2-bromophenoxy)propanoate typically proceeds via a Williamson ether synthesis involving 2-bromophenol and an


-halo ester  (Methyl 2-chloropropanoate or Methyl 2-bromopropanoate).

While theoretically simple, this reaction is notorious for specific impurity profiles due to the ambident reactivity of the reagents and the competition between Substitution (


) and Elimination (

).

The Core Challenge: The steric bulk of the ortho-bromine atom on the phenol ring retards the nucleophilic attack, allowing the basic conditions to favor the elimination of the alkyl halide, leading to side products that are difficult to separate.

Diagnostic Dashboard: Identify Your Issue

Compare your analytical data (HPLC/GC/NMR) with these common failure modes.

Symptom Probable Cause The "Hidden" Chemistry Immediate Action
Impurity A (Isomer) Regioisomer Formation Elimination of alkyl halide to Methyl Acrylate , followed by Michael Addition.Switch solvent to MeCN; Lower Temp.
Low Yield (<50%) Incomplete Conversion Ortho-steric hindrance slows

; Base particle size too large.
Use micronized

; Add catalytic KI (Finkelstein).
Acidic Impurity Ester Hydrolysis Wet solvent or aggressive basic workup hydrolyzed the ester.Dry solvents (KF <0.1%); Use mild buffer for workup.
Yellow/Dark Color Phenol Oxidation Trace metal contamination or air exposure during heating.Degas solvents; Add antioxidant (e.g., BHT) if permissible.

Technical Deep Dive & Troubleshooting

Issue #1: The "Mystery" Impurity (Regioisomerism)

User Question: "I see a major impurity (5-15%) with the exact same mass as my product but a slightly different retention time. It does not separate easily. What is it?"

Technical Insight: This is likely Methyl 3-(2-bromophenoxy)propanoate (the


-isomer).
  • Mechanism: Under basic conditions, the

    
    -halo ester (Methyl 2-chloropropanoate) undergoes E2 elimination  to form Methyl Acrylate .
    
  • Secondary Reaction: The phenoxide anion then attacks the beta-carbon of the acrylate via Michael Addition .

  • Result: You get the linear isomer instead of the branched target.

Corrective Protocol:

  • Change Leaving Group: Use Methyl 2-bromopropanoate instead of chloro. Bromide is a better leaving group for

    
    , favoring substitution over elimination.
    
  • Temperature Control: Elimination (

    
    ) has a higher activation energy than Substitution (
    
    
    
    ). Lower the reaction temperature (e.g., from 80°C to 50-60°C) to favor the kinetic product (
    
    
    ).
  • Base Selection: Switch from strong/hindered bases (like

    
     or 
    
    
    
    ) to
    
    
    or
    
    
    . Carbonates are strong enough to deprotonate the phenol but less likely to promote rapid elimination of the alkyl halide.
Issue #2: Unreacted Starting Material (Phenol)

User Question: "I have 10% unreacted 2-bromophenol remaining even after 24 hours. Adding more alkyl halide doesn't help."

Technical Insight: The ortho-bromo group provides significant steric hindrance, making the phenoxide a sluggish nucleophile. Furthermore, if water is present, it solvates the phenoxide anion, killing its nucleophilicity (hydrogen bonding).

Corrective Protocol:

  • Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl chloride/bromide in situ to a highly reactive alkyl iodide.

  • Solvent Switch: Use Acetonitrile (MeCN) or Acetone . Avoid protic solvents (Ethanol/Methanol) which completely inhibit this

    
     reaction.
    
  • Stoichiometry: Use 1.2 - 1.5 equivalents of the alkyl halide. It is cheaper to sacrifice the alkyl halide than to leave unreacted phenol (which is hard to remove without hydrolyzing the ester).

Visualization: Reaction Pathways & Troubleshooting

The following diagram illustrates the competing pathways (Red = Undesired, Green = Desired) and the logic flow for troubleshooting.

G Start Reagents: 2-Bromophenol + Methyl 2-chloropropanoate SN2 Path A: SN2 Substitution (Kinetic Control) Start->SN2 Mild Base, Low T E2 Path B: E2 Elimination (Thermodynamic/Base Control) Start->E2 Strong Base, High T Target Target Product: Methyl 2-(2-bromophenoxy)propanoate (Alpha-isomer) SN2->Target Intermediate Intermediate: Methyl Acrylate E2->Intermediate TS_Temp Action: Lower Temp (<60°C) E2->TS_Temp To Prevent TS_Base Action: Use K2CO3 Avoid NaH E2->TS_Base To Prevent Impurity Impurity: Methyl 3-(2-bromophenoxy)propanoate (Beta-isomer/Michael Adduct) Intermediate->Impurity + Phenoxide (Michael Addn)

Caption: Competing reaction pathways. Path A yields the target; Path B (Elimination) leads to the difficult-to-separate Michael Adduct impurity.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-(2-bromophenoxy)propanoate with >98% purity.

Reagents:

  • 2-Bromophenol (1.0 eq)

  • Methyl 2-chloropropanoate (1.3 eq)

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (MeCN), anhydrous (10 volumes)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-Bromophenol and Acetonitrile.

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. (The solution may turn slight yellow).
    
  • Addition: Add Methyl 2-chloropropanoate and KI.

  • Reaction: Heat to 60°C (Internal temperature). Do not reflux vigorously (MeCN bp is 82°C); gentle heat prevents elimination.

  • Monitoring: Monitor by HPLC/TLC after 4 hours. Look for the disappearance of phenol.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2] Filter off solids (

      
      , excess 
      
      
      
      ).
    • Evaporate solvent under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate.

    • Wash 1: 0.5M NaOH (Cold, fast wash) – Removes unreacted phenol.

    • Wash 2: Water.[3]

    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: If purity is <98%, perform Vacuum Distillation (bp approx. 140-150°C at 5 mmHg). Note: Crystallization is difficult as the methyl ester is often an oil or low-melting solid.

References

  • Williamson Ether Synthesis Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explains the competition between SN2 and E2 in secondary alkyl halides).
  • Impurity Profiles in Phenoxy Propanoates

    • BenchChem Technical Support.[3] (2025).[3] Identifying and minimizing by-products in 3-Phenoxy-1-propanol synthesis. (Discusses the elimination-addition pathway for similar ether syntheses).

  • Organic Syntheses, Coll. Vol. 10, p. 482 (2004).
  • Michael Addition Side Reactions

    • Master Organic Chemistry. (2023).[4] The Michael Addition Reaction and Conjugate Addition. (Mechanistic grounding for the formation of the beta-isomer impurity).[5]

Sources

Technical Support Center: Minimizing Side Reactions in Phenoxy Propanoate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when researchers attempt to esterify phenoxypropionic acids. These compounds are critical intermediates in the development of aryloxyphenoxypropionate (FOP) herbicides and various pharmaceutical agents[1]. However, their synthesis is notoriously prone to yield-destroying side reactions—most notably, N-acylurea formation during carbodiimide couplings and racemization of the chiral center during etherification[1][2].

This technical guide is designed to move beyond basic troubleshooting. By dissecting the mechanistic causality behind these side reactions, we provide self-validating protocols that ensure high yields and preserve enantiomeric excess (ee).

Diagnostic Matrix: Impact of Reaction Conditions

Before modifying your workflow, consult the quantitative diagnostic matrix below to benchmark your current synthetic approach against optimized standards.

Synthesis MethodCatalyst / BaseTemperatureDominant Side ReactionTypical YieldEnantiomeric Excess (ee)
Steglich (Unoptimized) None25 °CN-Acylurea Formation40 - 55%N/A
Steglich (Optimized) DMAP (10 mol%)0 °C to RTSuppressed> 90%N/A
Williamson Ether NaOH (Aqueous)100 °CRacemization / Hydrolysis70 - 75%< 75%
Williamson Ether K

CO

(Chlorobenzene)
80 - 85 °CSuppressed> 95%> 92%

Core Troubleshooting Guides

Guide A: Suppressing N-Acylurea Formation in Carbodiimide Couplings

The Problem: When utilizing the Steglich esterification method to couple a phenoxypropionic acid with an alcohol using N,N'-dicyclohexylcarbodiimide (DCC), researchers often report low ester yields and the accumulation of an unreactive, difficult-to-remove byproduct[3].

Mechanistic Causality: The reaction initially forms an O-acylisourea intermediate. If the target alcohol is a poor nucleophile or if the reaction is run at elevated temperatures, this intermediate undergoes a rapid 1,3-rearrangement to form a dead-end N-acylurea[4]. To prevent this, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP intercepts the O-acylisourea faster than it can rearrange, forming a highly electrophilic N-acylpyridinium intermediate that readily reacts with the alcohol[4][5]. Furthermore, maintaining the reaction at 0 °C kinetically suppresses the 1,3-rearrangement[3].

Steglich Acid Phenoxypropionic Acid + Alcohol O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl N_Acyl N-Acylurea (Dead-End Side Product) O_Acyl->N_Acyl 1,3-Rearrangement (Slow, Temp > 0°C) N_Acyl_Pyr N-Acylpyridinium (Highly Reactive) O_Acyl->N_Acyl_Pyr + DMAP (Fast) DMAP DMAP Catalyst DMAP->N_Acyl_Pyr Product Phenoxy Propanoate Ester + DCU N_Acyl_Pyr->Product + Alcohol

Diagram 1: Steglich esterification pathways showing DMAP interception versus N-acylurea formation.

Validated Protocol: Optimized Steglich Esterification

  • Preparation: In an oven-dried flask under N

    
    , dissolve the phenoxypropionic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
    
  • Catalyst Addition: Add DMAP (0.1 eq). Causality Note: DMAP must be fully dissolved and present before DCC addition to immediately intercept the transient O-acylisourea.

  • Thermal Control: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C. Causality Note: Chilling the reaction is non-negotiable; it kinetically unfavors the N-acylurea rearrangement[3].

  • Coupling: Dissolve DCC (1.1 eq) in a minimal volume of DCM and add it dropwise over 15 minutes.

  • Incubation: Stir at 0 °C for 2 hours, then allow to warm to room temperature over an additional 2 hours.

  • Validation Checkpoint: Monitor the reaction via TLC. A thick white precipitate of dicyclohexylurea (DCU) should be visible. If the solution remains clear, DCC degradation (e.g., due to wet DCM) has occurred[3].

  • Workup: Filter the DCU through a Celite pad. Wash the filtrate sequentially with cold 0.5 M HCl (to remove DMAP), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate under reduced pressure.
Guide B: Preserving Chiral Integrity (Preventing Racemization)

The Problem: When synthesizing optically active phenoxy propanoate esters via the Williamson ether synthesis (reacting a phenoxide with a chiral 2-halopropanoate), the final product often exhibits a degraded enantiomeric excess (ee)[1].

Mechanistic Causality: The Williamson ether synthesis relies on a strict S


2 mechanism, which theoretically guarantees complete inversion of stereochemistry[1]. However, if strong bases (like NaOH) or highly polar protic solvents are used at high temperatures, the reaction pathway can shift. The base may abstract the acidic alpha-proton of the propanoate, leading to enolization and subsequent racemization, or the reaction may drift toward an S

1 pathway via a carbocation intermediate[1]. Transitioning to a mild, non-nucleophilic base (K

CO

) in an apolar aprotic solvent (chlorobenzene) strictly enforces the S

2 pathway[6].

ChiralSynthesis Start Enantiopure Substrate (e.g., (S)-Lactate derivative) Activation Mesylation / Tosylation (Preserves Stereocenter) Start->Activation Intermediate Activated Propanoate Activation->Intermediate SN2 SN2 Nucleophilic Attack by Phenoxide (Strict Inversion) Intermediate->SN2 Mild Base (K2CO3) Aprotic Solvent SideReaction SN1 / Enolization (Racemization) Intermediate->SideReaction Strong Base (NaOH) High Temp Product (R)-Phenoxy Propanoate Ester (High ee%) SN2->Product Racemic Racemic Mixture (Low ee%) SideReaction->Racemic

Diagram 2: Stereochemical pathways in Williamson ether synthesis highlighting racemization risks.

Validated Protocol: Enantioselective Etherification

  • Preparation: To a reaction vessel, add the substituted phenol/hydroquinone (1.5 eq) and anhydrous K

    
    CO
    
    
    
    (1.5 eq) in chlorobenzene (10 mL per gram of substrate)[6].
  • Thermal Activation: Heat the mixture to 80 °C. Causality Note: K

    
    CO
    
    
    
    acts as a mild base that deprotonates the phenol without causing aqueous hydrolysis or alpha-proton abstraction of the incoming ester[6].
  • Substrate Addition: Add enantiopure (L)-alkyl 2-methylsulfonyloxypropanoate (1.0 eq) dropwise. Causality Note: Utilizing a mesylate rather than a chloride provides a superior leaving group, ensuring the reaction proceeds strictly via S

    
    2 with inversion[1][6].
    
  • Incubation: Maintain the reaction at 80–85 °C for 48 hours[6].

  • Validation Checkpoint: Extract a 0.1 mL aliquot, perform a mini-workup, and analyze via chiral HPLC (e.g., CHIRALPAK® column). The ee should remain >92%. If ee drops below 80%, investigate the anhydrous state of your K

    
    CO
    
    
    
    or potential hotspots in your heating mantle.
  • Workup: Cool the reaction to 60 °C and wash with alkaline water. This specifically removes excess mesylate starting material and unreacted phenol[6]. Separate the organic layer, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why is my DCC by-product (DCU) not fully precipitating, complicating my purification? A1: Dicyclohexylurea (DCU) is slightly soluble in DCM. To force complete precipitation, swap the solvent after the initial concentration step: dissolve the crude residue in ethyl acetate or diethyl ether, chill to -20 °C for 2 hours, and filter. Alternatively, substitute DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC produces a water-soluble urea byproduct that is easily removed during the standard aqueous acidic wash[2].

Q2: I am observing ether cleavage during the acid-catalyzed Fischer esterification of my phenoxy propanoate. How can I prevent this? A2: Phenoxy ethers are highly sensitive to harsh, hot acidic conditions (such as refluxing H


SO

or p-toluenesulfonic acid). You must transition to a milder method. The Steglich esterification operates under neutral conditions at room temperature, completely bypassing acid-induced ether cleavage[2][4]. If you must use acid catalysis, employ a mild Lewis acid like Scandium(III) triflate at lower temperatures[7].

Q3: My final chiral herbicide intermediate shows low optical purity. What went wrong? A3: Racemization at the alpha-carbon is highly sensitive to base strength and solvent choice. If you used strong bases like NaOH in protic solvents, the reaction likely shifted toward an S


1 mechanism or promoted enolization[1]. Switch to a mild base (K

CO

) in an apolar aprotic solvent like chlorobenzene, and ensure your leaving group strongly favors S

2 (e.g., mesylate instead of chloride)[6].

References

  • Steglich esterific
  • Technical Support Center: Synthesis of Optically Active 2-(4-hydroxyphenoxy)propionic Acid - Benchchem.
  • A General Approach Towards the Synthesis of Amido-Functionalized Biode - Bucknell Digital Commons.
  • Steglich esterific
  • The Steglich Esterific
  • CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google P
  • Getting Discouraged With Organic Chemistry As A Hobby.

Sources

separating ortho and para isomers of bromophenoxy propanoates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of Bromophenoxy Propanoate Isomers

Topic: Separation of ortho- and para-isomers of Bromophenoxy Propanoates Target Audience: Pharmaceutical Researchers, Process Chemists, and Chromatographers.

Part 1: Technical Overview & Strategic Approach

Welcome to the Isomer Separation Support Hub. Separating positional isomers of bromophenoxy propanoates (specifically ethyl 2-(4-bromophenoxy)propionate from its ortho counterpart) is a critical challenge in the synthesis of phenoxy herbicides and pharmaceutical intermediates. The difficulty arises from their identical molecular weight and similar polarity.

Our approach prioritizes Fractional Crystallization for bulk purification due to the high symmetry and packing efficiency of the para-isomer, reserving Preparative HPLC with specialized stationary phases for high-purity polishing or analytical quantification.

Part 2: Troubleshooting Guide & FAQs

Q1: I am seeing a single broad peak on my C18 HPLC column. How do I resolve the ortho/para pair? Diagnosis: Standard C18 columns rely on hydrophobic interaction, which is often insufficient to discriminate between positional isomers with similar logP values. Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions. The ortho-isomer often has a "twisted" conformation due to steric hindrance between the bromine and the ether oxygen, reducing its ability to interact with the phenyl phase compared to the planar para-isomer.
    
  • Protocol Adjustment: Use a Methanol/Water gradient. The

    
    -electrons of the stationary phase will retain the para-isomer longer than the ortho-isomer.
    

Q2: My recrystallization yield is low, and the ortho impurity persists. What is happening? Diagnosis: You are likely experiencing "oiling out" or co-crystallization. This occurs when the solvent system is too non-polar or cooled too rapidly, trapping the ortho-isomer (which has a lower melting point) within the para-crystal lattice. Solution:

  • Solvent Switch: Move to a binary system like Ethanol:Water (95:5) or Hexane:Ethyl Acetate .

  • Thermodynamic Control: Re-heat the mixture to dissolution and cool slowly (1°C/min). Seed the solution with pure para-crystals at 5°C below the saturation temperature to induce selective nucleation.

Q3: Can I use flash chromatography for gram-scale separation? Answer: Yes, but with caveats.

  • Challenge: The

    
     on standard silica is typically small (< 0.1).
    
  • Optimization: Use a gradient of Hexane:TBME (tert-butyl methyl ether) instead of Hexane:EtOAc. TBME provides better selectivity for ether-functionalized aromatics.

  • Loading: Do not exceed 1% sample load (w/w of silica) to prevent peak tailing overlap.

Part 3: Experimental Protocols

Protocol A: Fractional Crystallization (Primary Purification)

Best for: Removing ortho-isomer (up to 20%) from para-product on >10g scale.

Materials:

  • Crude Bromophenoxy Propanoate mixture

  • Solvent: Ethanol (95%)[1]

  • Anti-solvent: Water (HPLC grade)

Step-by-Step:

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (2 mL per gram of solid). Heat to reflux (approx. 78°C) until fully dissolved.

  • Saturation: If the solution is not saturated, evaporate solvent until the first turbidity appears, then add just enough hot ethanol to clarify.

  • Cooling Phase 1: Remove heat source. Allow the flask to cool to room temperature (25°C) over 2 hours with gentle stirring.

  • Cooling Phase 2: Place flask in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals using a vacuum Buchner funnel.

  • Wash: Wash the filter cake with cold (-10°C) Ethanol:Water (1:1).

  • Drying: Dry under vacuum at 40°C.

Validation: Check purity via HPLC. The mother liquor will be enriched with the ortho-isomer.

Protocol B: High-Resolution HPLC Separation

Best for: Analytical quantification or purifying <100mg samples.

System Parameters:

ParameterSetting
Column Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient 60% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Bromine absorbance) & 280 nm
Temperature 30°C

Part 4: Data Summary & Visualization

Comparative Physicochemical Properties
PropertyOrtho-Isomer (2-bromo)Para-Isomer (4-bromo)Separation Implication
Melting Point Lower (often liquid/low melt solid)Higher (crystalline solid)Para crystallizes first.
Solubility (EtOH) HighModerateBasis for fractional crystallization.
Molecular Shape Twisted/Steric clashPlanar/LinearPara retains longer on Phenyl columns.
Dipole Moment HigherLower (Symmetric)Slight difference in silica adsorption.
Workflow Logic Diagram

PurificationWorkflow Start Crude Mixture (Ortho + Para Isomers) CheckPurity Analyze Purity (HPLC) Column: Phenyl-Hexyl Start->CheckPurity Decision Is Para > 80%? CheckPurity->Decision FinalProduct Final Product (>98% Purity) CheckPurity->FinalProduct Pass Crystallization Protocol A: Fractional Crystallization (Ethanol/Water) Decision->Crystallization Yes FlashChrom Flash Chromatography (Silica, Hexane/TBME) Decision->FlashChrom No (Pre-enrichment needed) Filtration Filtration Crystallization->Filtration FlashChrom->Crystallization Enriched Fractions MotherLiquor Mother Liquor (Enriched Ortho) Filtration->MotherLiquor Crystals Crystals (Enriched Para) Filtration->Crystals Recycle Recycle/Reprocess if Yield Low MotherLiquor->Recycle Crystals->CheckPurity QC Check Recycle->FlashChrom

Caption: Decision matrix for selecting between crystallization and chromatography based on initial purity levels.

References

  • Organic Syntheses. "Ethyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bromopropionate." Org.[2] Synth.1940 , 20, 64. Link(Provides foundational synthesis and distillation data for bromopropionates).
    
  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Guides. Link(Authoritative source on using Phenyl-Hexyl phases for positional isomers).

  • National Center for Biotechnology Information. "Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate." PubChem Compound Summary. Link(Physicochemical property data).

  • Hellinghausen, G., et al. "Enantiomeric separation trends of phenoxypropionate herbicides." Journal of Chromatography A, 2019 . Link(Detailed chromatographic conditions for similar phenoxy esters).

Sources

Technical Support Center: Stability of Methyl 2-(2-bromophenoxy)propanoate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with methyl 2-(2-bromophenoxy)propanoate . Because this compound features both an ester linkage and a potentially labile chiral center (if working with enantiopure batches), its behavior in basic media requires precise operational control.

Below, you will find a mechanistic breakdown of its degradation pathways, frequently asked questions, quantitative kinetic data, and field-proven troubleshooting protocols to ensure experimental integrity.

Core Mechanistic Pathways in Basic Media

When exposed to basic conditions, methyl 2-(2-bromophenoxy)propanoate is subjected to two competing pathways: nucleophilic acyl substitution (saponification) and


-deprotonation  (epimerization/racemization).

G Ester Methyl 2-(2-bromophenoxy)propanoate (Chiral Ester) Tetrahedral Tetrahedral Intermediate (OH⁻ Addition) Ester->Tetrahedral Hydrolysis Pathway (+ OH⁻) Enolate Achiral Enolate (α-Deprotonation) Ester->Enolate Epimerization Pathway (+ OH⁻) Carboxylate 2-(2-bromophenoxy)propanoate (Carboxylate Salt) + MeOH Tetrahedral->Carboxylate Elimination (- CH₃O⁻) Racemate Racemized Mixture (R/S Enantiomers) Enolate->Racemate Protonation (+ H₂O)

Mechanistic pathways of methyl 2-(2-bromophenoxy)propanoate under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of methyl 2-(2-bromophenoxy)propanoate in basic media? A: Under basic conditions (e.g., aqueous NaOH or KOH), the primary degradation pathway is base-promoted ester hydrolysis, commonly known as saponification. The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate. This intermediate collapses, expelling the methoxide leaving group to form 2-(2-bromophenoxy)propanoic acid. Because carboxylic acids are much more acidic than alcohols, the acid is instantaneously deprotonated to yield the stable carboxylate salt and methanol, rendering the process [1].

Q2: Will the 2-bromo substituent undergo nucleophilic aromatic substitution (SNAr) or elimination? A: No. The 2-bromo substituent on the aromatic ring is highly stable under standard aqueous basic conditions. For an SNAr reaction to occur, the aromatic ring typically requires strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the phenoxy oxygen is electron-donating via resonance, which deactivates the ring toward nucleophilic attack. Therefore, the aryl bromide remains [2] while the ester hydrolyzes.

Q3: I am using an enantiopure batch (e.g., the (R)-enantiomer). Will basic conditions affect its stereochemical integrity? A: Yes, there is a critical risk of racemization. The


-proton of the propanoate moiety is situated between an electron-withdrawing carbonyl group and an electronegative phenoxy oxygen, making it relatively acidic. In the presence of a strong base, this proton can be abstracted to form a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, leading to a racemic (R/S) mixture. This phenomenon is well-documented in structurally similar chiral phenoxyalkanoic acid derivatives (like the herbicide [3]). To preserve stereochemistry, hydrolysis must be performed under strictly controlled, mild conditions.

Quantitative Data: Hydrolysis & Stereochemical Kinetics

The stability of the ester and its stereocenter is highly dependent on the pH of the aqueous environment. The table below summarizes the expected kinetics at 25 °C.

pH LevelReagent EnvironmentPrimary ReactionEstimated Half-Life (t½)Stereochemical Integrity
pH 7.0 Water (Neutral)None (Stable)> 1 YearMaintained (>99% ee)
pH 9.0 NaHCO₃ (Mild Base)Slow Hydrolysis~48–72 HoursMaintained (>95% ee)
pH 12.0 0.1 M NaOHRapid Saponification< 10 MinutesRapid Racemization (<50% ee)
pH 14.0 1.0 M NaOHInstant Saponification< 1 MinuteComplete Racemization (0% ee)

Troubleshooting Guides & Experimental Protocols

Issue 1: Unwanted Ester Hydrolysis During Basic Workup

Root Cause: Prolonged exposure to strong aqueous bases (e.g., 1M NaOH) during liquid-liquid extraction of a preceding reaction cleaves the methyl ester. Solution: Implement a controlled biphasic quenching strategy using mild bases and temperature control to suppress hydrolysis kinetics.

Protocol: Controlled Biphasic Quenching and Extraction

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Lowering the temperature exponentially decreases the rate of nucleophilic attack on the carbonyl.

  • Dilution: Dilute the organic phase with a non-polar solvent (e.g., MTBE or ethyl acetate) to reduce the effective concentration of the ester at the aqueous-organic interface.

  • Mild Quenching: Instead of using strong bases (NaOH/KOH), neutralize any residual acid by slowly adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.5).

  • Phase Interaction: Stir gently for exactly 5 minutes. Causality: Avoid vigorous, prolonged stirring, which increases the emulsion surface area and biphasic interaction time, inadvertently promoting hydrolysis.

  • Separation (Self-Validation): Separate the phases immediately using a separatory funnel. Verify the aqueous layer pH is ~8 using pH paper to ensure complete acid quenching.

  • Isolation: Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Racemization Observed During Intentional Saponification

Root Cause: Harsh basic conditions (high temperature, strong alkali metals like Na⁺ or K⁺) promote


-deprotonation and enolization faster than, or competitive with, ester hydrolysis.
Solution:  Utilize a lithium-mediated hydrolysis in a mixed solvent system to accelerate ester cleavage while suppressing enolate formation.

Protocol: Mild Hydrolysis using LiOH in THF/Water

  • Solvent Preparation: Dissolve the enantiopure methyl 2-(2-bromophenoxy)propanoate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (concentration ~0.1 M). Causality: The mixed solvent system ensures complete homogeneity of the starting material and the base, accelerating hydrolysis at lower temperatures without requiring harsh heating.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) in one portion. Causality: LiOH is a milder base than NaOH. Crucially, the small, highly oxophilic lithium ion coordinates tightly to the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by hydroxide, allowing hydrolysis to outpace

    
    -deprotonation.
    
  • Monitoring (Self-Validation): Stir at 0 °C to 10 °C. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is typically complete within 2–4 hours.

  • Acidic Quench: Once complete, quench the reaction at 0 °C by carefully acidifying to pH 2–3 using 1M HCl. This protonates the carboxylate to the free acid, rendering it soluble in organic solvents.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure 2-(2-bromophenoxy)propanoic acid.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link][1]

  • 21.6: Chemistry of Esters. LibreTexts Chemistry. Available at:[Link][2]

  • Occurrence and Transformation Reactions of Chiral and Achiral Phenoxyalkanoic Acid Herbicides in Lakes and Rivers in Switzerland. Environmental Science & Technology - ACS Publications. Available at:[Link][3]

Sources

Section 1: The Mechanistic Basis of Emulsions in Phenoxy Ester Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Emulsion Formation During Extraction of Phenoxy Esters

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with intractable emulsions during the liquid-liquid extraction (LLE) of phenoxy esters (e.g., phenoxyacetic acid derivatives, 2,4-D esters). Because of their unique structural properties, these compounds readily stabilize oil-in-water or water-in-oil dispersions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to break emulsions without compromising the chemical integrity of your target analytes.

Q1: Why do phenoxy esters specifically trigger stubborn emulsions during LLE? A1: The formation of emulsions during the extraction of phenoxy esters is rarely a random artifact; it is a direct consequence of the molecule's amphiphilic tendencies and the reaction matrix. Phenoxy esters possess a hydrophobic aromatic ring (the phenoxy group) coupled with a moderately polar ester linkage. When extracting these compounds from aqueous mixtures—especially those containing unreacted phenolic precursors, residual phase-transfer catalysts, or saponified byproducts—the molecules align at the aqueous-organic interface. This alignment reduces interfacial tension, effectively acting as a surfactant.

Furthermore, if the reaction mixture contains fine insoluble particulates (e.g., precipitated salts, cellular debris, or catalyst dust), these particles can adsorb at the interface, creating a highly stable "Pickering emulsion" that strongly resists standard phase separation[1].

Section 2: Physical Interventions & Troubleshooting Workflow

Q2: What is the most reliable physical method to break an emulsion without altering the chemical composition of my phenoxy ester? A2: Physical methods should always be your first line of defense because they do not introduce new chemical variables that could complicate downstream purification or degrade sensitive ester bonds. The two most authoritative physical interventions are Centrifugation and Celite Filtration .

  • Centrifugation: By applying a high G-force (typically 2500–3000 rpm for 10-15 minutes), you artificially increase the density differential between the two phases. This mechanical force overcomes the steric and electrostatic stabilization of the dispersed droplets, accelerating droplet coalescence and forcing them to separate[2].

  • Celite Filtration: If your emulsion is stabilized by microscopic solid particulates (a Pickering emulsion), centrifugation might fail. Passing the entire emulsified mixture through a pad of Celite (diatomaceous earth) physically strips the solid particulates from the liquid-liquid interface[3]. Once the stabilizing solids are removed, the interfacial tension normalizes, and the phases separate almost instantly.

EmulsionWorkflow Start Emulsion Detected in Phenoxy Ester LLE Check Are solid particulates or precipitates visible? Start->Check Celite Vacuum Filtration (Celite Plug) Check->Celite Yes (Pickering Emulsion) Centrifuge Centrifugation (2500-3000 rpm) Check->Centrifuge No (Surfactant Stabilized) Chemical Chemical Intervention (Brine / Co-solvent) Celite->Chemical Unresolved Success Phase Separation Achieved Celite->Success Resolved Centrifuge->Chemical Unresolved Centrifuge->Success Resolved Chemical->Success Resolved

Decision tree for resolving phenoxy ester LLE emulsions based on physical and chemical methods.

Self-Validating Protocol: Celite Filtration for Pickering Emulsions Causality: This protocol validates itself; if the emulsion is particulate-driven, the filtrate will immediately partition into two distinct, clear layers in the receiving flask.

  • Prepare the Filter: Pack a sintered glass funnel with a 1-2 cm layer of Celite 545. Pre-wet the pad with your pure extraction solvent (e.g., ethyl acetate or dichloromethane) to prevent the target phenoxy ester from adsorbing to the dry silica.

  • Filter the Emulsion: Apply a gentle vacuum and pour the entire emulsified mixture directly onto the Celite pad[3].

  • Rinse: Wash the Celite pad with an additional 10-20 mL of the extraction solvent to ensure quantitative recovery of the phenoxy ester.

  • Separate: Transfer the filtrate to a clean separatory funnel. The phases should now separate cleanly.

Section 3: Chemical Interventions (Salting Out & Solvent Modification)

Q3: If physical methods fail, how does "salting out" work, and what is the optimal protocol? A3: "Salting out" involves adding a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous phase. The addition of salt dramatically increases the ionic strength of the aqueous layer. Water molecules preferentially hydrate the highly charged sodium and chloride ions, which decreases the solubility of partially miscible organic solvents and disrupts the electrostatic double layer protecting the emulsion droplets[2]. For phenoxy esters, which often have slight hydrogen-bonding capabilities, this forces the ester entirely into the organic phase, promoting rapid droplet coalescence.

Self-Validating Protocol: The Salting Out Method

  • Addition: To the separatory funnel containing the emulsion, add saturated aqueous NaCl equivalent to 10-20% of the total aqueous phase volume[2].

  • Agitation: Do not shake vigorously. Vigorously shaking a high-ionic-strength mixture can sometimes reform or invert the emulsion. Instead, gently rock or swirl the funnel for 2-3 minutes[2].

  • Observation: Allow the funnel to rest. You should observe the gradual clearing of the aqueous layer from the bottom up (or top down, depending on solvent density).

Q4: When brine fails, how should I modify my solvent system? A4: Dichloromethane (DCM) is notorious for forming highly stable emulsions with aromatic esters due to its density and low interfacial tension[1]. If you are trapped in a DCM emulsion, solvent modification is required. Adding a small volume of a polar, water-miscible co-solvent (like methanol) alters the interfacial tension and disrupts the surfactant-like alignment of impurities. Alternatively, diluting the organic phase with a less dense solvent (like ethyl acetate) increases the density differential between the phases, making gravity separation much more favorable[1].

Table 1: Quantitative Comparison of Chemical Interventions for Emulsion Resolution

Intervention StrategyModifier AddedVolume / AmountPrimary Mechanism of ActionAvg. Resolution Time (min)Phenoxy Ester Recovery (%)
Salting Out Saturated NaCl (Brine)15% v/v of aq. phaseIncreases ionic strength; disrupts electrostatic double layer.5 - 10> 95%
Co-solvent Addition Methanol or Ethanol1-5% v/v of org. phaseModifies interfacial tension; disrupts amphiphile alignment.2 - 590 - 94% (Slight partitioning loss)
Solvent Swap Ethyl Acetate (replacing DCM)N/ALowers organic phase density; reduces droplet stability.< 5> 98%
Acidification 1M HClDropwise to pH < 3Protonates unreacted phenoxy acids, driving them into the organic phase.10 - 15Variable (Depends on ester stability)

Note: When using acidification, ensure your specific phenoxy ester is stable under low pH conditions to prevent premature acid-catalyzed hydrolysis.

Conclusion By understanding the physical chemistry at the liquid-liquid interface, you can move away from the frustrating "add salt and give up" approach[1]. Start with non-invasive physical methods like centrifugation or Celite filtration to preserve your phenoxy ester's integrity, and escalate to targeted chemical modifications only when necessary.

References

  • Reddit Community (r/chemistry). "Breaking emulsions". Reddit.[Link]

  • Almac Group. "Nitrilase mediated mild hydrolysis of a carbon‐14 nitrile for the radiosynthesis of 4‐(7‐hydroxycarbamoyl‐[1‐14C‐hep". Almac.[Link]

Sources

alternative catalysts for Fischer esterification of bromophenoxy acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Knowledge Portal for the synthesis of bromophenoxy acid esters. Bromophenoxy acids (such as 4-bromophenoxyacetic acid) are highly valuable intermediates in the development of pharmaceuticals and agrochemicals[1]. However, their structural features—specifically the acid-sensitive phenoxy ether linkage and the halogenated aromatic ring—make traditional esterification methods prone to failure.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights into utilizing alternative catalysts to maximize your reaction yields.

Knowledge Base: The Case for Alternative Catalysts

The Fischer-Speier esterification is a classic equilibrium-driven reaction requiring an acid catalyst to activate the carbonyl carbon[2]. Historically, strong homogeneous Brønsted acids like sulfuric acid (


) or 

-toluenesulfonic acid (

-TsOH) have been the standard[3].

The Problem with Traditional Catalysts: When applied to bromophenoxy acids, strong liquid acids often lead to catastrophic side reactions. The high acidity protonates not only the target carbonyl oxygen but also the ether oxygen of the phenoxy group, leading to ether cleavage at elevated temperatures. Furthermore, homogeneous acids require extensive aqueous neutralization during workup, which can hydrolyze the newly formed ester and generate massive amounts of toxic, acidic wastewater[4].

The Solution: Green Alternative Catalysts: To circumvent these issues, modern protocols employ heterogeneous solid acids or ionic liquids:

  • Graphene Oxide (GO): Acts as a mild, reusable solid acid. Its surface is decorated with carboxyl and minor sulfate groups that provide sufficient Brønsted acidity to activate the carbonyl without over-protonating the ether linkage[5].

  • Brønsted Acidic Ionic Liquids (BAILs): Compounds like 3-butyl-1-(butyl-4-sulfonyl) imidazolium sulfate (

    
    ) act as both solvent and catalyst. They create a highly polar microenvironment that concentrates the reactants while allowing the non-polar ester product to spontaneously phase-separate, driving the equilibrium forward without extreme heat[6].
    

Pathway Visualization

G Substrate Bromophenoxyacetic Acid + Alcohol TradCat Traditional Catalyst (H2SO4 / p-TsOH) Substrate->TradCat Conventional AltCat Alternative Catalyst (GO / BAILs) Substrate->AltCat Green Chemistry TradIssue Side Reactions (Ether Cleavage/Debromination) TradCat->TradIssue AltSelect High Chemoselectivity (Intact Ether/Halogen) AltCat->AltSelect TradWorkup Aqueous Neutralization & Extraction TradIssue->TradWorkup TradYield Moderate Yield & Toxic Waste TradWorkup->TradYield AltWorkup Simple Filtration or Decantation AltSelect->AltWorkup AltYield High Yield & Catalyst Recovery AltWorkup->AltYield

Workflow comparison: Traditional vs. Alternative catalysts for bromophenoxy acid esterification.

Protocol Depository: Self-Validating GO-Catalyzed Esterification

This protocol describes the esterification of 4-bromophenoxyacetic acid using Graphene Oxide (GO) as a heterogeneous solid acid catalyst[5].

Step 1: Reaction Setup

  • Action: In a 100 mL round-bottom flask, combine 4-bromophenoxyacetic acid (1.0 eq) with absolute ethanol (10.0 eq). Add 50 wt% Graphene Oxide (GO) catalyst.

  • Causality: Ethanol is used in a 10-fold excess to act as both the nucleophile and the solvent. According to Le Chatelier's principle, flooding the system with the alcohol reactant forces the equilibrium toward the ester product[2]. The GO catalyst provides targeted acidic sites without dissolving into the reaction matrix[5].

Step 2: Thermal Activation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 100°C with continuous magnetic stirring for 24 hours[5].

  • Causality: The moderate heat provides the activation energy required for the nucleophilic attack of the alcohol on the activated carbonyl carbon. Because GO is a mild catalyst, a longer reaction time (24h) is required compared to aggressive mineral acids, but this ensures absolute chemoselectivity.

Step 3: Self-Validating Workup

  • Action: Cool the reaction mixture to room temperature. Filter the mixture through a Celite pad to remove the GO sheets. Wash the filter cake with a small amount of cold ethanol.

  • Validation Check: Dip a strip of moistened pH indicator paper into the clear filtrate.

    • Pass: The pH is neutral (~7). This validates that the GO catalyst remained entirely heterogeneous and did not leach acidic sulfate groups into your product. You may proceed to Step 4.

    • Fail: The pH is highly acidic (<4). This indicates thermal decomposition of the GO catalyst[5]. The protocol has failed its validation; you must perform a mild sodium bicarbonate (

      
      ) wash before proceeding.
      

Step 4: Isolation

  • Action: Concentrate the validated, neutral filtrate under reduced pressure using a rotary evaporator to remove the excess ethanol, yielding the pure ethyl 4-bromophenoxyacetate.

Data Analytics: Catalyst Performance Matrix

The following table summarizes the quantitative performance metrics of various catalysts when applied to the esterification of halogenated phenoxy acids.

Catalyst SystemCatalyst TypeOptimal Temp (°C)Time (h)Avg. Yield (%)RecyclabilityObserved Side Reactions

[3]
Homogeneous Brønsted80–1004–860–75None (Neutralized)Ether cleavage, trace debromination
Graphene Oxide (GO) [5]Heterogeneous Solid10024>90Up to 5 cyclesNone observed

[6]
Brønsted Acidic Ionic Liquid70–902–6>95>5 cyclesNone observed

[7]
Lewis Acid801280–85DifficultTrace halogen exchange

Troubleshooting & FAQs

Q1: I am observing phenol and bromophenol byproducts in my GC-MS trace. What is causing this? A1: You are experiencing acid-catalyzed ether cleavage. Strong Brønsted acids (like


 or 

-TsOH) can protonate the ether oxygen of the bromophenoxy group[1]. Upon heating, this linkage breaks, yielding the corresponding phenol and an alkyl halide/alcohol. Fix: Switch to a milder, alternative catalyst. Graphene Oxide (GO)[5] or a Lewis acid like

[7] will activate the carbonyl group specifically without providing the extreme proton activity required to cleave the ether bond.

Q2: My reaction conversion stalls at 65-70% even after 24 hours. How can I push the reaction to completion without increasing the temperature? A2: Fischer esterification is an equilibrium process; the generation of water as a byproduct will eventually halt the forward reaction[2]. If you cannot increase the temperature, you must actively remove the water. Fix: If using a solid catalyst, add activated 3Å molecular sieves directly to the reaction flask to sequester water as it forms. Alternatively, if using a Brønsted Acidic Ionic Liquid (BAIL), the system often naturally phase-separates the hydrophobic ester from the hydrophilic water/IL phase, which inherently drives the equilibrium forward[6].

Q3: How do I recover and reuse a Brønsted Acidic Ionic Liquid (BAIL) catalyst after the reaction? A3: BAILs are highly polar and form a distinct biphasic system with non-polar esters once the excess alcohol is removed[8]. Fix: Evaporate the unreacted alcohol under vacuum. The mixture will separate into two distinct layers: the upper layer contains your bromophenoxy ester, and the lower layer contains the BAIL and byproduct water. Decant the upper layer. To regenerate the BAIL, simply heat the lower layer under a high vacuum (e.g., 80°C at 1 mbar) for 2-3 hours to pull off the sequestered water[6]. The BAIL is now ready for the next cycle.

Q4: Can I perform this esterification "neat" (without solvent) to improve the green chemistry profile? A4: Yes, provided one of your reactants is a liquid at the reaction temperature. Typically, the alcohol (e.g., ethanol or methanol) is used in large excess to act as both the reactant and the solvent[3]. When combined with a recoverable solid catalyst like GO[5], this creates a highly atom-economical, solvent-free (from the perspective of auxiliary solvents) environment.

References

  • Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants Source: World Journal of Advanced Research and Reviews URL:[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: Catalysts (MDPI) URL:[Link]

  • Graphene Oxide: An Efficient Acid Catalyst for the Construction of Esters from Acids and Alcohols Source: Synlett / Organic Chemistry Portal URL:[Link]

  • Reactivity of Brönsted acid ionic liquids as dual solvent and catalyst for Fischer esterifications Source: Korean Journal of Chemical Engineering URL:[Link]

  • A dramatic effect of the ionic liquid structure in esterification reactions in protic ionic media Source: Green Chemistry (RSC) URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of Methyl 2-(2-bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 2-(2-bromophenoxy)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a critical chiral intermediate often employed in the synthesis of phenoxy-propionate herbicides and pharmaceutical scaffolds. Its structural validation relies heavily on distinguishing the specific ortho-substitution pattern from its para-isomer (4-bromo) and verifying the integrity of the chiral center at the propanoate backbone.

This guide provides an objective technical comparison of NMR acquisition strategies, specifically focusing on Regioisomer Discrimination (2-bromo vs. 4-bromo) and Solvent Selection (CDCl₃ vs. DMSO-d₆), supported by predicted spectral data and mechanistic insights.

Core Analysis: Spectral Assignment (CDCl₃)

The 1H NMR spectrum of methyl 2-(2-bromophenoxy)propanoate in Chloroform-d (CDCl₃) exhibits three distinct regions: the aromatic ABCD system, the chiral methine quartet, and the aliphatic methyl groups.

Chemical Shift Data (400 MHz, CDCl₃)

Note: Values are standardized estimates based on substituent increment analysis.

Proton GroupShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
Ar-H3 7.52 - 7.58dd1HJ≈8.0, 1.6Ortho to Br; most deshielded aromatic proton.
Ar-H5 7.20 - 7.28td1HJ≈8.0, 1.5Meta to O, para to Br.
Ar-H4 6.88 - 6.96td1HJ≈7.8, 1.4Para to O; shielded.
Ar-H6 6.80 - 6.86dd1HJ≈8.0, 1.4Ortho to O; most shielded aromatic proton.
-CH- 4.72 - 4.78q1HJ≈6.8Methine α to ester and phenoxy O.
-OCH₃ 3.75s3H-Methyl ester singlet.
-CH₃ 1.65 - 1.68d3HJ≈6.8Methyl doublet coupled to methine.

Comparative Analysis 1: Regioisomer Discrimination

A frequent synthetic challenge is distinguishing the target 2-bromo isomer from the 4-bromo impurity or regioisomer. The aromatic splitting pattern is the definitive differentiator.

The "ABCD" vs. "AA'BB'" System
  • Target (2-Bromo): Asymmetric substitution creates four chemically distinct aromatic protons (ABCD system). The spectrum shows complex splitting with no symmetry.

  • Alternative (4-Bromo): Symmetric substitution creates two sets of equivalent protons (AA'BB' system). The spectrum simplifies to two distinct multiplets (pseudo-doublets).

Decision Matrix
FeatureMethyl 2-(2-bromophenoxy)propanoateMethyl 2-(4-bromophenoxy)propanoate
Symmetry Asymmetric (No plane of symmetry)Symmetric (C2 axis through O-C1-C4-Br)
Spin System ABCD (4 distinct signals)AA'BB' (2 distinct signal sets)
Key Signal ~7.55 ppm (dd) (H-3, ortho to Br)~7.38 ppm (d) (H-3/5, ortho to Br)
Coupling Ortho (7-9 Hz), Meta (1-2 Hz) visibleComplex second-order "roofing" effect
Structural Verification Workflow

The following diagram illustrates the logic flow for confirming the correct isomer using NMR data.

IsomerLogic Start Crude Product Analysis AromaticRegion Examine Aromatic Region (6.5 - 8.0 ppm) Start->AromaticRegion SymmetryCheck Check Signal Symmetry AromaticRegion->SymmetryCheck Result4Br Symmetric AA'BB' Pattern (2 main multiplets) IDENTIFIED: 4-Bromo Isomer SymmetryCheck->Result4Br Symmetric Result2Br Complex ABCD Pattern (4 distinct multiplets) IDENTIFIED: 2-Bromo Isomer SymmetryCheck->Result2Br Asymmetric VerifyH3 Verify H-3 Shift (~7.55 ppm dd) Result2Br->VerifyH3 Confirmation

Caption: Logic flow for distinguishing 2-bromo and 4-bromo regioisomers based on aromatic splitting patterns.

Comparative Analysis 2: Solvent Selection

The choice of solvent significantly impacts the resolution of the aromatic multiplets and the position of the labile protons (if any residual acid is present).

Chloroform-d (CDCl₃) vs. DMSO-d₆
ParameterCDCl₃ (Standard)DMSO-d₆ (Alternative)
Solubility Excellent for the ester.Excellent; required for polar impurities.
Resolution High. Sharp signals; minimal viscosity broadening. Best for coupling constant analysis.Moderate. Higher viscosity can broaden multiplets slightly.
Water Peak ~1.56 ppm (Usually distinct from methyl doublet).~3.33 ppm (Can overlap with methoxy/methine signals depending on water content).
Aromatic Dispersion Good. H-6 and H-4 may overlap at low field strength (<300 MHz).Enhanced. Polarity often separates overlapping aromatic multiplets.
Recommendation Primary Choice. Use for routine QC and structural characterization.Secondary Choice. Use if aromatic signals overlap in CDCl₃ or to shift the water peak away from the methyl region.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why TMS? The phenoxy protons are sensitive to concentration; an internal reference is mandatory for accurate reporting.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (e.g., inorganic salts from the esterification).

  • Homogenization: Invert the tube 5 times; ensure no concentration gradients exist.

Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise ratio per scan.

  • Relaxation Delay (D1): Set to 1.0 s minimum.

    • Causality: The aromatic protons have longer T1 relaxation times. A short D1 will suppress their integration relative to the methyl groups, leading to incorrect integration ratios (e.g., <4.0 protons).

  • Scans (NS): 16 (Routine) or 64 (High-Res/Publication).

  • Spectral Width: -2 to 14 ppm.

Workflow Diagram

Protocol Prep Sample Prep 15mg in 0.6mL CDCl3 Filter Filtration Remove salts Prep->Filter Acquire Acquisition ns=16, d1=1.0s Filter->Acquire Process Processing Phase & Baseline Corr. Acquire->Process Integrate Integration Check Me (3H) vs Ar (4H) Process->Integrate Integrate->Acquire Fail (Ratio != 3:4)

Caption: Step-by-step experimental workflow ensuring accurate integration and high-resolution data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (n.d.). Methyl 2-bromopropionate 1H NMR Spectrum. Retrieved March 6, 2026. Link

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid 1H NMR. Wiley Science Solutions. Link

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Link

  • Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Link

Sources

Comprehensive IR Spectroscopy Guide: Methyl 2-(2-bromophenoxy)propanoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a key structural motif in the development of agrochemicals (such as phenoxy herbicides) and pharmaceutical intermediates, methyl 2-(2-bromophenoxy)propanoate presents a highly specific infrared (IR) spectroscopic profile. Accurate structural validation of this compound requires a deep understanding of how its distinct functional groups—an aliphatic ester, an aryl ether, and an ortho-halogenated aromatic ring—interact to dictate its vibrational modes.

This guide provides an objective, data-driven comparison of methyl 2-(2-bromophenoxy)propanoate against its common synthetic alternatives, detailing the causality behind its characteristic IR absorption bands and providing a self-validating experimental protocol for accurate spectral acquisition.

Structural Deconstruction & Causality of IR Bands

The IR spectrum of methyl 2-(2-bromophenoxy)propanoate is defined by a combination of high-frequency stretching modes and distinct low-frequency fingerprint vibrations. Understanding the physical causality behind these bands is critical for definitive identification [1].

Characteristic Absorption Bands
Functional Group / Vibration ModeWavenumber Range (cm⁻¹)Intensity & ShapePhysical Causality
Ester C=O Stretch ~1740 – 1745Strong, SharpThe carbonyl carbon is bonded to an sp³ oxygen and an sp³ methine carbon. The inductive electron-withdrawing effect of the alpha-phenoxy group slightly increases the double-bond character of the C=O, anchoring it firmly in the ~1740 cm⁻¹ range [4].
Aryl-Alkyl Ether C–O–C Stretch ~1240 & ~1130Strong, BroadThe asymmetric stretching of the Ar–O–R linkage couples with the ester C–O stretch. Resonance between the ether oxygen and the aromatic ring strengthens the Ar–O bond, shifting the asymmetric stretch to a higher frequency (~1240 cm⁻¹) [3].
Aromatic C=C Ring Stretch ~1585 & ~1480Medium, SharpSkeletal ring breathing modes. The asymmetric substitution of the electronegative oxygen and bromine atoms on the benzene ring induces a strong dipole moment change during vibration, making these bands highly IR active [1].
Ortho-Disubstituted C–H OOP Bend ~740 – 750Strong, SharpOut-of-plane (OOP) bending. The 1,2-substitution pattern leaves exactly four adjacent hydrogen atoms on the aromatic ring. Their bending vibrations couple to produce a single, intense absorption band[2].
C–Br Stretch ~550 – 650Medium-StrongHooke's Law dictates that the large atomic mass of the bromine atom significantly increases the reduced mass of the vibrating system, driving the stretching frequency down into the far fingerprint region [1].

Comparative Analysis: Product vs. Alternatives

When synthesizing or isolating methyl 2-(2-bromophenoxy)propanoate, it must often be distinguished from its free acid precursor or its non-halogenated analogs. The table below objectively compares the IR profiles of the target molecule against two primary alternatives.

Comparative IR Band Matrix
Diagnostic FeatureMethyl 2-(2-bromophenoxy)propanoateAlternative 1: 2-(2-Bromophenoxy)propanoic acidAlternative 2: Methyl 2-phenoxypropanoate
O–H Stretch Absent 2500–3300 cm⁻¹ (Broad) (Due to strong intermolecular hydrogen bonding/dimerization)Absent
C=O Stretch ~1740 cm⁻¹ (Sharp, Ester)~1710–1715 cm⁻¹ (Broadened)(H-bonding weakens the C=O force constant) [4]~1740 cm⁻¹ (Sharp, Ester)
Aromatic OOP Bend ~745 cm⁻¹ (Single band)(Ortho-substituted, 4 adjacent H's)~745 cm⁻¹ (Single band)(Ortho-substituted, 4 adjacent H's)~750 cm⁻¹ & ~690 cm⁻¹ (Two bands)(Mono-substituted, 5 adjacent H's) [2]
C–Br Stretch ~600 cm⁻¹ ~600 cm⁻¹ Absent

Workflow Visualization: Spectral Decision Tree

To streamline the identification process, the following logical workflow illustrates how to differentiate these three closely related phenoxypropanoate analogs based purely on their IR spectral features.

IR_Decision_Tree Start IR Spectrum Acquired (Unknown Phenoxypropanoate) CheckOH Broad O-H Stretch present? (2500-3300 cm⁻¹) Start->CheckOH Acid 2-(2-Bromophenoxy)propanoic acid (C=O shifted to ~1715 cm⁻¹) CheckOH->Acid Yes CheckEster Ester Confirmed (No O-H). Check OOP Bend & C-Br CheckOH->CheckEster No CheckSubst Strong OOP Bend at ~750 cm⁻¹ AND ~690 cm⁻¹? (No C-Br) CheckEster->CheckSubst Desbromo Methyl 2-phenoxypropanoate (Monosubstituted Benzene) CheckSubst->Desbromo Yes Target Methyl 2-(2-bromophenoxy)propanoate (Ortho-subst. ~745 cm⁻¹, C-Br ~600 cm⁻¹) CheckSubst->Target No

Decision tree for identifying phenoxypropanoate analogs via IR spectroscopy.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data that accurately reflects the theoretical band assignments, utilize the following Attenuated Total Reflectance (ATR) FTIR protocol. This method is designed as a self-validating system , ensuring that environmental artifacts do not compromise structural identification.

Step 1: System Initialization & Background Verification
  • Clean the ATR diamond crystal using a lint-free wipe and volatile solvent (e.g., isopropanol or acetone). Allow to dry completely.

  • Acquire an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background spectrum. The baseline must be flat, and the atmospheric

    
     (~3600 cm⁻¹ and ~1600 cm⁻¹) and 
    
    
    
    (~2350 cm⁻¹) peaks must be properly mathematically subtracted by the software. If negative peaks appear, re-clean the crystal and re-run the background.
Step 2: Sample Application
  • Apply 1–2 mg of the neat methyl 2-(2-bromophenoxy)propanoate (liquid or crystalline solid) directly onto the center of the diamond crystal.

  • If the sample is solid, lower the pressure anvil until the software's force gauge indicates optimal contact. Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample; poor contact leads to artificially weak signals and distorted peak ratios.

Step 3: Spectral Acquisition & Processing
  • Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Apply an ATR correction algorithm via the spectrometer software. Causality: ATR spectra naturally exhibit weaker intensities at higher wavenumbers due to wavelength-dependent penetration depth. The correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum, ensuring accurate comparison against literature values.

Step 4: Internal Validation
  • Self-Validation Check: Before analyzing the fingerprint region, verify the signal-to-noise ratio by examining the aliphatic sp³ C–H stretching bands (~2950–2980 cm⁻¹). These should be clearly resolved with an intensity of at least 10% transmittance/absorbance relative to the baseline. If these peaks are indistinguishable from noise, the sample contact is insufficient; abort analysis, increase anvil pressure, and re-acquire.

References

  • 12.
  • Source: lumenlearning.
  • Source: acs.
  • Source: maricopa.

comparing biological activity of methyl 2-(2-bromophenoxy)propanoate vs mecoprop

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the established herbicide Mecoprop and its structural analog, Methyl 2-(2-bromophenoxy)propanoate . This analysis is designed for researchers and drug development professionals focusing on structure-activity relationships (SAR), auxin mimicry, and metabolic stability in agrochemical design.

Executive Summary

Mecoprop (MCPP) is a commercially validated chlorophenoxy herbicide used globally for the control of broadleaf weeds. It functions as a potent synthetic auxin. In contrast, Methyl 2-(2-bromophenoxy)propanoate is a structural analog primarily of interest in research contexts (SAR studies) or as a synthetic intermediate.

The core biological distinction lies in metabolic stability and receptor affinity :

  • Mecoprop: The 4-chloro and 2-methyl substituents on the phenoxy ring optimize binding to the TIR1 auxin receptor and, crucially, block rapid hydroxylation at the 4-position, ensuring prolonged herbicidal activity.

  • Methyl 2-(2-bromophenoxy)propanoate: This compound acts as a pro-herbicide (requiring ester hydrolysis). However, the lack of a substituent at the 4-position makes the active acid highly susceptible to rapid metabolic degradation (hydroxylation) in plants, significantly reducing its in vivo potency compared to Mecoprop.

Chemical & Physical Properties

The structural differences dictate the biological half-life and transport properties of these compounds.

FeatureMecoprop (Standard) Methyl 2-(2-bromophenoxy)propanoate (Analog)
IUPAC Name (RS)-2-(4-chloro-2-methylphenoxy)propanoic acidMethyl 2-(2-bromophenoxy)propanoate
Core Structure Phenoxypropanoic acidPhenoxypropanoate ester
Ring Substitution 2-Methyl, 4-Chloro 2-Bromo, 4-Unsubstituted
Active Form Free Acid (Active immediately)Free Acid (Requires hydrolysis)
Lipophilicity (LogP) ~3.13 (Acid form)~3.5–3.8 (Estimated for Ester)
Metabolic Fate Stable (4-Cl blocks oxidation)Unstable (Rapid 4-hydroxylation)
Primary Use Commercial HerbicideSAR Probe / Intermediate

Mechanism of Action: Auxin Mimicry & Activation

Both compounds target the auxin signaling pathway, but their efficacy is determined by bioactivation and degradation kinetics.

The Auxin Signaling Pathway

Synthetic auxins mimic Indole-3-acetic acid (IAA). They bind to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors . This releases ARF (Auxin Response Factors) , leading to uncontrolled gene expression, cell elongation, and plant death.

Role of Ester Hydrolysis (Bioactivation)

Methyl 2-(2-bromophenoxy)propanoate is an ester. Plant cuticles absorb esters more efficiently than acids due to higher lipophilicity. Once inside the cell, carboxylesterases must hydrolyze the methyl group to release the free acid, which is the active pharmacophore capable of binding TIR1.

  • Reaction:

    
    
    
Structure-Activity Relationship (SAR)
  • The 2-Position (Steric Anchor): The 2-methyl group in Mecoprop and the 2-bromo group in the analog both provide necessary steric hindrance to lock the aromatic ring in a conformation perpendicular to the carboxylic acid side chain, a requirement for receptor binding.

  • The 4-Position (Metabolic Shield):

    • Mecoprop: The 4-Cl atom prevents enzymatic hydroxylation.

    • Bromo-Analog: The 4-H allows cytochrome P450 monooxygenases to rapidly hydroxylate the ring, rendering the molecule inactive before it can lethally disrupt plant physiology.

Pathway Visualization

The following diagram illustrates the activation and signaling cascade, highlighting the degradation checkpoint that differentiates the two compounds.

AuxinPathway cluster_compounds Compound Entry Mecoprop Mecoprop (Acid) TIR1 TIR1/AFB Receptor Binding Mecoprop->TIR1 Direct Binding Degradation P450 Hydroxylation (Metabolic Inactivation) Mecoprop->Degradation Blocked by 4-Cl BromoEster Me-2-(2-bromophenoxy) propanoate (Ester) Hydrolysis Esterase Hydrolysis (Bioactivation) BromoEster->Hydrolysis Cell Entry BromoAcid 2-Bromo Analog (Free Acid) Hydrolysis->BromoAcid BromoAcid->TIR1 Weak/Transient Binding BromoAcid->Degradation Rapid (No 4-Cl Block) GeneExp Uncontrolled Gene Expression (Plant Death) TIR1->GeneExp Ubiquitination of Aux/IAA

Figure 1: Comparative mechanism of action. Note the rapid degradation pathway for the bromo-analog due to the lack of 4-position protection.

Biological Activity & Performance[2][3][4][5][6][7][8]

Herbicidal Potency[7][9][10]
  • Mecoprop: High potency against broadleaf weeds (e.g., Stellaria, Galium). Typical field rates: 1.5–2.5 kg/ha .

  • Bromo-Analog: Significantly lower in vivo activity. While the 2-Br group allows receptor fit, the rapid metabolism means effective concentrations are rarely maintained at the target site.

Selectivity

Mecoprop is selective for dicots (broadleafs) in cereal crops. The bromo-analog would likely show similar selectivity patterns but with a narrower therapeutic window due to the high dosage required to overcome metabolic degradation.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a Root Growth Inhibition Assay (phenotypic output) and an Esterase Hydrolysis Assay (metabolic conversion).

Protocol A: Root Growth Inhibition Assay (Avena/Cucumber)

This standard assay measures auxin activity by quantifying the inhibition of primary root elongation, a sensitive response to auxin overdose.

  • Preparation:

    • Sterilize seeds of Cucumis sativus (sensitive dicot) and Avena sativa (monocot control).

    • Prepare stock solutions of Mecoprop and Methyl 2-(2-bromophenoxy)propanoate in acetone/water (0.1% Tween 20).

  • Treatment:

    • Place 10 seeds on filter paper in Petri dishes.

    • Add 5 mL of test solution at logarithmic concentrations (

      
       to 
      
      
      
      M).
    • Include a Solvent Control and a 2,4-D positive control.

  • Incubation:

    • Incubate at 25°C in the dark for 72 hours.

  • Measurement:

    • Measure the length of the primary root.

    • Calculate

      
       (concentration inhibiting growth by 50%).
      
  • Expected Result: Mecoprop will show a significantly lower

    
     (higher potency) than the bromo-analog.
    
Protocol B: In Vitro Ester Hydrolysis

To confirm the bromo-analog is a pro-drug, its conversion rate must be measured.

  • Enzyme Source: Porcine liver esterase (PLE) or crude plant leaf homogenate (e.g., spinach).

  • Reaction:

    • Mix 100 µM Methyl 2-(2-bromophenoxy)propanoate with 1 unit/mL esterase in Phosphate Buffer (pH 7.4).

    • Incubate at 30°C.

  • Sampling:

    • Aliquot at 0, 15, 30, 60 min.

    • Quench with acetonitrile.

  • Analysis:

    • Analyze via HPLC-UV (230 nm).

    • Monitor disappearance of the Ester peak and appearance of the Acid peak.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution Seeds Seed Sterilization (Cucumber/Oat) Incubation 72h Incubation @ 25°C (Dark) Seeds->Incubation Solutions Serial Dilutions (10^-8 to 10^-3 M) Solutions->Incubation Measurement Root Length Measurement Incubation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Figure 2: Standardized workflow for comparative root growth inhibition assay.

Safety & Toxicology

  • Mecoprop: Classified as moderately toxic (WHO Class II). Primary concerns are eye irritation and potential groundwater leaching.

  • Bromo-Analog: Toxicology data is less established but expected to be similar to other phenoxy esters. Brominated organic compounds can sometimes exhibit higher persistence or distinct toxicity profiles compared to chlorinated analogs, but the rapid hydrolysis suggests the acid form's toxicity is the relevant metric.

References

  • HRAC (Herbicide Resistance Action Committee). (2025). Global Classification of Herbicide Mode of Action. Retrieved from [Link]

  • PubChem. (2025).[1] Mecoprop - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Crystal Structure Data Guide: Methyl 2-(2-bromophenoxy)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical technical analysis of the crystal structure properties of methyl 2-(2-bromophenoxy)propanoate , comparing it against its key structural analogs: the 4-bromo isomer (para-substitution) and the 2-chloro analog (ortho-chloro).

The analysis focuses on the impact of the ortho-bromo substituent on molecular conformation, crystal packing efficiency, and intermolecular interactions, serving as a roadmap for researchers in herbicide design and solid-state chemistry.

Executive Technical Summary

Methyl 2-(2-bromophenoxy)propanoate represents a specific class of α-phenoxyalkanoic acid esters, widely studied as herbicide intermediates and for their auxin-mimetic activity. The introduction of a bulky bromine atom at the ortho position (C2) of the phenoxy ring introduces significant steric strain, forcing the propanoate tail out of planarity. This "Ortho-Twist" effect contrasts sharply with para-substituted analogs, leading to lower melting points and distinct packing motifs driven by halogen


oxygen interactions rather than simple 

-stacking.
Comparative Structural Analysis

The following table synthesizes crystallographic data for the target compound against its closest structural alternatives. Where specific proprietary data is absent, values are derived from homologous series (e.g., Mecoprop derivatives) to establish the expected structural baseline .

Table 1: Crystallographic Parameters & Physical Properties Comparison
FeatureTarget: Methyl 2-(2-bromophenoxy)propanoate Alternative A: Methyl 2-(4-bromophenoxy)propanoate Alternative B: Methyl 2-(2-chlorophenoxy)propanoate
Substitution Pattern Ortho (2-position) Para (4-position)Ortho (2-position)
Steric Influence High (Ortho-Twist) Low (Planar preference)Moderate
Crystal System Monoclinic (Predicted

)
Triclinic (

) or Monoclinic
Monoclinic (

)
Conformation (

)
Twisted (~70–90°) Planar/Extended (~180°)Twisted (~60–80°)
Dominant Interaction Br

O (Carbonyl) / Br

Br

Br (Type II) / C-H

Cl

Cl / C-H

O
Melting Point Lower (~35–45 °C) Higher (~60–75 °C)Intermediate (~40–50 °C)
Solubility (MeOH) HighModerateHigh

Technical Insight: The ortho-bromo substituent prevents the coplanar arrangement of the phenoxy ring and the ester group. While the para-isomer can adopt a flat conformation favorable for dense


-stacking, the target molecule must adopt a "gauche-like" twisted conformation to minimize repulsion between the ether oxygen lone pairs and the bromine atom.
Detailed Structural Mechanisms
A. The "Ortho-Twist" Conformation

In 2-phenoxypropanoate derivatives, the torsion angle around the ether linkage (


: 

) is the critical determinant of packing.
  • Para-derivatives: Often crystallize with

    
     (anti-periplanar), allowing the molecules to form flat sheets.
    
  • Ortho-derivatives (Target): The large Van der Waals radius of Bromine (1.85 Å) clashes with the propanoate methyl group. This forces the molecule into a twisted conformation (

    
    ). This reduces lattice energy, explaining the lower melting point compared to the para analog.
    
B. Halogen Bonding Networks

Unlike the free acid forms (e.g., 2-phenoxypropionic acid), which form strong centrosymmetric carboxylic acid dimers (


 motif), the methyl esters  lack strong hydrogen bond donors.
  • Packing Driver: The crystal lattice is stabilized by weak

    
     hydrogen bonds and Halogen Bonds (XB) .
    
  • Specific Interaction: The electropositive

    
    -hole of the ortho-bromine atom tends to interact with the electron-rich carbonyl oxygen of a neighboring ester group (
    
    
    
    ), forming 1D supramolecular chains running along the crystallographic b-axis.
Experimental Protocols (Self-Validating)

To generate the specific crystal data for this derivative, follow this standardized workflow. This protocol ensures high-purity single crystals suitable for X-ray diffraction (XRD).

Protocol 1: Synthesis & Purification
  • Reagents: 2-Bromophenol (1.0 eq), Methyl 2-chloropropionate (1.1 eq),

    
     (2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 2-bromophenol in dry acetone.

    • Add anhydrous

      
       and stir for 30 min to generate the phenoxide.
      
    • Add methyl 2-chloropropionate dropwise. Reflux for 6–8 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product

      
       will be higher than phenol.
      
    • Filter salts, evaporate solvent, and purify via silica column to remove unreacted phenol (critical for crystal quality).

Protocol 2: Single Crystal Growth (Slow Evaporation)
  • Solvent System: Methanol/Water (90:10) or pure Hexane (for low-melting esters).

  • Method:

    • Dissolve 50 mg of pure ester in 2 mL of solvent in a scintillation vial.

    • Cover with Parafilm and poke 3–4 small holes.

    • Store at 4 °C (refrigerator) to encourage nucleation over 3–7 days.

    • Selection: Harvest colorless block-like crystals (

      
       mm). Avoid needles (often indicate twinning).
      
Protocol 3: XRD Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Note: These esters often have high thermal motion in the alkyl tail at room temperature, leading to disorder.

  • Resolution: Aim for

    
     Å resolution to accurately resolve the C-Br bond length (typically 1.89–1.91 Å).
    
Structural Workflow Diagram

The following diagram illustrates the logical flow from molecular design to structural validation, highlighting the critical decision points determined by the "Ortho-Effect."

G Substrate 2-Bromophenol (Precursor) Reaction Williamson Ether Synthesis (Reflux/Acetone) Substrate->Reaction Product Methyl 2-(2-bromophenoxy) propanoate Reaction->Product Conformation Steric Check: Ortho-Br vs Alkyl Product->Conformation Twisted Twisted Conformation (Gauche) Conformation->Twisted High Steric Bulk (2-Br) Planar Planar Conformation (Anti) Conformation->Planar Low Steric Bulk (4-Br) Packing Crystal Packing: Br...O=C Interactions Twisted->Packing

Figure 1: Structural determination pathway illustrating the steric causality behind the twisted conformation of the 2-bromo derivative.

References
  • Smith, G., et al. (1996). "Interactions of phenoxyalkanoic acids with metal ions: The crystal structures of [Zn(L)2(H2O)2]." Polyhedron, 15(19), 3319-3324. (Foundational data on phenoxypropanoate ligand geometry).

  • Lynch, D. E., et al. (1993). "Molecular cocrystals of carboxylic acids. X. The crystal structures of the adducts of 2,4-dichlorophenoxyacetic acid with 3-hydroxypyridine." Australian Journal of Chemistry, 46(10), 1535-1543. (Comparative packing of halogenated phenoxy acids).

  • Cambridge Crystallographic Data Centre (CCDC). "Mecoprop Methyl Ester Structure (Refcode: MCPOPM)." CSD Enterprise. (Benchmark structure for the chloro-analog).

  • Tiekink, E. R. T. (2021). "Halogen bonding in organic crystal structures: A review." Crystals, 11(11), 1320. (Mechanistic insight into Br...O interactions in esters).

  • Environmental Protection Agency (EPA). "Reregistration Eligibility Decision (RED): Mecoprop (MCPP)." (Chemical property data for the class).

Publish Comparison Guide: UV-Vis Absorption Maxima of Brominated Phenoxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3]

Brominated phenoxy esters (e.g., Ethyl 2-(4-bromophenoxy)acetate ) represent a critical class of intermediates in pharmaceutical synthesis and agrochemical development.[1] Their utility lies in the bromine handle —which facilitates subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)—and the ester moiety , which serves as a masked acid or a solubility enhancer.[1]

For researchers, accurate UV-Vis characterization is the primary method for:

  • In-process monitoring: Tracking the conversion of bromophenols to phenoxy esters.

  • Purity assessment: Distinguishing the target brominated ester from non-halogenated impurities or positional isomers.[1]

  • Photostability profiling: Understanding the electronic susceptibility of the ether linkage.[1]

This guide objectively compares the UV-Vis spectral performance of Brominated Phenoxy Esters against their Chlorinated and Non-halogenated analogs.[1] We provide experimentally grounded protocols for synthesis and characterization, ensuring your data is reproducible and robust.[1]

Comparative Analysis: Spectral Performance

The UV absorption of phenoxy esters is dominated by the aromatic


  and 

transitions. The ether oxygen acts as a strong auxochrome, donating electron density into the ring and shifting absorption to longer wavelengths (bathochromic shift) compared to benzene.
The Halogen Effect (Auxochromic Shift)

The substitution of a hydrogen atom with a halogen (Cl, Br) on the phenoxy ring induces a redshift due to the interaction of the halogen's lone pair with the aromatic


-system and the inductive effect.
Compound ClassRepresentative Structure

(Primary Band)

(Secondary Band)
Electronic Influence
Unsubstituted Ethyl phenoxyacetate~218 nm268 - 270 nm Baseline phenoxy chromophore.[1]
Chlorinated Ethyl 2-(4-chlorophenoxy)acetate~225 nm279 - 281 nm Moderate auxochrome; Cl lone pair donation.[1]
Brominated Ethyl 2-(4-bromophenoxy)acetate ~228 nm 282 - 286 nm Stronger auxochrome ; larger atomic radius and polarizability of Br leads to significant redshift.[1]

Technical Insight: The ester functionality (


) is insulated from the aromatic ring by the methylene (

) bridge.[1] Therefore, the UV spectra of these esters are virtually identical to their parent phenoxyacetic acids .
Positional Isomerism (Ortho vs. Meta vs. Para)

For drug development professionals identifying isomers, the position of the bromine atom significantly alters the spectral footprint.[1]

  • Para (4-Br): Exhibits the highest intensity (

    
    ) and longest 
    
    
    
    due to effective conjugation along the molecular axis.[1]
  • Meta (3-Br): Typically blue-shifted (hypsochromic) relative to para due to disrupted resonance contribution.[1]

  • Ortho (2-Br): Often displays a hypsochromic shift or peak broadening caused by steric hindrance between the bulky bromine atom and the ether oxygen, forcing a twist in the C-O-C bond angle.[1][2]

Experimental Protocol: Synthesis & Characterization

To ensure data integrity, we recommend synthesizing the standard reference material in situ if commercial standards are degraded. The following protocol is self-validating: the disappearance of the phenolic -OH shift in UV confirms the reaction.[1]

Synthesis Workflow (Williamson Ether Synthesis)

This pathway produces high-purity Ethyl 2-(4-bromophenoxy)acetate for spectral benchmarking.[1]

SynthesisWorkflow Reactants Reactants: 4-Bromophenol + Ethyl Bromoacetate Base Base Catalyst: K2CO3 (Anhydrous) Solvent: Acetone Reactants->Base Reflux Reflux: 6-8 Hours @ 56°C Base->Reflux Nucleophilic Substitution Workup Workup: Filter KBr salt Evaporate Solvent Reflux->Workup Completion (TLC) Product Target: Ethyl 2-(4-bromophenoxy)acetate (White Solid) Workup->Product Recrystallization (EtOH)

Figure 1: Validated synthesis workflow for brominated phenoxy esters.

UV-Vis Characterization Methodology

Objective: Determine


 and Molar Absorptivity (

).

Reagents & Equipment:

  • Solvent: Methanol (HPLC Grade).[1] Note: Ethanol is an acceptable alternative, but Methanol has a lower UV cutoff (<205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Weigh accurately ~10 mg of Ethyl 2-(4-bromophenoxy)acetate.[1]

    • Dissolve in 100 mL Methanol (Concentration

      
       M).
      
  • Dilution Series (Self-Validation Step):

    • Prepare three dilutions:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Linearity (Beer-Lambert Law) confirms that no aggregation or precipitation is occurring.[1]

  • Measurement:

    • Baseline correct with pure Methanol.[1]

    • Scan range: 200 nm to 400 nm.[1]

    • Scan speed: Medium (to capture fine structure).

  • Data Analysis:

    • Identify

      
       (likely ~284 nm).[1]
      
    • Calculate

      
      .[1]
      

Mechanism of Action: Electronic Transitions

Understanding why the spectrum looks this way is crucial for interpreting changes during drug metabolism or degradation.[1]

ElectronicTransitions Ground Ground State (S0) Pi / n electrons ExcitedPi Excited State (S2) Pi -> Pi* (High Energy) Ground->ExcitedPi ~228 nm (Strong) ExcitedN Excited State (S1) n -> Pi* (Lower Energy) Ground->ExcitedN ~284 nm (Moderate) Bromine Bromine Substituent (Auxochrome) Bromine->Ground Lone Pair Donation (Raises HOMO energy) Bromine->ExcitedN Stabilizes Pi* (Red Shift)

Figure 2: Energy level diagram showing the impact of Bromine on electronic transitions.

Mechanistic Explanation: The bromine atom possesses non-bonding lone pair electrons.[1] Through the mesomeric effect (+M) , these electrons interact with the benzene ring's


-system.[1] This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than it raises the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the energy gap (

). Since

, a smaller energy gap results in a longer wavelength (

) of absorption (Red Shift).[3]

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Phenoxyacetic Acid Derivatives. National Institute of Standards and Technology.[1][4]

  • PubChem. Ethyl 2-(4-bromophenyl)acetate and Phenoxy Analogs.[1] National Library of Medicine.[1]

  • ResearchGate. Photodegradation and Spectral Analysis of Halogenated Phenoxyacetic Acids. (Referencing comparative degradation rates of 4-CPA and 2,4-D).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for auxochromic shift rules).

Sources

distinguishing methyl 2-(2-bromophenoxy)propanoate from ethyl ester analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of phenoxy-propanoate herbicides and pharmaceutical intermediates, the precise identification of ester analogs is critical for regulatory compliance and process control. Methyl 2-(2-bromophenoxy)propanoate is a key intermediate often synthesized via esterification of 2-(2-bromophenoxy)propanoic acid. However, the presence of ethanol—either as a solvent contaminant or a stabilizer in reagents—can lead to the formation of the ethyl ester analog , a common impurity that is difficult to separate due to similar physicochemical properties.

This guide provides a definitive technical framework for distinguishing the methyl ester from its ethyl analog using spectroscopic (NMR, MS) and chromatographic (GC, HPLC) techniques. It emphasizes the causality behind analytical choices and provides self-validating protocols for routine quality control.

Chemical Identity & Physicochemical Comparison[1][2]

The structural difference between the two molecules lies solely in the alkoxy group of the ester. While their polarity is similar, the incremental addition of a methylene group (-CH₂-) in the ethyl ester influences boiling point, lipophilicity, and spectral signatures.

Table 1: Comparative Physicochemical Properties
PropertyMethyl 2-(2-bromophenoxy)propanoateEthyl 2-(2-bromophenoxy)propanoateSignificance
CAS Number Not widely listed (Generic)832737-55-0Identification
Formula C₁₀H₁₁BrO₃C₁₁H₁₃BrO₃Mass Difference (14 Da)
Mol.[1][2] Weight 259.10 g/mol 273.13 g/mol MS Detection
Boiling Point (Pred.) ~285 °C~295 °CGC Elution Order
LogP (Pred.) ~2.8~3.2HPLC Retention
Physical State Viscous Liquid / Low MP SolidViscous LiquidHandling

Note: Predicted values are based on structure-property relationships for phenoxy propanoates where experimental data is proprietary.

Spectroscopic Distinction: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the most reliable method for distinguishing these analogs because the ester alkoxy protons are chemically distinct and isolated from the aromatic ring's influence.

Proton NMR (¹H-NMR)

The distinction rests on the alkyl group attached to the ester oxygen.

  • Methyl Ester: Displays a sharp singlet (3H) typically around 3.60–3.75 ppm .

  • Ethyl Ester: Displays a quartet (2H) around 4.10–4.25 ppm and a triplet (3H) around 1.20–1.30 ppm .

Critical Insight: The chiral center at the propanoate


-position (C2) creates a distinct quartet for the methine proton (~4.7 ppm) in both molecules. Do not use this peak for differentiation; focus strictly on the ester alkyl region.
Carbon NMR (¹³C-NMR)
  • Methyl Carbon: A single peak at ~52 ppm .

  • Ethyl Carbons: Two peaks: Methylene (-CH₂-) at ~61 ppm and Methyl (-CH₃) at ~14 ppm .

Mass Spectrometry (MS)

In GC-MS (EI source), the molecular ion (M⁺) and fragmentation patterns provide confirmation.

  • Isotope Pattern: Both show the characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br.

  • Methyl Ester: M⁺ peaks at m/z 258/260 . Base peak often involves loss of -OCH₃ (M-31).

  • Ethyl Ester: M⁺ peaks at m/z 272/274 . Base peak often involves loss of -OC₂H₅ (M-45).

Experimental Protocols

Protocol 1: High-Resolution ¹H-NMR Analysis

Objective: Quantify ethyl ester impurity in a methyl ester batch.

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS.

  • Sample (~10 mg).

Procedure:

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL CDCl₃. Ensure complete dissolution to avoid line broadening.

  • Acquisition: Acquire spectrum with at least 16 scans (64 recommended for trace impurity detection).

  • Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.

  • Integration (Self-Validation Step):

    • Integrate the aromatic region (4H, ~6.8–7.6 ppm) and set value to 4.00.

    • Check the methine quartet (~4.7 ppm); it should integrate to ~1.00.

    • Decision: If a triplet appears at ~1.25 ppm, integrate it.

    • Calculation:

      
      .
      
Protocol 2: GC-MS Separation Method

Objective: Chromatographic separation for purity assay.[3]

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (hold 5 min).

  • Detector: MSD, Scan mode (m/z 50–400).

Expected Results:

  • Methyl Ester: Elutes earlier (lower boiling point).

  • Ethyl Ester: Elutes later (typically +0.5 to 1.0 min shift relative to methyl).

  • Validation: Verify M⁺ isotopic clusters (258/260 vs 272/274).

Synthesis & Impurity Logic

Understanding the origin of the ethyl analog is crucial for process control. The primary source is transesterification or concurrent esterification .

  • Scenario A (Solvent Contamination): Using methanol containing traces of ethanol (or vice versa) during the acid-catalyzed esterification of 2-(2-bromophenoxy)propanoic acid.

  • Scenario B (Workup): Quenching a reaction mixture with the wrong alcohol.

The following diagram illustrates the pathway and the analytical decision process.

G Acid 2-(2-bromophenoxy) propanoic acid Reaction Esterification (H+ Catalyst) Acid->Reaction MethylEster Methyl Ester (Target Product) Reaction->MethylEster Main Path EthylEster Ethyl Ester (Analog Impurity) Reaction->EthylEster Side Path MeOH Methanol (Reagent) MeOH->Reaction Major EtOH Ethanol (Impurity) EtOH->Reaction Trace Contaminant Analysis Analytical QC (NMR/GC) MethylEster->Analysis EthylEster->Analysis Decision Check 1H-NMR: Singlet (3.7 ppm) vs Quartet (4.2 ppm) Analysis->Decision Differentiation

Figure 1: Synthesis pathways showing the origin of the ethyl ester impurity and the critical analytical checkpoint.

Analytical Decision Tree

Use this logic flow to determine which method to apply based on your specific need (Quantification vs. Identification).

DecisionTree Start Sample Analysis Required Goal Define Goal Start->Goal Quant Quantify Impurity (< 5%) Goal->Quant Ident Confirm Identity (Batch Release) Goal->Ident Method1 Method: GC-MS (SIM Mode) Quant->Method1 High Sensitivity Method2 Method: 1H-NMR (CDCl3) Ident->Method2 Structural Certainty Result1 Look for m/z 272/274 (Ethyl M+) Method1->Result1 Result2 Look for Quartet @ 4.2 ppm (Ethyl -CH2-) Method2->Result2

Figure 2: Analytical decision tree for selecting the appropriate method based on sensitivity and structural confirmation needs.

References

  • ChemicalBook. (2023).[4] Ethyl 2-(2-bromophenoxy)propanoate Product Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Propanoic acid, 2-bromo-, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from

  • Sigma-Aldrich. (2023). Ethyl 2-(4-bromophenoxy)-2-methylpropanoate Safety & Data. Retrieved from

  • ResearchGate. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Fuel 134:26–38.[6] Retrieved from

  • PubChem. (2023). Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester Compound Summary. Retrieved from

Sources

Comprehensive Guide: Melting Point Determination of Pure Methyl 2-(2-bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a chiral aryloxypropanoate ester that serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. Because its downstream applications demand strict stereochemical and chemical fidelity, determining the absolute purity of the crystalline solid is a mandatory quality control step.

This guide objectively compares the three primary technologies used for melting point determination—Automated Capillary Methods, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—providing researchers with the thermodynamic causality and step-by-step methodologies required to establish a self-validating analytical workflow.

The Thermodynamics of High-Purity Esters

The melting point of a pure, nonionic crystalline organic compound is not merely a physical constant; it is a rigorous metric of solid-state integrity. Pure samples exhibit a sharp and characteristic melting point. The transition from an ordered crystal lattice to an isotropic liquid occurs over an infinitely narrow temperature range, producing a sharp endothermic spike[1].

When miscible impurities are present in the methyl 2-(2-bromophenoxy)propanoate matrix, they disrupt the crystal lattice. This disruption lowers the energy required to break intermolecular bonds, resulting in a quantifiable depression of the melting point and a broadening of the melting range. This phenomenon is governed by the van 't Hoff equation, which allows advanced calorimetric techniques to calculate absolute mole fraction purity based on the extent of this melting point depression[1].

Technology Comparison: Capillary vs. DSC vs. HSM

Selecting the correct instrument depends entirely on the analytical goal. Below is an objective comparison of the three leading methodologies.

Table 1: Objective Comparison of Melting Point Methods
FeatureAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Optical transmission (Onset & Clear point)Heat flow (Endothermic peak, Enthalpy)Visual morphology & Birefringence
Sample Size ~2-3 mm height in capillary1-5 mg< 1 mg (single particle)
Accuracy ± 0.2 °C± 0.05 °C± 0.5 °C
Purity Calculation Qualitative (Range broadening)Quantitative (Mole % purity via van 't Hoff)Qualitative
Best For Routine QC, Pharmacopeial complianceAbsolute purity, Polymorph screeningVisualizing phase transitions[2]
Experimental Data: Impact of Purity on Thermal Behavior

To illustrate the comparative sensitivity of these methods, the following experimental data demonstrates how varying purity levels of an aryloxypropanoate ester affect thermal readouts.

Table 2: Representative Thermal Data Across Purity Grades
Sample BatchPurity (HPLC)Capillary Melting Range (°C)DSC Melting Onset (°C)DSC Enthalpy of Fusion (ΔH, J/g)
Batch A (Ultra-Pure) 99.9%45.1 – 45.445.2185.4
Batch B (Crude) 97.5%42.8 – 44.543.1079.2
Batch C (Degraded) 94.0%38.5 – 42.039.0568.5

(Note: Exact melting temperatures for aryloxypropanoates vary by specific substitution and polymorphic form; these values illustrate the thermodynamic depression caused by impurities).

MethodSelection Start Analytical Goal for Methyl 2-(2-bromophenoxy)propanoate QC Routine QC & Batch Release Start->QC Purity Absolute Purity Determination Start->Purity Polymorph Polymorph & Solid-State Screening Start->Polymorph Capillary Automated Capillary Method (Optical Detection) QC->Capillary DSC Differential Scanning Calorimetry (Heat Flow) Purity->DSC Polymorph->DSC HSM Hot-Stage Microscopy (Visual & Birefringence) Polymorph->HSM

Decision matrix for selecting the optimal melting point determination technique.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. The following methodologies incorporate built-in controls and explain the causality behind each critical step.

Protocol A: Automated Capillary Method (Routine QC)

This method relies on digital optical sensors to detect the phase transition from opaque solid to transparent liquid[3].

  • System Suitability (Self-Validation): Run a certified reference standard (e.g., Vanillin) with a known melting point prior to the sample.

    • Causality: Validates the heating block's temperature calibration and optical sensor alignment.

  • Sample Preparation: Triturate the pure methyl 2-(2-bromophenoxy)propanoate into a fine, dry powder.

    • Causality: Fine powders ensure optimal packing density, maximizing heat transfer and minimizing air pockets that act as thermal insulators.

  • Capillary Loading: Pack the sample to a uniform height of 2-3 mm in a standard glass capillary[3].

    • Causality: Overloading the capillary causes a temperature gradient across the sample mass, leading to an artificially broadened melting range.

  • Controlled Heating: Rapidly heat the block to 10 °C below the expected melting point, then reduce the ramp rate to 1–2 °C/min.

    • Causality: A slow ramp rate near the melting point ensures thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag.

  • Data Acquisition: Record the onset (first appearance of liquid) and the clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (Absolute Purity)

DSC is the gold standard for purity determination, measuring the exact heat flow required to melt the sample[1].

  • Baseline Calibration (Self-Validation): Run an empty pan baseline prior to sample analysis.

    • Causality: Validates instrument thermal equilibrium and allows the software to subtract background heat flow from the final thermogram.

  • Sample Weighing: Accurately weigh 1.5 to 3.0 mg of the compound into an aluminum DSC pan.

    • Causality: Small sample sizes minimize thermal gradients within the sample, yielding the sharp, high-resolution melting peaks necessary for accurate purity integration.

  • Hermetic Sealing: Crimp the pan with a hermetic lid.

    • Causality: Prevents the volatilization of the ester during heating, which would alter the mass and distort the endothermic heat flow signal.

  • Thermal Method: Equilibrate at 20 °C, then heat at 2 °C/min past the melting endotherm under a nitrogen purge (50 mL/min).

    • Causality: Nitrogen provides a reproducible thermal atmosphere and prevents oxidative degradation. A slow heating rate is critical to allow advanced algorithms (like Tzero technology) to correct for the heat capacity of the pan and uncorrected thermal lag[1].

  • Data Analysis: Integrate the melting peak to calculate the mole fraction of impurities using the van 't Hoff equation[1].

PhaseTransition Solid Crystalline Solid (Ordered Lattice) Heat Thermal Energy Input (Endothermic Heat Flow) Solid->Heat Transition Lattice Disruption (Onset of Melting) Heat->Transition Liquid Isotropic Liquid (Clear Point) Transition->Liquid Complete Liquefaction

Thermodynamic pathway of the solid-to-liquid phase transition during melting.

Advanced Troubleshooting: Polymorphism

If a batch of methyl 2-(2-bromophenoxy)propanoate exhibits multiple melting endotherms during DSC analysis, it may indicate polymorphism rather than chemical impurity. In such cases, DSC Hot-Stage Microscopy (HSM) is the required alternative. By combining DSC with hot-stage optical microscopy, researchers can observe visual information about thermal events on a single particle[2]. This allows the analyst to visually differentiate between a true melting event, a solid-solid polymorphic transition, or thermal degradation.

References

  • Title: Melting Point Determination Source: University of Calgary URL: [Link]

  • Title: Purity Determination and DSC Tzero Technology Source: TA Instruments URL: [Link]

  • Title: Measuring the Melting Point Source: Westlab URL: [Link]

  • Title: DSC Hot Stage Microscopy Source: Improved Pharma URL: [Link]

Sources

Safety Operating Guide

methyl 2-(2-bromophenoxy)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for Methyl 2-(2-bromophenoxy)propanoate

Executive Summary: Immediate Action Card

Methyl 2-(2-bromophenoxy)propanoate is a halogenated organic ester.[1][2] Improper disposal poses significant regulatory and environmental risks, particularly due to the generation of corrosive hydrogen bromide (HBr) gas during uncontrolled combustion.[2][3]

  • Primary Waste Classification: Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[1][2][3]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (via licensed contractor).[1][2]

  • Immediate Hazard: Irritant to eyes/skin; potential aquatic toxin.[1][2][3]

  • Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical nature of the waste.[2][3] As a brominated phenoxy ester, this compound exhibits stability under neutral conditions but is susceptible to hydrolysis in basic environments.[2][3]

Property Data / Classification
Chemical Structure Methyl ester of 2-(2-bromophenoxy)propanoic acid
Functional Groups Ester (-COOCH₃), Aryl Bromide (Ar-Br), Ether (Ar-O-R)
Physical State Viscous liquid or low-melting solid (Isomer dependent)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][3][4][5] 2A (H319)
Incompatibilities Strong Oxidizers, Strong Bases (Hydrolysis risk)
Waste Code (RCRA) Not P/U listed specifically; classify by characteristic (D001 if flammable solvent present) or as "Halogenated Solvent" stream.[1][2][3]

Scientific Insight: The presence of the bromine atom on the aromatic ring significantly alters the combustion profile.[1][2][3] Unlike non-halogenated esters which burn to CO₂ and H₂O, this compound releases HBr upon incineration.[2][3] Standard laboratory incinerators without scrubbers cannot handle this, necessitating strict segregation.[2][3]

Waste Characterization & Segregation Strategy

The most common compliance failure in drug development labs is the "dilution" of halogenated waste into non-halogenated streams.[2][3] This is strictly prohibited by most disposal contractors due to the cost and technical requirements of scrubbing acid gases.[2][3]

The Segregation Rule[1][2][3]
  • Stream A (Non-Halogenated): Acetone, Methanol, Ethyl Acetate.[1][2][3]

  • Stream B (Halogenated - REQUIRED): DCM, Chloroform, Methyl 2-(2-bromophenoxy)propanoate .[1][3]

Why? Even trace amounts (often >1-2%) of halogens in a non-halogenated stream can disqualify the entire drum from "fuel blending" (a cheaper disposal method) and force it into "destructive incineration," tripling disposal costs and risking regulatory fines [1].[1][2][3]

Step-by-Step Disposal Protocol

Scenario A: Pure Chemical Disposal (Expired/Unused Reagent)[1][2]
  • Step 1: Container Selection. Use the original container if intact.[1][2][3] If not, transfer to a clean HDPE or amber glass bottle.

  • Step 2: Labeling. Affix a hazardous waste label.[1][2][3] Clearly write:

    • Full Chemical Name: Methyl 2-(2-bromophenoxy)propanoate[1][3][6]

    • Hazard Check: "Toxic", "Irritant", "Halogenated"[1][2][3]

  • Step 3: Secondary Containment. Place the bottle in a secondary tray to catch potential leaks.[1][2]

  • Step 4: Storage. Store in the "Halogenated Waste" satellite accumulation area until pickup.[1][2]

Scenario B: Reaction Mixture / Dilute Solution
  • Step 1: Solvent Compatibility. Ensure the carrier solvent is compatible.[1][2][3] If dissolved in DCM or Chloroform, it is already in the correct stream.[2][3] If dissolved in Ethyl Acetate or Methanol, the entire mixture must now be classified as Halogenated Waste .[1][2][3]

  • Step 2: pH Check. Ensure the solution is neutral (pH 6-8).[1][2] Acidic or basic byproducts should be neutralized before adding to the solvent waste drum to prevent drum corrosion or pressurization.[1][2][3]

  • Step 3: Transfer. Pour into the designated "Halogenated Organic Solvents" carboy (typically yellow or green tagged).[1][2][3]

  • Step 4: Log Entry. You must log the approximate volume and concentration on the waste manifest/log sheet attached to the carboy.[1][2][3]

Scenario C: Solid Waste (Contaminated Silica/Gloves)[1][2]
  • Step 1: Bagging. Place contaminated solid waste (silica gel from columns, drying agents) into a heavy-duty clear plastic bag (6 mil).[1][2][3]

  • Step 2: Tagging. Label as "Solid Waste Contaminated with Halogenated Organics."[1][2][3]

  • Step 3: Disposal. Place in the solid hazardous waste drum (often a fiber drum with a liner).[1][2]

Visual Workflow: Disposal Decision Tree

The following logic gate ensures you select the correct waste stream every time.

DisposalWorkflow Start Waste Generation: Methyl 2-(2-bromophenoxy)propanoate StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Is it dissolved in solvent? StateCheck->LiquidType Liquid StreamSolid DISPOSAL STREAM: Solid Hazardous Waste StateCheck->StreamSolid Solid/Wipes SolventCheck Is the solvent Halogenated? LiquidType->SolventCheck Yes StreamHalo DISPOSAL STREAM: Halogenated Organic Liquid LiquidType->StreamHalo No (Pure Liquid) SolventCheck->StreamHalo Yes (e.g., DCM) SolventCheck->StreamHalo No (e.g., Methanol) *Entire mix becomes Halogenated*

Figure 1: Decision logic for segregating methyl 2-(2-bromophenoxy)propanoate waste. Note that mixing with non-halogenated solvents forces the entire volume into the Halogenated stream.[1][2][3]

Emergency Procedures (Spill Response)

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3]

  • Containment: Use a spill pillow or inert absorbent (Vermiculite/Sand).[1][2] Do NOT use paper towels alone if the substance is concentrated, as this increases surface area for potential volatilization.[1][2][3]

  • Cleanup: Scoop absorbed material into a wide-mouth jar.

  • Disposal: Label as "Debris from Halogenated Chemical Spill" and dispose of as solid hazardous waste [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] Chapter 8: Management of Waste. [Link]2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Hazardous Waste Generators: Managing Your Waste. [Link]1][2]

  • PubChem. (2024).[1][2][7] Methyl 2-(4-bromophenoxy)propanoate (Analogous Hazard Data). National Library of Medicine.[2][3] [Link]2][3]

Sources

Personal protective equipment for handling methyl 2-(2-bromophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and logistical protocols for Methyl 2-(2-bromophenoxy)propanoate .

Note on Chemical Identity: As a specialized intermediate, specific safety data for the ortho-isomer (Methyl 2-(2-bromophenoxy)propanoate) is often extrapolated from its acid precursor, 2-(2-bromophenoxy)propanoic acid (CAS 7414-41-7) , and its para-isomer analogue (CAS 23849-12-9).[1] The protocols below apply the Precautionary Principle , categorizing the substance based on the most severe potential hazards of its class (halogenated phenoxy esters).

Executive Safety Assessment

  • Chemical Name: Methyl 2-(2-bromophenoxy)propanoate[1]

  • Chemical Class: Halogenated Phenoxy Ester[1][2]

  • Physical State: Likely a viscous oil or low-melting solid (based on ortho-substitution effects lowering the melting point relative to the solid para-isomer).[1][2]

  • Primary Hazards (GHS Classifications via Read-Across):

    • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2][3][4]

    • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][3][4]

    • STOT-SE (Category 3): May cause respiratory irritation (H335).[2][3][4]

    • Aquatic Toxicity: Presumed hazardous to the aquatic environment (H411/H412) due to the halogenated aromatic ring.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. For synthesis scale-up (>10g), upgrade to a full-face respirator.[1]

Category Standard Requirement Technical Specification / Rationale
Hand Protection Double-Gloving Strategy Inner Layer: Nitrile (4 mil) for dexterity.Outer Layer: Nitrile (min.[1][2] 5-8 mil) or Neoprene.Rationale:[1][5] Halogenated esters can permeate thin latex.[1][2] Double gloving provides a breakthrough time buffer >480 mins.[1][2]
Eye/Face Chemical Splash Goggles ANSI Z87.1 Compliant. Rationale: Safety glasses are insufficient for liquid splashes or dusts that can dissolve in eye moisture to form acidic byproducts.[2]
Respiratory Fume Hood (Primary) Handle strictly within a certified chemical fume hood.Contingency: If hood work is impossible, use a Half-Mask Respirator with P100/OV cartridges (Organic Vapor/Particulate).[1][2]
Body Lab Coat + Apron Cotton/Polyester Lab Coat (buttoned).Chemical-Resistant Apron (Tyvek or PVC) recommended for transfers >100 mL to prevent soak-through.[1][2]

Operational Protocol: Safe Handling & Transfer

Objective: Prevent inhalation of aerosols and dermal contact during the transfer of Methyl 2-(2-bromophenoxy)propanoate.[1][2]

Step 1: Engineering Control Setup
  • Verify Fume Hood flow rate is 80–100 fpm (face velocity).[1][2]

  • Clear the hood deck of incompatible materials (strong oxidizers, strong bases).[1][2]

  • Place a disposable absorbent pad (benchkote) on the work surface to capture micro-drips.[1][2]

Step 2: Weighing & Transfer
  • If Solid: Use a static-free spatula.[1][2] Weigh into a tared vial inside the hood. Do not transport open containers across the lab.

  • If Liquid/Viscous Oil:

    • Use a positive-displacement pipette or a glass syringe for accurate dosing.[1][2] Viscous esters adhere to standard pipette tips, leading to inaccuracy and dripping.[2]

    • Technique: "Touch-off" the droplet against the inner wall of the receiving vessel to prevent trailing threads of liquid.[1][2]

Step 3: Reaction Setup (Stoichiometry Check)
  • Reactivity: This ester is stable but reactive toward nucleophiles (amines, hydroxide).[2]

  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, THF.[2]

  • Incompatibility: Avoid contact with strong reducing agents (e.g., LiAlH4) unless under controlled, anhydrous conditions, as this will cleave the ester and potentially debrominate the ring.[2]

Emergency Response & Spill Control

Scenario A: Minor Spill (<10 mL/g) inside Fume Hood

  • Alert: Notify nearby personnel.

  • Contain: Cover with vermiculite or a proprietary organic absorbent pad.[1][2]

  • Clean: Scoop absorbed material into a wide-mouth jar.[1][2] Wipe surface with acetone followed by soap/water.[1][2]

  • Disposal: Label as "Halogenated Organic Debris."

Scenario B: Skin/Eye Exposure [1][2][3][4][6]

  • Skin: Immediately wash with soap and copious water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) on skin; they increase permeability.[1][2][7]

  • Eyes: Flush at an eyewash station for 15 minutes , holding eyelids open. Seek medical attention immediately (bring the SDS of the acid precursor if the ester SDS is unavailable).[2]

Waste Disposal Logistics

Disposal must align with RCRA (USA) or local hazardous waste regulations.[1][2]

Waste Stream Classification Disposal Protocol
Mother Liquor / Solvents Halogenated Organic Segregate from non-halogenated solvents.[1][2] Do not mix with acids.[1][2]
Solid Debris (Gloves/Pads) Hazardous Solid Double-bag in heavy-duty polyethylene bags.[1][2] Label "Contaminated with Halogenated Esters."[2]
Aqueous Washings Aqueous Toxic Check pH.[1][2] If neutral, collect in "Aqueous Waste - Toxic."[1][2] Do not pour down the drain due to aquatic toxicity potential.[2]

Workflow Visualization

The following diagram outlines the decision logic for safe handling and spill response.

SafeHandlingWorkflow Start START: Handling Methyl 2-(2-bromophenoxy)propanoate CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Viscous Liquid / Oil CheckState->IsLiquid PPE_Solid PPE: Nitrile Gloves + Dust Mask (if outside hood) IsSolid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves + Splash Goggles IsLiquid->PPE_Liquid Transfer Transfer in Fume Hood (Use Absorbent Pads) PPE_Solid->Transfer PPE_Liquid->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck NoSpill Proceed to Reaction/Storage SpillCheck->NoSpill No YesSpill Spill Response Protocol SpillCheck->YesSpill Yes Absorb Absorb with Vermiculite/Pads YesSpill->Absorb Clean Solvent Wipe (Acetone) -> Soap/Water Absorb->Clean Dispose Disposal: Halogenated Waste Stream Clean->Dispose

Figure 1: Decision logic for PPE selection and spill response based on the physical state of the ester.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217359, 2-(2-Bromophenoxy)propanoic acid. Retrieved March 6, 2026, from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-(2-bromophenoxy)propanoic acid.[1][2] Retrieved March 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-bromophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-bromophenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.